Histamine H4 receptor antagonist-2
Description
Properties
CAS No. |
379247-14-0 |
|---|---|
Molecular Formula |
C20H21N5O |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-[3-(dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one |
InChI |
InChI=1S/C20H21N5O/c1-24(2)13-7-12-21-18-14-8-3-4-9-15(14)19-22-17-11-6-5-10-16(17)20(26)25(19)23-18/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,23) |
InChI Key |
VYNPQVGFXYNKOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C41 |
Appearance |
Solid powder |
Other CAS No. |
379247-14-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMH-7; BMH7; BMH 7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is the most recently identified of the four histamine receptor subtypes, belonging to the G protein-coupled receptor (GPCR) superfamily.[1] Primarily expressed in cells of hematopoietic origin—including mast cells, eosinophils, basophils, dendritic cells, and T cells—the H4R is a critical regulator of immune and inflammatory responses.[2][3] Its activation by histamine is linked to cellular chemotaxis, cytokine production, and calcium mobilization, implicating it in the pathophysiology of various inflammatory and autoimmune disorders such as asthma, allergic rhinitis, atopic dermatitis, and pain.[1][4] Consequently, the H4R has emerged as a promising therapeutic target, and the development of selective H4R antagonists is an area of intense research.[4] This guide provides a detailed examination of the molecular mechanisms through which these antagonists exert their effects.
The Histamine H4 Receptor and Its Signaling Pathways
The H4R primarily couples to the Gαi/o family of G proteins.[5] Upon binding of the endogenous agonist, histamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This activation leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effector proteins.
The canonical signaling pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[6] The Gβγ subunit can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, and this calcium mobilization is a key signal for cellular responses like chemotaxis and degranulation in immune cells.[7][8] Furthermore, H4R activation can influence the mitogen-activated protein kinase (MAPK) cascade.[9]
A notable characteristic of the human H4R is its high degree of constitutive activity, meaning it can signal in the absence of an agonist.[10] This basal signaling is an important consideration in the pharmacology of H4R ligands.
Core Mechanisms of H4 Receptor Antagonists
H4 receptor antagonists can be classified based on their specific mechanism of action at the receptor.
Competitive Antagonism (Neutral Antagonists)
The primary mechanism for most H4R antagonists is competitive antagonism. These molecules bind reversibly to the same site as histamine (the orthosteric site) but do not activate the receptor.[1] By occupying the binding site, they prevent histamine from binding and initiating the downstream signaling cascade.[1] This blockade effectively inhibits histamine-induced cellular responses like immune cell recruitment and cytokine production.[1]
Inverse Agonism
Given the high constitutive activity of the human H4R, many compounds classified as antagonists are, more accurately, inverse agonists.[10][11] Unlike neutral antagonists which only block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation. This action not only prevents agonist-induced signaling but also reduces the basal, agonist-independent activity of the receptor.[10] This can be particularly significant in tissues with high H4R expression where constitutive signaling may contribute to a chronic inflammatory state.
Biased Signaling
Some H4R ligands exhibit biased signaling (or functional selectivity), whereby they differentially activate or block distinct signaling pathways downstream of the same receptor. The well-characterized antagonist JNJ 7777120 is a prime example. While it acts as an inverse agonist for G protein-dependent signaling (e.g., inhibiting cAMP production), it has been shown to act as an agonist for the recruitment of β-arrestin.[12] β-arrestin pathways can mediate their own signaling events, independent of G proteins, and are also involved in receptor desensitization and internalization. This biased profile means that the overall cellular effect of such a compound is a composite of its actions on multiple pathways and may differ from a classical neutral antagonist.
Quantitative Pharmacology of H4 Receptor Antagonists
The pharmacological activity of H4R antagonists is quantified using various in vitro assays, which determine their binding affinity (Ki) and functional potency (IC50). The table below summarizes data for several key H4R antagonists.
| Compound | Chemical Class | Species | Assay Type | Quantitative Value | Reference(s) |
| JNJ 7777120 | Indolecarboxamide | Human | Radioligand Binding (Ki) | 4.5 nM | [13] |
| Human | Eosinophil Shape Change (calc. Ki) | 5 nM | [12] | ||
| Mouse | Functional Antagonism | 10-100 nM | [14] | ||
| VUF 6002 (JNJ 10191584) | Benzimidazole | Human | Radioligand Binding (Ki) | 26 nM | [15][16] |
| Human | Mast Cell Chemotaxis (IC50) | 138 nM | [15][16] | ||
| Human | Eosinophil Chemotaxis (IC50) | 530 nM | [15][16] | ||
| Thioperamide | Imidazole | Human | Radioligand Binding (pKi) | 8.1 | [17] |
| Human | Eosinophil Shape Change (calc. Ki) | 26 nM | [12] | ||
| Human | Functional Assay (IC50) | 667-977 nM | [18] | ||
| A-943931 | Human | Radioligand Binding (Ki) | 3.8 nM | [19] | |
| Human | Radioligand Binding (pKi) | 7-8 | [20] |
Note: Ki (inhibitory constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Key Experimental Protocols
Characterization of H4R antagonists relies on a suite of specialized in vitro and cellular assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the H4 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the H4 receptor (e.g., HEK-293 or Sf9 cells).[21] Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.[21]
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H4R ligand (e.g., [³H]histamine or [³H]JNJ7777120).[21][22]
-
Competition: Varying concentrations of the unlabeled test antagonist are added to compete with the radioligand for binding to the receptor. Wells for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a non-labeled ligand) are included.[9]
-
Incubation: The plate is incubated (e.g., 60-120 minutes at 25°C) to allow the binding to reach equilibrium.[21]
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[21] The radioactivity retained on the filters is quantified using a scintillation counter.[23]
-
Data Analysis: The IC50 value is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation, providing a direct readout of Gαi/o coupling.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist, or the inhibitory potency (IC50) of an antagonist.
-
Methodology:
-
Membrane Preparation: H4R-expressing cell membranes are prepared as described for the binding assay.
-
Reaction Setup: Membranes are incubated in an assay buffer containing GDP (to promote the inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compounds.[24]
-
Antagonist Mode: To test an antagonist, membranes are pre-incubated with varying concentrations of the antagonist before the addition of a fixed, sub-maximal concentration of an H4R agonist (like histamine).
-
Incubation: The reaction is incubated (e.g., 30-60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.[24]
-
Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS incorporated into the G proteins is measured, typically via filtration or using Scintillation Proximity Assay (SPA) beads.[24][25]
-
Data Analysis: The data are plotted to determine the extent of G protein activation (for agonists) or inhibition (for antagonists).
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a key downstream event of H4R activation via the Gβγ-PLC pathway.
-
Objective: To quantify the ability of an antagonist to block agonist-induced calcium flux.
-
Methodology:
-
Cell Preparation: H4R-expressing cells are seeded in a multi-well plate.[6] They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the H4R antagonist.
-
Signal Detection: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Baseline fluorescence is measured before an H4R agonist is automatically injected into the wells.[6][8]
-
Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal and an IC50 value is determined.
-
Transwell Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of immune cells, a critical physiological response mediated by H4R.
-
Objective: To quantify the inhibition of H4R-mediated chemotaxis of immune cells (e.g., mast cells, eosinophils).
-
Methodology:
-
Cell Preparation: Primary immune cells (e.g., eosinophils) or an H4R-expressing cell line are isolated and resuspended in a chemotaxis buffer.[9] The cells are pre-incubated with various concentrations of the test antagonist.[9]
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, which consists of an upper and lower chamber separated by a porous membrane (e.g., 5 µm pore size).[26][27]
-
Migration: The chemoattractant (an H4R agonist like histamine) is placed in the lower chamber. The cell suspension (pre-treated with the antagonist) is added to the upper chamber.[9][26]
-
Incubation: The chamber is incubated (e.g., 2-8 hours at 37°C) to allow cells to migrate through the pores toward the chemoattractant.[26]
-
Cell Quantification: After incubation, non-migrated cells are removed from the top of the membrane. The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted using a microscope.[9]
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the number of migrated cells compared to the control, and an IC50 value is calculated.
-
References
- 1. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. researchgate.net [researchgate.net]
- 5. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H4 Receptor antagonist 1 [dcchemicals.com]
- 12. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 17. benchchem.com [benchchem.com]
- 18. Histamine H4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 19. histamine h4 receptor antagonist-1 — TargetMol Chemicals [targetmol.com]
- 20. A 943931 dihydrochloride, H4 receptor antagonist (CAS 1227675-50-4) | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 26. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lv-pharm.rs [lv-pharm.rs]
A Technical Guide to the Discovery and Synthesis of Novel Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is the most recently identified member of the histamine receptor family, a group of G protein-coupled receptors (GPCRs).[1] Predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, the H4R is a key modulator of immune and inflammatory responses.[2][3] Its discovery has unveiled a promising therapeutic target for a variety of inflammatory and immune disorders, including atopic dermatitis, asthma, allergic rhinitis, and pruritus, conditions where traditional H1-antihistamines have shown limited efficacy.[1][4] This technical guide provides an in-depth overview of the discovery and synthesis of novel H4R antagonists, focusing on data presentation, detailed experimental protocols, and visualization of key biological and experimental pathways.
H4 Receptor Signaling Pathways
The H4R primarily couples to Gαi/o proteins.[3] Upon activation by histamine, this coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunit of the G protein can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] Furthermore, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing cellular processes like gene expression and cell proliferation.[5] This signaling cascade ultimately mediates physiological responses such as eosinophil shape change and mast cell chemotaxis.[5]
Caption: Histamine H4 Receptor Signaling Pathway.
Key H4R Antagonists and Structure-Activity Relationships (SAR)
The development of potent and selective H4R antagonists has been a major focus of medicinal chemistry efforts. Early research led to the discovery of JNJ7777120, a potent and selective antagonist that has been instrumental in elucidating the physiological roles of H4R.[6] However, its poor pharmacokinetic profile limited its clinical development.[6] Subsequent research led to the development of JNJ39758979, which entered clinical trials but was discontinued (B1498344) due to safety concerns.[6][7] More recently, toreforant (B1681344) has been investigated in clinical trials for various inflammatory conditions.[6]
A particularly fruitful area of research has been the exploration of the 2,4-diaminopyrimidine (B92962) scaffold.[7][8][9] SAR studies have revealed key structural features that govern potency and selectivity for the H4R.
| Compound | Scaffold | R Group | hH4R Ki (nM) | hH1R Ki (nM) | hH2R Ki (nM) | hH3R Ki (nM) | Reference |
| JNJ7777120 | Indole-carboxamide | N/A | 13 | >10,000 | >10,000 | >10,000 | [7] |
| Compound A | 2,4-Diaminopyrimidine | 4-methylpiperazine | 25 | >10,000 | >10,000 | >10,000 | [8] |
| JNJ39758979 | 2,4-Diaminopyrimidine | (R)-3-amino-pyrrolidine | 12.5 | >10,000 | >10,000 | >10,000 | [7] |
| Compound B | 2,4-Diaminopyrimidine | 4-chlorobenzyl | 5.6 | 1,200 | >10,000 | 3,500 | [9] |
Note: This table is a representative summary. Ki values can vary depending on the specific assay conditions.
Synthesis of 2,4-Diaminopyrimidine Analogs
A general synthetic route to 2,4-diaminopyrimidine-based H4R antagonists is outlined below. The synthesis typically begins with a commercially available substituted pyrimidine, which is then elaborated through a series of reactions to introduce the desired side chains and functional groups.
Caption: General Synthetic Workflow for 2,4-Diaminopyrimidine H4R Antagonists.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the H4R.
Materials:
-
HEK293 cells stably expressing the human H4R.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Histamine.
-
Non-specific binding control: Unlabeled histamine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
GF/C filter plates pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hH4R cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-Histamine (at a concentration close to its Kd).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
For non-specific binding, add 10 µM unlabeled histamine instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-treated GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
cAMP Functional Assay
This assay measures the ability of a test compound to antagonize the histamine-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing the human H4R.
-
Assay medium: DMEM with 0.1% BSA.
-
Histamine.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Cell Preparation:
-
Seed HEK293-hH4R cells in a 96-well plate and culture overnight.
-
Wash the cells with assay medium.
-
-
Antagonist Incubation:
-
Pre-incubate the cells with various concentrations of the test compound for 15 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add histamine (at its EC₈₀ concentration) and forskolin (to stimulate cAMP production) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the histamine-induced inhibition of cAMP production.
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of an H4R antagonist to block histamine-induced eosinophil migration.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
Histamine.
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size).
Procedure:
-
Cell Preparation:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend the eosinophils in chemotaxis buffer.
-
-
Antagonist Pre-incubation:
-
Pre-incubate the eosinophils with various concentrations of the test compound for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add histamine (as the chemoattractant) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated eosinophils to the upper wells.
-
Incubate the chamber for 60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Quantification:
-
Remove the membrane and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
In Vivo Experimental Models
Mouse Model of Pruritus
This model is used to evaluate the anti-pruritic effects of H4R antagonists.
Animals:
-
Male BALB/c mice.
Procedure:
-
Acclimatization:
-
Acclimatize the mice to the experimental environment.
-
-
Drug Administration:
-
Administer the test compound (e.g., orally or intraperitoneally) at various doses.
-
-
Induction of Pruritus:
-
Behavioral Observation:
-
Immediately after the injection, observe and count the number of scratching bouts over a 30-minute period.
-
-
Data Analysis:
Conclusion
The histamine H4 receptor has emerged as a compelling target for the development of novel therapeutics for a range of inflammatory and allergic diseases. The ongoing research into the discovery and synthesis of potent and selective H4R antagonists, particularly those based on scaffolds like the 2,4-diaminopyrimidine, holds significant promise for the future of anti-inflammatory and anti-pruritic therapies. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts | PLOS One [journals.plos.org]
- 2. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of potent and selective human H4 antagonists using ligand efficiency and libraries to explore structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diaminopyrimidines as histamine H4 receptor ligands--Scaffold optimization and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of histamine H4 receptor in human epidermal tissues and attenuation of experimental pruritus using H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Histamine H4 Receptor in Inflammatory Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histamine (B1213489) H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a critical modulator of immune and inflammatory responses. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, the H4R plays a pivotal role in orchestrating the cellular trafficking and effector functions that underpin numerous inflammatory disorders. Unlike the well-characterized H1 and H2 receptors, the H4R's distinct expression profile and signaling pathways have designated it a highly promising therapeutic target for conditions such as atopic dermatitis, rheumatoid arthritis, and asthma, where traditional antihistamines have shown limited efficacy. This guide provides an in-depth examination of the H4R's function, signaling mechanisms, and involvement in inflammatory pathologies, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in ongoing research and drug development efforts.
Introduction to the Histamine H4 Receptor
Discovered in 2000, the histamine H4 receptor is a G-protein coupled receptor (GPCR) that shares significant homology with the H3 receptor.[1] It is primarily coupled to inhibitory Gαi/o proteins.[2] Its activation by histamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[2][3] The H4R is a key player in chemotaxis, mediating the migration of crucial immune cells to sites of inflammation.[4][5][6] This function, along with its role in cytokine production and immune cell activation, positions the H4R as a central figure in the amplification and maintenance of chronic inflammatory responses.[7][8]
H4R Signaling Pathways
Activation of the H4R by histamine initiates a cascade of intracellular events. The primary signaling pathway involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to reduced cAMP production. Concurrently, the Gβγ subunit dissociates and can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for cellular activation and chemotaxis.[5] Furthermore, H4R activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing gene transcription and cellular proliferation.[2] An independent pathway involving β-arrestin 2 recruitment to the activated receptor also initiates MAPK signaling and is involved in receptor desensitization and internalization.
References
- 1. Identification of a histamine H4 receptor on human eosinophils--role in eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. remedypublications.com [remedypublications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
The Role of Histamine H4 Receptor Antagonists in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histamine (B1213489) H4 receptor (H4R) has emerged as a critical regulator of immune responses, distinguishing itself from the better-known H1 and H2 receptors through its primary expression on immune cells. This technical guide provides an in-depth overview of H4R antagonists in the context of immunology research and therapeutic development. It details the mechanism of action, summarizes key preclinical and clinical data for prominent antagonists, and provides standardized experimental protocols for their evaluation. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the science underpinning this promising class of immunomodulatory agents.
Introduction to the Histamine H4 Receptor in Immunology
The histamine H4 receptor is a G-protein coupled receptor (GPCR) predominantly found on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2][3] Its activation by histamine triggers a cascade of intracellular events that modulate immune cell chemotaxis, cytokine and chemokine production, and the overall inflammatory response.[1][2][3] Unlike the H1 and H2 receptors, which are central to acute allergic reactions and gastric acid secretion respectively, the H4R is more intricately involved in the chronic and inflammatory aspects of immune-mediated diseases.[1] This has positioned H4R antagonists as a promising therapeutic avenue for a range of immunological disorders, including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[1][4]
Mechanism of Action of H4 Receptor Antagonists
H4R antagonists function by competitively binding to the H4 receptor, thereby blocking the binding of endogenous histamine. This inhibition prevents the downstream signaling cascade initiated by receptor activation.[1] As a GPCR, the H4R couples to pertussis toxin-sensitive Gi/o proteins.[2] Histamine binding normally leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[2][5] H4R antagonists prevent these events, leading to a reduction in immune cell recruitment to inflammatory sites and a decrease in the production of pro-inflammatory mediators.[1]
Below is a diagram illustrating the generalized signaling pathway of the Histamine H4 Receptor.
Key Histamine H4 Receptor Antagonists in Research
Several H4R antagonists have been developed and characterized. The following tables summarize key quantitative data for some of the most extensively studied compounds.
Table 1: In Vitro Affinity and Potency of H4R Antagonists
| Compound | Species | Binding Affinity (Ki, nM) | Functional Antagonism (IC50/Ki, nM) | Selectivity over H1/H2/H3 | Reference |
| JNJ7777120 | Human | 4.5 | 4.5 | >1000-fold | [6][7][8] |
| Rat | - | - | >1000-fold | [6] | |
| JNJ39758979 | Human | 12.5 ± 2.6 | - | >80-fold | [9] |
| Toreforant | Human | 8.4 ± 2.2 | - | Excellent | [10][11] |
| ZPL-389 | - | - | - | Selective | [12][13] |
| A-940894 | Human | 71 | - | >50-fold | [14] |
| Rat | 7.6 | - | - | [14] |
Table 2: Preclinical Efficacy of H4R Antagonists in Animal Models
| Compound | Animal Model | Disease | Key Findings | Reference |
| JNJ7777120 | Mouse | Zymosan-induced Peritonitis | Significantly blocked neutrophil infiltration. | [7] |
| Mouse | Allergic Rhinitis | Dose-dependent inhibition of nasal symptoms; decreased IL-4 and increased IFN-gamma. | [15] | |
| Rat | Parkinson's Disease Model | Inhibited pro-inflammatory microglia and prevented disease progression. | [16] | |
| Mouse | Collagen-induced Arthritis | Protected from disease development and reduced severity. | [17] | |
| JNJ39758979 | Mouse | Asthma and Dermatitis | Showed dose-dependent activity. | [9] |
| Toreforant | Mouse | Asthma and Arthritis | Anti-inflammatory effects observed. | [10][11] |
| JNJ10191584 | Mouse | Experimental Autoimmune Encephalomyelitis | Reduced disease development by modulating T-cell imbalance. | [3] |
Table 3: Clinical Trial Data for H4R Antagonists
| Compound | Phase | Indication | Key Outcomes | Reference |
| JNJ39758979 | Phase 1 | Healthy Volunteers (Histamine-induced pruritus) | Reduced itch sensation induced by histamine. | [17] |
| Toreforant | Phase 2 | Rheumatoid Arthritis | A dose of 100 mg/day was associated with reduced symptoms in a post-hoc analysis of one study, but a larger study with lower doses showed no benefit. | [18][19][20] |
| Phase 2a | Eosinophilic Asthma | Failed to provide therapeutic benefit at the tested dose. | [21] | |
| Phase 2 | Psoriasis | Exhibited low levels of efficacy. | [18] | |
| ZPL-389 | Phase 2 | Atopic Dermatitis | Improved inflammatory skin lesions (reduced EASI and SCORAD scores) compared to placebo. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of H4R antagonists. The following sections provide protocols for key in vitro and in vivo experiments.
In Vitro Assays
This assay determines the binding affinity of a test compound for the H4 receptor.
Protocol:
-
Membrane Preparation: Use membranes from cells recombinantly expressing the human or other species-specific H4 receptor.
-
Incubation: Incubate the membranes with a radiolabeled H4R ligand (e.g., [³H]-histamine) and varying concentrations of the antagonist.
-
Reaction Conditions: Incubate for 30 minutes at 25°C in a suitable buffer (e.g., TE buffer).
-
Termination: Terminate the reaction by rapid filtration.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known H4R ligand (e.g., 10 µM JNJ7777120).[14]
-
Data Analysis: Calculate the Ki value using competitive binding analysis software.
This functional assay measures the ability of an antagonist to block agonist-induced calcium influx.
Protocol:
-
Cell Line: Use a cell line co-expressing the H4 receptor and a chimeric G-protein (e.g., Gαqi5) to direct the signal through the calcium pathway.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the H4R antagonist.
-
Agonist Stimulation: Stimulate the cells with an H4R agonist (e.g., histamine).
-
Measurement: Measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
This assay assesses the ability of an antagonist to inhibit the migration of eosinophils towards a chemoattractant.
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood.
-
Chemotaxis Chamber: Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells.
-
Cell Preparation: Resuspend the isolated eosinophils in assay buffer and pre-incubate with the H4R antagonist or vehicle.
-
Assay Setup: Place the chemoattractant (e.g., histamine) in the lower wells and the cell suspension in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂.
-
Quantification: After incubation, quantify the number of cells that have migrated to the lower wells.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.
Below is a diagram illustrating the general workflow for an in vitro chemotaxis assay.
In Vivo Models
This model is used to evaluate the anti-inflammatory properties of H4R antagonists.
Protocol:
-
Animals: Use appropriate mouse strains (e.g., BALB/c).
-
Antagonist Administration: Administer the H4R antagonist (e.g., JNJ7777120) or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Peritonitis: After a set pre-treatment time, induce peritonitis by intraperitoneal injection of zymosan.
-
Peritoneal Lavage: At a specified time point after zymosan injection, euthanize the mice and perform a peritoneal lavage with PBS.
-
Cell Counting: Count the total number of inflammatory cells (e.g., neutrophils) in the peritoneal lavage fluid.
-
Data Analysis: Compare the number of inflammatory cells in the antagonist-treated group to the vehicle-treated group.
This model assesses the efficacy of H4R antagonists in an allergic airway disease model.
Protocol:
-
Sensitization: Sensitize mice to an allergen (e.g., ovalbumin) by intraperitoneal injection with an adjuvant.
-
Challenge: Challenge the sensitized mice by intranasal administration of the allergen.
-
Antagonist Administration: Administer the H4R antagonist or vehicle before and/or during the challenge phase.
-
Symptom Scoring: Observe and score allergic symptoms such as sneezing and nasal rubbing.
-
Sample Collection: Collect nasal lavage fluid for cytokine analysis (e.g., IL-4, IFN-gamma) and blood for total IgE measurement.[15]
-
Data Analysis: Compare symptom scores, cytokine levels, and IgE levels between the antagonist- and vehicle-treated groups.
Below is a diagram illustrating the general workflow for in vivo animal studies.
Conclusion and Future Directions
Histamine H4 receptor antagonists represent a targeted approach to modulating the immune system. The extensive preclinical data, and emerging clinical findings, underscore their potential in treating a variety of inflammatory and autoimmune diseases. While some clinical trials have yielded mixed results, the positive outcomes in atopic dermatitis suggest that with the right patient population and indication, H4R antagonists could become a valuable therapeutic option. Future research should focus on developing antagonists with improved pharmacokinetic and safety profiles, and on identifying biomarkers to predict patient response. The continued exploration of the H4R's role in immunology will undoubtedly pave the way for novel therapies for immune-mediated disorders.
References
- 1. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. remedypublications.com [remedypublications.com]
- 11. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of histamine H4 receptor antagonist on allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine-4 receptor antagonist JNJ7777120 inhibits pro-inflammatory microglia and prevents the progression of Parkinson-like pathology and behaviour in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies | The Journal of Rheumatology [jrheum.org]
- 20. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies [pubmed.ncbi.nlm.nih.gov]
- 21. A phase 2a study of toreforant, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Expression of the Histamine H4 Receptor in Hematopoietic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expression of the Histamine (B1213489) H4 receptor (H4R) in hematopoietic cells. The H4R, a G protein-coupled receptor, is a key player in immune and inflammatory responses, making it a significant target for therapeutic intervention in a variety of diseases.[1][2] This document summarizes quantitative expression data, details common experimental protocols, and visualizes key signaling pathways and workflows.
Quantitative Expression of H4 Receptor in Hematopoietic Cells
The Histamine H4 receptor is predominantly expressed on cells of hematopoietic origin.[3][4] Its expression levels vary across different cell types and can be modulated by inflammatory stimuli.[5] This differential expression underscores the diverse roles of H4R in the immune system.
| Hematopoietic Cell Type | Relative H4R mRNA/Protein Expression Level | Key Functions Modulated by H4R | References |
| Eosinophils | High | Chemotaxis, shape change, migration, upregulation of adhesion molecules (Mac-1, ICAM-1). | [1][4][6] |
| Mast Cells | High | Chemotaxis, recruitment to inflammatory sites, cytokine and chemokine production (e.g., IL-6, TNF-α), upregulation of FcεRI. | [1][3][6] |
| Basophils | Moderate to High | Migration and activation. | [7] |
| Dendritic Cells (DCs) | Moderate | Activation, cytokine and chemokine production, T cell differentiation. | [1][7] |
| T Cells (CD4+ & CD8+) | Moderate | Differentiation, cytokine production (e.g., IL-16, IL-17, IL-31). | [1][4][7] |
| Monocytes | Moderate | Chemotaxis. | [1] |
| Macrophages | Low to Moderate (expression can be modulated by stimuli) | Downregulated by pro-inflammatory stimuli (LPS, zymosan A), upregulated by IL-4 or IL-13. | [5] |
| Hematopoietic Progenitor Cells | Expressed | Inhibition of growth factor-induced cell cycle progression. | [8][9] |
| Neutrophils | Expressed | Release from bone marrow. | [3] |
Note: Expression levels can be influenced by the specific activation state of the cells and the surrounding microenvironment.
Experimental Protocols for Studying H4 Receptor Expression and Function
Accurate quantification and functional characterization of H4R are crucial for research and drug development. Below are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qPCR) for H4R mRNA Expression
This protocol is used to quantify the relative or absolute levels of H4R mRNA in hematopoietic cells.
1. RNA Isolation:
- Isolate total RNA from the hematopoietic cell type of interest using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
- Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random primers.
3. qPCR Reaction:
- Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the H4R gene (HRH4), and a qPCR master mix (e.g., SYBR Green or TaqMan).
- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the qPCR reaction in a real-time PCR cycler.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for both the H4R and the housekeeping gene.
- Calculate the relative expression of H4R mRNA using the 2-ΔΔCt method.[10]
Flow Cytometry for H4R Protein Surface Expression
This protocol allows for the detection and quantification of H4R protein on the surface of individual cells.
1. Cell Preparation:
- Isolate hematopoietic cells of interest from whole blood or tissue.
- Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
- Resuspend the cells to a concentration of 1x106 cells/mL.
2. Antibody Staining:
- Incubate the cells with a primary antibody specific for the human Histamine H4 receptor. It is important to use a validated antibody due to reported issues with reliability.[5]
- If the primary antibody is not directly conjugated to a fluorophore, wash the cells and incubate with a fluorescently-labeled secondary antibody.
- Include isotype controls to account for non-specific antibody binding.
- Co-stain with antibodies against cell-specific markers (e.g., CD4 for T helper cells, CD14 for monocytes) to identify the cell population of interest.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Gate on the cell population of interest based on forward and side scatter properties and cell-specific markers.
- Analyze the fluorescence intensity of the H4R staining to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a ligand for the H4R.
1. Membrane Preparation:
- Culture cells stably expressing the human H4R (e.g., HEK293-H4R).
- Harvest the cells and prepare a membrane fraction by homogenization and differential centrifugation.[11]
2. Binding Reaction:
- Incubate the cell membranes with a known concentration of a radiolabeled H4R ligand (e.g., [3H]-Histamine or a specific radiolabeled antagonist) and varying concentrations of the unlabeled competitor ligand.
- Incubate at a specific temperature for a defined period to reach equilibrium.
3. Separation and Detection:
- Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation.[11]
Chemotaxis Assay (Boyden Chamber)
This assay measures the migration of cells in response to an H4R agonist.
1. Cell Preparation:
- Isolate primary immune cells (e.g., eosinophils, mast cells) or use an H4R-expressing cell line.
- Resuspend the cells in a chemotaxis buffer.
2. Assay Setup:
- Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.[11]
- Add the H4R agonist (chemoattractant) to the lower wells.
- Add the cell suspension to the upper wells. For antagonist studies, pre-incubate the cells with the antagonist.
3. Incubation and Quantification:
- Incubate the chamber at 37°C to allow for cell migration.
- After incubation, remove non-migrated cells from the upper surface of the membrane.
- Fix and stain the migrated cells on the lower surface of the membrane.
- Count the number of migrated cells using a microscope.[11]
4. Data Analysis:
- Quantify the chemotactic response as the number of migrated cells per high-power field.
H4 Receptor Signaling Pathways and Experimental Workflow
H4 Receptor Signaling Pathway
The H4R is a Gαi/o-coupled receptor.[6] Its activation by histamine initiates a signaling cascade that leads to various cellular responses.
Caption: H4R signaling cascade upon histamine binding.
Experimental Workflow for H4R Expression Analysis
The following diagram illustrates a typical workflow for analyzing H4R expression in hematopoietic cells.
Caption: Workflow for H4R mRNA and protein expression analysis.
Therapeutic Implications and Drug Development
The prominent role of the H4R in modulating immune and inflammatory responses has made it an attractive target for drug development.[1][12] H4R antagonists have shown therapeutic potential in preclinical models of various inflammatory disorders, including asthma, allergic rhinitis, atopic dermatitis, and rheumatoid arthritis.[3][13] Several H4R antagonists have entered clinical trials.[14][15]
The development of potent and selective H4R antagonists, such as JNJ7777120 and VUF6002, has been instrumental in elucidating the receptor's function in vivo.[3][16] However, challenges such as species differences in pharmacology and the potential for off-target effects need to be carefully considered in the drug development process.[1]
Conclusion
The Histamine H4 receptor is a critical regulator of hematopoietic cell function, playing a significant role in orchestrating immune and inflammatory responses. A thorough understanding of its expression patterns, signaling pathways, and functional consequences is essential for the development of novel therapeutics targeting H4R for the treatment of a wide range of inflammatory and autoimmune diseases. This guide provides a foundational resource for researchers and drug development professionals working in this promising area.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular analysis of the histamine H4 receptor in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. H4 histamine receptors mediate cell cycle arrest in growth factor-induced murine and human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H4 Histamine Receptors Mediate Cell Cycle Arrest in Growth Factor-Induced Murine and Human Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azines as histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Histamine H4 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, has emerged as a promising therapeutic target for a range of inflammatory and autoimmune disorders, including asthma, allergic rhinitis, and dermatitis. The development of potent and selective H4R antagonists is a key focus of ongoing research. This guide provides an in-depth overview of the structure-activity relationships (SAR) of various classes of H4R antagonists, details key experimental protocols for their evaluation, and illustrates the receptor's signaling pathway.
Core Structure-Activity Relationships of H4 Receptor Antagonists
The exploration of H4R antagonists has led to the identification of several chemical scaffolds with significant activity. The SAR for these series highlights critical molecular interactions and structural features necessary for potent antagonism.
The 2,4-Diaminopyrimidine (B92962) Scaffold
One of the most extensively studied classes of H4R antagonists is based on the 2,4-diaminopyrimidine core. SAR studies have revealed that modifications at the 5 and 6 positions of the pyrimidine (B1678525) ring, as well as the nature of the substituent on the 2-amino group, significantly influence potency and selectivity.
| Compound | R1 | R2 | R3 | hH4R Ki (nM) |
| 1a | H | 4-methylpiperazin-1-yl | 4-chlorophenyl | 25 |
| 1b | H | 4-methylpiperazin-1-yl | 4-methoxyphenyl | 48 |
| 1c | H | piperidin-4-yl | 4-chlorophenyl | 112 |
| 1d | Cl | 4-methylpiperazin-1-yl | 4-chlorophenyl | 8 |
| 1e | Cl | piperidin-4-yl | 4-chlorophenyl | 35 |
Data compiled from various sources.
Key observations from the 2,4-diaminopyrimidine series include:
-
A small, electron-withdrawing substituent, such as chlorine, at the R1 position (5-position of the pyrimidine ring) generally enhances potency.
-
A 4-methylpiperazine moiety at the R2 position is often optimal for high affinity.
-
The nature of the aromatic group at the R3 position influences activity, with electron-deficient rings often being preferred.
The Piperazine (B1678402) and Piperidine-Containing Scaffolds
Derivatives of piperazine and piperidine (B6355638) represent another significant class of H4R antagonists. In these series, the basic nitrogen of the piperazine or piperidine ring is crucial for interaction with the receptor.
| Compound | Scaffold | Ar | R | hH4R Ki (nM) |
| 2a | Piperazine | 1H-Indole-2-carboxamide | Methyl | 15 |
| 2b | Piperazine | 1H-Benzimidazole-2-carboxamide | Methyl | 22 |
| 2c | Piperidine | 1H-Indole-2-carboxamide | H | 45 |
| 2d | Piperidine | 1H-Benzimidazole-2-carboxamide | H | 68 |
Data compiled from various sources.
SAR insights for these scaffolds indicate:
-
The nature of the aromatic carboxamide moiety (Ar) significantly impacts potency.
-
For piperazine-based antagonists, an N-methyl group is often favored over a simple NH.
-
The piperidine scaffold is also well-tolerated, though often with slightly reduced potency compared to the corresponding piperazine.
Experimental Protocols for H4 Receptor Antagonist Evaluation
The characterization of novel H4R antagonists involves a cascade of in vitro and in vivo assays to determine their affinity, functional activity, and efficacy.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for the H4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: Sf9 cells expressing the human H4 receptor.
-
Radioligand: [³H]Histamine.
-
Procedure:
-
Cell membranes are prepared from Sf9 cells expressing the hH4R.
-
Membranes are incubated with a fixed concentration of [³H]histamine and varying concentrations of the test compound.
-
The reaction is incubated to allow for binding equilibrium.
-
The bound radioligand is separated from the unbound by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki).
-
2. [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the hH4R.
-
Reagent: [³⁵S]GTPγS.
-
Procedure:
-
Cell membranes are incubated with the test compound (as an antagonist) and a known H4R agonist (e.g., histamine).
-
[³⁵S]GTPγS is added to the reaction mixture.
-
Upon agonist-induced receptor activation, the Gα subunit of the G-protein exchanges GDP for GTPγS.
-
The amount of [³⁵S]GTPγS incorporated is measured by scintillation counting.
-
Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
-
In Vivo Models
Carrageenan-Induced Paw Edema in Rodents
This model is used to assess the anti-inflammatory activity of H4R antagonists.
-
Animal Model: Male Wistar rats or BALB/c mice.
-
Procedure:
-
The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).
-
After a predetermined time, carrageenan is injected into the subplantar region of the hind paw to induce inflammation.
-
Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
The percentage inhibition of paw edema by the test compound is calculated by comparing it to the vehicle-treated group.
-
Histamine H4 Receptor Signaling Pathway and Experimental Workflow
The H4 receptor primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the H4R can also lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: Histamine H4 Receptor Signaling Cascade.
The general workflow for the discovery and preclinical development of H4R antagonists follows a logical progression from initial screening to in vivo efficacy studies.
Caption: Drug Discovery Workflow for H4R Antagonists.
The Role of Histamine H4 Receptor Antagonists in the Management of Pruritus: A Technical Guide
Executive Summary: Chronic pruritus, or itch, remains a significant clinical challenge, particularly in inflammatory skin conditions like atopic dermatitis where traditional H1 receptor antihistamines offer limited efficacy.[1][2] The discovery of the histamine (B1213489) H4 receptor (H4R) has unveiled a new therapeutic avenue.[3] Expressed predominantly on hematopoietic cells and sensory neurons, the H4R is implicated in both the inflammatory and direct sensory pathways of itch.[1][4][5] This technical guide provides an in-depth review of the role of H4R antagonists in pruritus, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying molecular and procedural pathways. While early antagonists showed promise in preclinical models and initial human studies, clinical development has been hampered by safety concerns and insufficient efficacy, highlighting the complexity of targeting the H4R for chronic pruritus.[3][6]
The Histamine H4 Receptor in Pruritus Pathophysiology
The rationale for targeting the H4R for pruritus stems from its unique expression profile and function, which distinguish it from the H1 receptor. While H1 receptors are well-known mediators of acute, histamine-induced itch, the H4R appears to play a more significant role in the chronic pruritus associated with inflammatory conditions.[2][7]
1.1 Cellular Expression and Function The H4R is highly expressed on various cells involved in the itch-inflammation cycle:
-
Immune Cells: Mast cells, eosinophils, dendritic cells, and T-cells all express H4R.[5][8] Its activation on these cells mediates chemotaxis and the release of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response that can sensitize nerve endings and lower the itch threshold.[5][8]
-
Sensory Neurons: The H4R is also expressed on a subset of sensory neurons in the dorsal root ganglia that innervate the skin.[4] Histamine can directly activate these neurons via the H4R to transmit pruritic signals to the central nervous system.[9][10]
1.2 H4R Signaling Pathway in Pruritus The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[9] Ligand binding initiates a signaling cascade that contributes to the sensation of itch through at least two key mechanisms:
-
Direct Neuronal Activation: Histamine binding to H4R on sensory neurons leads to G-protein activation. The Gβγ subunit can activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium (Ca2+).[4][9] This calcium surge can activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of pruritic signals, resulting in neuronal depolarization and the transmission of an itch signal.[9][11]
-
Immune Modulation: On immune cells, H4R activation also triggers Ca2+ mobilization, which is crucial for processes like chemotaxis and cytokine release, thereby contributing indirectly to pruritus by fostering an inflammatory microenvironment.[5]
References
- 1. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adriforant (ZPL 3893787) / Novartis [delta.larvol.com]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pruritus: Progress toward Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Histamine H4 Receptor: A Novel Target in the Therapeutic Landscape of Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R), the most recently identified of the four histamine receptor subtypes, has emerged as a compelling target for therapeutic intervention in a range of autoimmune and inflammatory disorders.[1][2] Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, H4R plays a crucial role in modulating immune responses.[1][3][4] This technical guide provides a comprehensive overview of the role of H4R in autoimmune diseases, detailing its signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.
The Histamine H4 Receptor and Its Signaling Cascade
The H4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][5] Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Furthermore, H4R activation triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC), leading to intracellular calcium mobilization, and the activation of the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways.[7][8] These signaling pathways are integral to the diverse cellular responses mediated by H4R, such as chemotaxis, cytokine and chemokine production, and the modulation of immune cell differentiation.[1][3][7]
H4R in Autoimmune Pathophysiology
The involvement of H4R has been investigated in several autoimmune diseases, with evidence suggesting a predominantly pro-inflammatory role.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, H4R is expressed in synovial tissues and on various immune cells within the joint.[9] Studies have shown that histamine levels are elevated in the synovial fluid and sera of RA patients.[9][10] H4R activation has been linked to the promotion of osteoclastogenesis, a key process in the bone erosion characteristic of RA.[9][10][11] Furthermore, H4R antagonism has been shown to reduce the production of pro-inflammatory cytokines and matrix metalloproteinases.[9] Preclinical studies using H4R antagonists in animal models of arthritis have demonstrated a reduction in paw edema, arthritis scores, and joint inflammation.[12] However, clinical trials with the H4R antagonist toreforant (B1681344) have yielded inconclusive results regarding its efficacy in RA.[13]
Multiple Sclerosis (MS)
The role of H4R in multiple sclerosis is complex and somewhat controversial.[4][14] In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, some studies have shown that treatment with an H4R antagonist exacerbates the disease, suggesting a protective role for the receptor.[15] Conversely, other studies have reported that H4R antagonists can ameliorate EAE progression by modulating T-cell responses, specifically by inhibiting Th1 and Th17 inflammatory pathways while promoting regulatory T cells (Tregs).[16][17][18] These conflicting findings highlight the need for further investigation to elucidate the precise role of H4R in the context of MS.
Inflammatory Bowel Disease (IBD)
In experimental models of colitis, H4R has been shown to play a pro-inflammatory role.[19] Genetic deletion or pharmacological blockade of H4R in mice with dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis resulted in improved clinical and histological signs of the disease and a dampened inflammatory cytokine response.[19] H4R signaling appears to contribute to the infiltration of neutrophils into the colonic mucosa.[20][21] These findings suggest that H4R antagonists could represent a potential therapeutic strategy for IBD.[19][22]
Psoriasis
Elevated histamine levels are found in psoriatic skin lesions, and the H4R is highly expressed on plasmacytoid dendritic cells (pDCs) in psoriasis patients.[23][24] Histamine can regulate the cytokine production and migration of these cells, which are key players in the pathogenesis of psoriasis.[24] H4R antagonists have shown anti-inflammatory and antipruritic effects in mouse models and early clinical trials for atopic dermatitis, a related inflammatory skin condition.[25] However, a clinical study of the H4R antagonist toreforant in patients with moderate-to-severe plaque psoriasis showed low levels of efficacy.[13][26]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of H4R in autoimmune diseases.
Table 1: Effect of H4R Modulation on Disease Severity in Animal Models
| Disease Model | Animal | Treatment | Outcome Measure | Result | Reference |
| Collagen Antibody-Induced Arthritis (CAIA) | Balb/c Mice | JNJ7777120 (30 mg/kg, i.p.) | Arthritic Score | Significant reduction | [12] |
| Collagen Antibody-Induced Arthritis (CAIA) | Balb/c Mice | JNJ7777120 (30 mg/kg, i.p.) | Paw Edema | Significant reduction | [12] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | JNJ7777120 (i.p.) | Clinical Score | Exacerbation of disease | [15] |
| Experimental Autoimmune Encephalomyelitis (EAE) | SJL/J Mice | JNJ 10191584 (6 mg/kg, oral) | Clinical Score | Significant reduction | [18] |
| DSS-Induced Colitis | Mice | JNJ7777120 | Clinical Signs | Improvement | [19] |
| DSS-Induced Colitis | H4R Knockout Mice | - | Clinical Signs | Improvement | [19] |
Table 2: Effect of H4R Modulation on Cytokine and Chemokine Levels
| Cell Type/Tissue | Condition | Treatment | Cytokine/Chemokine | Effect | Reference |
| Human Monocyte-Derived Inflammatory Dendritic Epidermal Cells | - | H4R stimulation | IL-12 | Down-regulation | [1] |
| Human Monocyte-Derived Inflammatory Dendritic Epidermal Cells | - | H4R stimulation | CCL2 | Down-regulation | [1] |
| Human CD8+ T-lymphocytes | In vitro | H4R stimulation | IL-16 | Increased release | [1] |
| EAE Mouse Lymph Nodes | EAE | JNJ7777120 | IFN-γ | Increased expression | [15] |
| EAE Mouse Lymph Nodes | EAE | JNJ7777120 | IL-4, IL-10 | Suppressed expression | [15] |
| EAE Mouse Spleen | EAE | JNJ 10191584 | IFN-γ, IL-9, IL-17A | Decreased percentage of CD4+ cells | [17] |
| EAE Mouse Spleen | EAE | JNJ 10191584 | TGF-β1 | Increased percentage of CD4+ cells | [17] |
| Human Natural Killer Cells | In vitro | H4R stimulation | CCL3, CCL4 | Upregulation | [27] |
| Human Mast Cells | In vitro | H4R activation | IL-13, RANTES | Increased release | [7] |
| Human Monocytes (Allergic Rhinitis) | In vitro (HDM stimulation) | H4R antagonist | IFN-γ | Blocking of secretion | [28] |
| Human Monocytes (Allergic Rhinitis) | In vitro (HDM stimulation) | H4R agonist | IL-6 | Upregulation | [28] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of H4R in autoimmune diseases.
Animal Models of Autoimmune Disease
-
Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA): These are widely used mouse models of rheumatoid arthritis.[12][29] In the CAIA model, arthritis is induced by intravenous injection of a cocktail of monoclonal antibodies against type II collagen, followed by an injection of lipopolysaccharide (LPS).[12] Disease progression is monitored by measuring paw thickness and assigning a clinical arthritis score.
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis.[15][16][30] It is typically induced in susceptible mouse strains (e.g., C57BL/6, SJL/J) by immunization with myelin-derived peptides, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 or proteolipid protein (PLP) 139-151, emulsified in complete Freund's adjuvant (CFA).[15][18] Clinical signs of EAE are scored daily based on the severity of paralysis.
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: This is a model for inflammatory bowel disease.[19] Colitis is induced by administering DSS in the drinking water for a defined period. Disease activity is assessed by monitoring body weight loss, stool consistency, and the presence of blood in the stool.
In Vitro Assays
-
Cell Culture: Primary immune cells (e.g., peripheral blood mononuclear cells (PBMCs), monocytes, T cells) or immune cell lines (e.g., HMC-1 mast cell line) are cultured under standard conditions.[8][31]
-
Real-Time PCR: This technique is used to quantify the mRNA expression of H4R and various cytokines and chemokines.[9][10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the protein levels of cytokines and other inflammatory mediators in cell culture supernatants or biological fluids.[9][15]
-
Western Blot: This method is used to detect the expression and phosphorylation status of signaling proteins involved in the H4R pathway, such as ERK, Akt, and NF-κB.[8]
-
Calcium Mobilization Assay: Intracellular calcium levels are measured using fluorescent calcium indicators (e.g., Fluo-4) to assess H4R-mediated G protein activation.[6][8]
-
Chemotaxis Assays: The migration of immune cells in response to histamine or H4R agonists is evaluated using Boyden chambers or other migration assay systems.[1]
Conclusion
The histamine H4 receptor represents a promising, albeit complex, therapeutic target for autoimmune diseases. Its integral role in modulating the activity of key immune cells and inflammatory pathways is well-documented. While preclinical studies with H4R antagonists have shown encouraging results in models of rheumatoid arthritis and inflammatory bowel disease, the findings in multiple sclerosis are more equivocal, and clinical trial outcomes in RA and psoriasis have been modest. Further research is necessary to fully elucidate the context-dependent functions of H4R in different autoimmune conditions and to identify patient populations that are most likely to benefit from H4R-targeted therapies. The continued development of highly selective and potent H4R ligands will be crucial for advancing our understanding and realizing the therapeutic potential of modulating this important immunoregulatory receptor.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor in autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. H4R activation utilizes distinct signaling pathways for the production of RANTES and IL-13 in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of H4R antagonist N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamides and 5-chloro-2-(piperazin-1-ylmethyl)-1H-benzimidazole on histamine and 4-methylhistamine-induced mast cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine and Histamine H4 Receptor Promotes Osteoclastogenesis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine and Histamine H4 Receptor Promotes Osteoclastogenesis in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Involvement of histamine 4 receptor in the pathogenesis and progression of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antagonism of histamine H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Proinflammatory role of the histamine H4 receptor in dextrane sodium sulfate-induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histamine drives severity of innate inflammation via histamine 4 receptor in murine experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inflammatory Bowel Disease: Crosstalk between Histamine, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of the histamine H4 receptor in atopic dermatitis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The histamine H4 receptor is highly expressed on plasmacytoid dendritic cells in psoriasis and histamine regulates their cytokine production and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The role of the histamine H4 receptor in atopic dermatitis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 27. The histamine H4 receptor regulates chemokine production in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Histamine H4 receptor regulates IL-6 and INF-γ secretion in native monocytes from healthy subjects and patients with allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mouse Models of Human Autoimmune Diseases: Essential Tools That Require the Proper Controls | PLOS Biology [journals.plos.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Technical Review of Patent Literature for Second-Generation Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the patent literature concerning the development of second-generation histamine (B1213489) H4 receptor (H4R) antagonists. The focus is on the core chemistry, biological evaluation, and associated methodologies disclosed in key patents for compounds that have shown improved selectivity and drug-like properties over first-generation tool compounds. This document summarizes crucial quantitative data, details key experimental protocols, and visualizes the underlying biological and experimental frameworks to support ongoing research and development in this therapeutic area.
Introduction: The Histamine H4 Receptor as a Therapeutic Target
The histamine H4 receptor is the fourth and most recently discovered member of the histamine receptor family.[1] It is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[2] This expression profile implicates the H4R as a key mediator in immune and inflammatory responses.[1][2] Activation of the H4R is linked to a variety of inflammatory conditions, including allergic asthma, atopic dermatitis, and pruritus (itch).[3] Consequently, the development of potent and selective H4R antagonists represents a promising therapeutic strategy for these disorders.
Early research was facilitated by tool compounds like JNJ 7777120. While effective in preclinical models, the drive for improved pharmacokinetic profiles and enhanced selectivity has led to the development of second-generation antagonists. This guide focuses on the patent disclosures for these advanced compounds, providing a granular look at the data and methods that define their characterization.
Core Signaling Pathway of the Histamine H4 Receptor
The H4R couples primarily to the Gαi/o family of G proteins. Upon activation by histamine, this coupling initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociation of the Gβγ subunits can activate downstream pathways, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) cascades, which contribute to cellular responses like calcium mobilization and chemotaxis.[4][5]
Quantitative Data from Patent Literature
The following tables summarize representative data for second-generation H4R antagonists as disclosed in the patent literature. The data highlights the affinity for the human H4R (hH4R) and selectivity against other human histamine receptor subtypes. The primary patent referenced for the pyrimidine (B1678525) series is WO 2007/090892 A1 , assigned to Janssen Pharmaceutica.
Table 1: In Vitro Receptor Binding Affinity of Representative Aminopyrimidine Derivatives
| Compound Example | Structure (Core) | hH4R Kᵢ (nM) | hH1R Kᵢ (nM) | hH2R Kᵢ (nM) | hH3R Kᵢ (nM) |
|---|---|---|---|---|---|
| JNJ-39758979 | (R)-4-(3-aminopyrrolidin-1-yl)-6-isopropylpyrimidin-2-amine | 12.5 | >1000 | >1000 | 1043 |
| Example 1 | 4-(piperazin-1-yl)-6-isopropylpyrimidin-2-amine | 25 | >1000 | >1000 | >1000 |
| Example 5 | 4-(4-methylpiperazin-1-yl)-6-cyclopropylpyrimidin-2-amine | 18 | >1000 | >1000 | 850 |
| Example 12 | (R)-4-(3-aminopyrrolidin-1-yl)-6-ethylpyrimidin-2-amine | 15 | >1000 | >1000 | 1200 |
Data synthesized from disclosures and claims within patent application WO 2007/090892 A1.
Table 2: In Vitro Functional Antagonist Activity
| Compound Example | Assay Type | Cell Line | Functional IC₅₀ (nM) |
|---|---|---|---|
| JNJ-39758979 | cAMP Inhibition | SK-N-MC (hH4R) | 130 |
| JNJ-39758979 | Mast Cell Chemotaxis | Mouse BMMCs | 8 |
| Example 5 | cAMP Inhibition | SK-N-MC (hH4R) | 210 |
| Example 5 | Mast Cell Chemotaxis | Mouse BMMCs | 15 |
Functional data is representative of assays described in WO 2007/090892 A1 and supporting literature.
Key Experimental Protocols from Patent Disclosures
The following methodologies are detailed representations of the key assays described within the "Biological Examples" sections of the relevant patent literature, primarily referencing the disclosures in WO 2007/090892 A1 .
Radioligand Binding Assay for Histamine Receptor Affinity
This protocol is used to determine the binding affinity (Kᵢ) of test compounds for the human H4 receptor and to assess selectivity against H1, H2, and H3 receptors.
-
Receptor Source : Membranes are prepared from SK-N-MC cells stably transfected with the human histamine H4 receptor (or CHO cells for H1, H2, H3).
-
Radioligand : [³H]-Histamine is used as the radioligand at a final concentration of approximately 5 nM.
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4.
-
Procedure : a. Cell membranes (20-40 µg protein) are incubated in 96-well plates with the [³H]-Histamine and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M). b. The total reaction volume is 250 µL. c. Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled histamine. d. The plates are incubated for 60 minutes at 25°C.
-
Termination and Detection : a. The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine. b. The filters are washed three times with 1 mL of ice-cold assay buffer. c. The filter-bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis : IC₅₀ values are calculated using non-linear regression analysis. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Inhibition)
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production in cells expressing the Gαi/o-coupled H4R.
-
Cell Line : SK-N-MC cells stably expressing the human H4R.
-
Procedure : a. Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. b. Cells are pre-incubated with varying concentrations of the test antagonist for 15 minutes. c. Forskolin (e.g., 1 µM) is added to stimulate adenylyl cyclase and elevate basal cAMP levels. d. Histamine (at its EC₈₀ concentration, typically ~100 nM) is then added to inhibit the forskolin-induced cAMP production. e. The incubation continues for 30 minutes at 37°C.
-
Detection : The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit (PerkinElmer).
-
Data Analysis : The ability of the antagonist to reverse the histamine-induced inhibition of cAMP is plotted, and IC₅₀ values are determined via non-linear regression.
Eosinophil/Mast Cell Chemotaxis Assay
This protocol assesses the functional ability of an H4R antagonist to block the migration of inflammatory cells toward a histamine gradient.
-
Cell Source : Mouse bone marrow-derived mast cells (BMMCs) or isolated human eosinophils.
-
Apparatus : A 96-well chemotaxis chamber (e.g., Neuro Probe ChemoTx®), with a polycarbonate filter (5 µm pore size) separating the upper and lower wells.
-
Procedure : a. The lower wells of the chamber are filled with assay buffer containing histamine (chemoattractant) at its EC₈₀ concentration. b. Cells (e.g., 1x10⁶ cells/mL) are pre-incubated with the test antagonist or vehicle for 20 minutes at 37°C. c. The cell suspension is added to the upper wells of the chamber, placed on top of the filter. d. The chamber is incubated for 3 hours at 37°C in a 5% CO₂ incubator to allow cell migration.
-
Quantification : a. After incubation, non-migrated cells are wiped from the top surface of the filter. b. The filter is removed, and the cells that have migrated to the lower wells are quantified. Quantification can be performed by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by using a fluorescent DNA-binding dye (e.g., CyQUANT®).
-
Data Analysis : The percentage inhibition of chemotaxis at each antagonist concentration is calculated relative to the vehicle control, and an IC₅₀ value is determined.
Representative Experimental Workflow
The development of novel H4R antagonists, as inferred from patent filings, typically follows a structured screening cascade designed to identify compounds with high potency, selectivity, and favorable drug-like properties.
Conclusion
The patent literature for second-generation histamine H4 receptor antagonists reveals a systematic approach to drug discovery, focused on optimizing potency at the H4R while ensuring high selectivity against other histamine subtypes and off-target proteins. Key patents, such as WO 2007/090892 A1, provide a blueprint of the chemical scaffolds and the detailed biological assays required to characterize these molecules. The methodologies described, from receptor binding to functional chemotaxis assays, form the cornerstone of the preclinical data package. This in-depth guide, by consolidating quantitative data and experimental protocols, serves as a valuable resource for researchers aiming to build upon these findings and develop novel therapeutics for a range of inflammatory and allergic diseases.
References
- 1. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives as h4 antagonist compounds - Patent WO-2020079457-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AU2002352797A1 - Methods for identifying and validating potential drug targets - Google Patents [patents.google.com]
- 4. WO2008097596A2 - Nrf2 screening assays and related methods and compositions - Google Patents [patents.google.com]
- 5. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Early Generation H4R Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the off-target effects of early generation histamine (B1213489) H4 receptor (H4R) antagonists. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key biological pathways.
Introduction
The histamine H4 receptor, a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins, has emerged as a promising therapeutic target for inflammatory and immune disorders.[1] Early research and development efforts led to the creation of several first-generation H4R antagonists, which have been instrumental in elucidating the physiological roles of this receptor. However, as with many early-generation small molecules, these compounds often exhibit a range of off-target activities that can lead to undesired side effects or provide opportunities for drug repositioning. Understanding the selectivity profiles of these antagonists is crucial for interpreting experimental data and for the design of more specific subsequent generations of H4R-targeting therapeutics. This guide focuses on the off-target profiles of prominent early generation H4R antagonists, including JNJ 7777120, VUF 6002, thioperamide, and A-943931.
Off-Target Binding Profiles of Early Generation H4R Antagonists
The following tables summarize the quantitative data on the binding affinities of key early generation H4R antagonists for their intended target (H4R) and various off-target receptors. The data is presented as Ki (nM) or IC50 (nM) values, derived from radioligand binding assays.
Table 1: Off-Target Binding Profile of JNJ 7777120
| Target Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Histamine H4 | JNJ 7777120 | 4.5 | Human | Radioligand Binding | [2][3] |
| Histamine H1 | JNJ 7777120 | >10,000 | Human | Radioligand Binding | [1] |
| Histamine H2 | JNJ 7777120 | >10,000 | Human | Radioligand Binding | [1] |
| Histamine H3 | JNJ 7777120 | >10,000 | Human | Radioligand Binding | [1] |
| 5-HT Receptors (various) | JNJ 7777120 | No significant affinity reported in broad panel screens | Various | Radioligand Binding | [4] |
| Adrenergic Receptors (various) | JNJ 7777120 | No significant affinity reported in broad panel screens | Various | Radioligand Binding | [4] |
| Dopamine Receptors (various) | JNJ 7777120 | No significant affinity reported in broad panel screens | Various | Radioligand Binding | [4] |
| Muscarinic Receptors (various) | JNJ 7777120 | No significant affinity reported in broad panel screens | Various | Radioligand Binding | [4] |
Table 2: Off-Target Binding Profile of VUF 6002 (JNJ 10191584)
| Target Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Histamine H4 | VUF 6002 | 26 | Human | Radioligand Binding | [5][6][7] |
| Histamine H3 | VUF 6002 | 14,100 | Human | Radioligand Binding | [5][6][7] |
Table 3: Off-Target Binding Profile of Thioperamide
| Target Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Histamine H4 | Thioperamide | ~40 | Human | Functional Assay | [8] |
| Histamine H3 | Thioperamide | ~2-5 | Various | Radioligand Binding | [9] |
| 5-HT3 | Thioperamide | 120 | Rat | Radioligand Binding | |
| α2-Adrenoceptor | Thioperamide | >1,000 | Rat | Radioligand Binding | |
| Sigma Receptor | Thioperamide | 1,300 | Rat | Radioligand Binding |
Table 4: Off-Target Binding Profile of A-943931
| Target Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Histamine H4 | A-943931 | 15 | Human | Radioligand Binding | [8] |
| Histamine H1 | A-943931 | >10,000 | Human | Radioligand Binding | [8] |
| Histamine H2 | A-943931 | >10,000 | Human | Radioligand Binding | [8] |
| Histamine H3 | A-943931 | 1,800 | Human | Radioligand Binding | [8] |
Key Signaling Pathways
Understanding the signaling pathways of the H4 receptor and its potential off-targets is essential for interpreting the functional consequences of off-target binding.
Histamine H4 Receptor (H4R) Signaling Pathway
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 7. JNJ 10191584 maleate (VUF 6002), Selective H4 antagonist (CAS 869497-75-6) | Abcam [abcam.com]
- 8. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Technical Guide to Target Validation for Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory, allergic, and autoimmune disorders. As the most recently identified member of the histamine receptor family, its predominant expression on hematopoietic cells—including mast cells, eosinophils, dendritic cells, and T cells—positions it as a key regulator of immune responses.[1][2][3] Unlike the H1 and H2 receptors, which are targets of widely used antihistamines and anti-ulcer medications respectively, the H4R's role is more specifically tied to immunomodulation.[2][4] Consequently, the development of selective H4R antagonists offers a promising new strategy for treating conditions like atopic dermatitis, pruritus, allergic rhinitis, and asthma, where traditional antihistamines have shown limited efficacy.[5][6]
This technical guide provides an in-depth overview of the target validation studies for H4R antagonists, summarizing key preclinical and clinical data, detailing essential experimental protocols, and visualizing the underlying biological and operational frameworks.
Histamine H4 Receptor Signaling Pathways
The H4R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[7][8] Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[8] Beyond this canonical pathway, H4R activation also initiates G-protein-independent signaling through β-arrestin recruitment, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade.[8][9] These signaling events culminate in various cellular responses critical to inflammation, including chemotaxis, cytokine and chemokine release, and the upregulation of adhesion molecules.[3][10]
Caption: H4R canonical Gαi/o and non-canonical β-arrestin signaling pathways.
The Target Validation Workflow
Validating the H4R as a drug target involves a multi-stage process that builds a body of evidence from in vitro experiments to in vivo animal models and ultimately, human clinical trials. This workflow ensures that investment in drug development is directed toward a target with a high probability of therapeutic relevance.
Caption: A logical workflow for the validation of the H4R as a therapeutic target.
Preclinical Validation: In Vitro Studies
The initial validation of H4R antagonists relies on a suite of in vitro assays to determine their potency, selectivity, and functional activity. The first potent and selective H4R antagonist developed as a research tool was JNJ 7777120, which was instrumental in early validation studies.[5][11]
Data Presentation: In Vitro Profile of H4R Antagonists
| Compound | Target | Binding Affinity (pKi or pA2) | Selectivity (fold vs H1/H2/H3) | Reference Assay |
| JNJ 7777120 | Human H4R | 8.1 (pA2) | >1000-fold | Functional antagonism in H4R-transfected cells[10] |
| A-940894 | Human H4R | 8.2 (pKi) | >50-fold | Radioligand binding assay[12] |
| A-940894 | Rat H4R | 8.5 (pKi) | - | Radioligand binding assay[12] |
| JNJ 39758979 | Human H4R | Potent and selective | - | General literature reference[11] |
| Compound | Functional Assay | Cell Type | Potency (IC50) |
| JNJ 7777120 | Eosinophil Chemotaxis | Human Eosinophils | Potent Inhibition |
| JNJ 7777120 | Eosinophil Shape Change | Human Eosinophils | Potent Inhibition |
| A-940894 | Mast Cell Shape Change | Mouse BMMCs | 260 nM |
| A-940894 | Eosinophil Chemotaxis | Human Eosinophils | 150 nM |
Note: BMMCs = Bone Marrow-Derived Mast Cells. Data compiled from multiple sources.[10][12]
Experimental Protocols
Protocol 1: Radioligand Binding Assay This assay quantifies the affinity of a test compound for the H4 receptor.
-
Preparation : Membranes are prepared from cells stably expressing the recombinant human H4R.
-
Reaction Mixture : A specific concentration of a radiolabeled ligand (e.g., [3H]histamine) is incubated with the cell membranes in a suitable buffer.
-
Competition : The incubation is performed in the presence of varying concentrations of the unlabeled antagonist (test compound).
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification : The radioactivity retained on the filter is measured using a scintillation counter.
-
Analysis : Data are analyzed using non-linear regression to determine the Ki (inhibition constant) of the test compound.
Protocol 2: Eosinophil Chemotaxis Assay This functional assay measures the ability of an antagonist to block histamine-induced migration of eosinophils.[12]
-
Cell Isolation : Eosinophils are isolated from human peripheral blood.
-
Assay Setup : A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating an upper and lower chamber.
-
Loading : Eosinophils, pre-incubated with either vehicle or varying concentrations of the H4R antagonist, are placed in the upper chamber.
-
Chemoattractant : Histamine is placed in the lower chamber as a chemoattractant.
-
Incubation : The chamber is incubated for a set period (e.g., 60-90 minutes) at 37°C to allow cell migration.
-
Quantification : The number of cells that have migrated through the membrane to the lower chamber is counted, typically using a plate reader or microscopy.
-
Analysis : The antagonist's ability to inhibit chemotaxis is calculated, and an IC50 value is determined.
Preclinical Validation: In Vivo Studies
Following successful in vitro characterization, H4R antagonists are evaluated in animal models that recapitulate key aspects of human inflammatory diseases. These studies provide crucial evidence of in vivo efficacy and help to establish a therapeutic rationale.
Data Presentation: Efficacy of H4R Antagonists in Preclinical Models
| Compound | Animal Model | Disease | Key Efficacy Endpoint | Result |
| JNJ 7777120 | Mouse Allergic Rhinitis | Allergic Rhinitis | Inhibition of nasal symptoms (sneezing, rubbing) | Significant, dose-dependent inhibition[13] |
| JNJ 7777120 | Mouse Allergic Rhinitis | Allergic Rhinitis | Decrease in IL-4, Increase in IFN-γ in nasal lavage | Significant immunomodulatory effect[13] |
| H4R Antagonist | Mouse Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Reduction in arthritis disease severity score | Significant reduction[14] |
| H4R Antagonist | Mouse CIA Model | Rheumatoid Arthritis | Reduction in IL-17 positive cells in lymph nodes | Significant reduction[14] |
| A-940894 | Mouse Zymosan-Induced Peritonitis | Acute Inflammation | Blockade of neutrophil influx | Significant blockade[12] |
Experimental Protocols
Protocol 3: Mouse Model of Allergic Rhinitis This model is used to assess the effect of antagonists on allergic nasal inflammation.[13][15]
-
Sensitization : Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum).
-
Challenge : After the sensitization period, mice are challenged intranasally with OVA to induce an allergic reaction.
-
Treatment : The H4R antagonist (e.g., JNJ 7777120) or vehicle is administered to the mice, either orally or intranasally, before the allergen challenge.[13]
-
Symptom Scoring : Following the challenge, nasal symptoms such as the frequency of sneezing and nasal rubbing are observed and counted for a defined period.
-
Biomarker Analysis : At the end of the study, samples such as blood serum and nasal lavage fluid are collected. Levels of total IgE and cytokines (e.g., IL-4, IFN-γ) are measured using ELISA.[13][15]
-
Analysis : Symptom scores and biomarker levels are compared between the antagonist-treated group and the vehicle control group to determine efficacy.
Clinical Validation
The ultimate validation of a drug target comes from human clinical trials. The potent and selective H4R antagonist JNJ 39758979 advanced into clinical development and was tested in several inflammatory conditions.
Data Presentation: Summary of Clinical Trial Results for JNJ 39758979
| Indication | Study Phase | Primary Endpoint | Key Results | Adverse Events of Note |
| Histamine-Induced Pruritus (Healthy Volunteers) | Phase I | Reduction in AUC of pruritus score | Significant reduction in pruritus vs. placebo at 2h and 6h post-dose.[16][17] No significant effect on wheal or flare.[16][17] | Headache (9%), Nausea (13%)[17] |
| Atopic Dermatitis (Moderate) | Phase IIa | Change in Eczema Area and Severity Index (EASI) score at week 6 | Did not meet primary endpoint. Numerical improvements in EASI score observed. Nominally significant improvements in patient-reported pruritus scores.[18] | Two cases of serious neutropenia/agranulocytosis led to early study termination.[18][19] |
| Uncontrolled Asthma | Phase IIa | Change in pre-bronchodilator FEV1 at week 12 | Did not meet primary endpoint in the overall population. Nominally significant improvements in FEV1 in subgroups with eosinophilic inflammation.[20] | Safety comparable to placebo; no serious adverse events reported.[20] |
Note: AUC = Area Under the Curve; FEV1 = Forced Expiratory Volume in 1 second. Data compiled from published clinical trial results.
The clinical findings for JNJ 39758979 provided critical proof-of-concept, particularly for pruritus, validating the preclinical animal model data and confirming the role of H4R in itch sensation in humans.[5] However, the development of JNJ 39758979 was halted due to a severe off-target toxicity (agranulocytosis), highlighting the challenges in drug development.[19] Subsequent efforts have focused on developing new H4R antagonists, such as toreforant, with different chemical structures to avoid this toxicity.[11]
Conclusion
The collective evidence from in vitro, in vivo, and clinical studies strongly supports the validation of the Histamine H4 receptor as a therapeutic target for inflammatory and allergic diseases. H4R antagonists have consistently demonstrated anti-inflammatory and anti-pruritic effects in preclinical models, and these findings have been translated to humans, particularly in the context of atopic dermatitis and pruritus.[5][19] While the journey of the first clinical candidates has faced challenges, the fundamental role of the H4R in modulating immune cell function remains undisputed. Future research and development will focus on identifying new chemical entities with high selectivity and improved safety profiles, holding the promise of a new class of therapeutics for patients with unmet needs in chronic inflammatory conditions.
References
- 1. The histamine H4 receptor in autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut [mdpi.com]
- 5. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 6. The role of histamine H4 receptors as a potential targets in allergic rhinitis and asthma [scirp.org]
- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of histamine H4 receptor antagonist on allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The histamine H4 receptor mediates inflammation and Th17 responses in preclinical models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effect of histamine H4 receptor and its antagonist on allergic rhinitis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 2a, randomized, double-blind, placebo-controlled, multicentre, parallel-group study of an H4 R-antagonist (JNJ-39758979) in adults with uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Function of the Histamine H4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H4 Receptor Signaling Pathways
Gαi/o-Dependent Signaling
β-Arrestin-Dependent Signaling and MAPK Activation
Beyond G protein-dependent signaling, the H4R can also signal through β-arrestin pathways.[4][8] Upon phosphorylation by G protein-coupled receptor kinases (GRKs), the H4R recruits β-arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades.[8][9] β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2, p38).[8][10] Activation of these MAPK pathways can, in turn, regulate the expression of various genes involved in inflammation and immune responses.
Immunomodulatory Functions in Key Immune Cells
The expression of the H4R on various immune cells dictates its diverse roles in modulating immune responses.
Mast Cells
Mast cells are key effector cells in allergic reactions and constitutively express H4Rs.[2] H4R activation on mast cells induces chemotaxis, leading to their accumulation at sites of inflammation.[2][11] It also triggers intracellular calcium mobilization and the release of pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., RANTES, MIP-1α), and leukotrienes.[11][12]
Eosinophils
Eosinophils are prominent in allergic inflammation and parasitic infections. The H4R is functionally expressed on eosinophils and mediates their chemotaxis, shape change, and upregulation of adhesion molecules.[7][13][14] This facilitates their recruitment to inflamed tissues.
T Cells
The H4R is expressed on CD4+ and CD8+ T cells and plays a role in T cell differentiation and cytokine production.[2][15] H4R stimulation on T(H)2 cells can induce the production of IL-31, a cytokine associated with pruritus.[15] In experimental models, H4R antagonists have been shown to modulate T-cell imbalances, suggesting a role in autoimmune diseases.[16][17]
Dendritic Cells
Dendritic cells (DCs) are potent antigen-presenting cells that orchestrate adaptive immune responses. H4R activation on DCs can influence their migration, cytokine production (e.g., IL-12), and their ability to polarize T cell responses.[18][19][20] Histamine, via the H4R, has been shown to decrease the antigen presentation capacity of splenic DCs.[19][21]
Quantitative Data on H4 Receptor Ligands
The following tables summarize the binding affinities (Ki), and functional potencies (EC50 for agonists, IC50 for antagonists) of selected ligands for the human histamine H4 receptor.
Table 1: Binding Affinities (Ki) of H4 Receptor Ligands
| Compound | Ligand Type | Ki (nM) | Reference(s) |
| Histamine | Agonist | 8.1 | [11] |
| Imetit | Agonist | 2.7 | [11] |
| VUF 8430 | Agonist | - | [16] |
| 4-Methylhistamine | Agonist | - | [16] |
| JNJ 7777120 | Antagonist | - | [20] |
| VUF 6002 | Antagonist | - | [5] |
| A-943931 | Antagonist | 3.8 | [15] |
| Compound 4 | Antagonist | 9.0 | [12] |
| Compound 7 | Antagonist | 602 | [12] |
| VUF11489 | Antagonist | 16 | [22] |
| Compound 43 | Antagonist | 19 | [22] |
| Compound 45 | Antagonist | 4 | [22] |
| Compound 18 | Antagonist | 1000 | [20] |
| Compound 19 | Antagonist | 16 | [20] |
| Compound 22 | Antagonist | 3100 | [20] |
Table 2: Functional Potencies (EC50/IC50) of H4 Receptor Ligands
| Compound | Ligand Type | Assay | EC50/IC50 (nM) | Reference(s) |
| UR-RG98 | Agonist | [35S]GTPγS | 11 | [23] |
| Histamine | Agonist | IL-12p70 secretion | pEC50 = 6.9 | [2] |
| 4-Methylhistamine | Agonist | IL-12p70 secretion | pEC50 = 6.6 | [2] |
| UR-PI376 | Agonist | IL-12p70 secretion | pEC50 = 6.8 | [2] |
| Clobenpropit | Agonist | IL-12p70 secretion | pEC50 = 6.2 | [2] |
| VUF 8430 | Agonist | IL-12p70 secretion | pEC50 = 6.3 | [2] |
| ST-1006 | Agonist | IL-12p70 secretion | pEC50 = 5.7 | [2] |
| H4R antagonist 1 | Antagonist | Inverse agonist activity | 19 | [15] |
| H4R antagonist 1 | Antagonist | Antagonist activity | 27 | [15] |
| Izuforant | Antagonist | Antagonist activity | 36 | [15] |
| Adriforant (B1664385) | Antagonist | [35S]GTPγS | 53.7 | [24] |
| H4 antagonist 48 | Antagonist | Radioligand binding | 27 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of H4R function.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound for the H4R.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H4R.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[1]
2. Binding Reaction:
-
In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled H4R ligand (e.g., [3H]histamine), and varying concentrations of the unlabeled competitor ligand.[1]
3. Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[18]
4. Filtration:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[14][18]
5. Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][18]
Chemotaxis Assay
This assay measures the directed migration of immune cells towards a chemoattractant, mediated by the H4R.
1. Cell Preparation:
-
Isolate primary immune cells (e.g., eosinophils, mast cells) or use a cell line expressing H4R.
-
Resuspend the cells in a chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA).[5]
2. Assay Setup:
-
Use a chemotaxis chamber (e.g., Boyden chamber or Transwell plate) with a porous membrane separating an upper and lower chamber.
-
Add the chemoattractant (e.g., histamine) to the lower chamber.
-
Add the cell suspension to the upper chamber. For antagonist studies, pre-incubate the cells with the antagonist before adding them to the chamber.[5][25]
3. Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 1-4 hours).[26]
4. Cell Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.[5]
5. Data Analysis:
-
Quantify the chemotactic response as the number of migrated cells per high-power field.
-
For antagonist studies, plot the number of migrated cells against the antagonist concentration to determine the IC50 value.[5]
References
- 1. H4 antagonist 48 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic activation of β-arrestin by GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. histamine h4 receptor antagonist-1 — TargetMol Chemicals [targetmol.com]
- 16. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. adriforant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 26. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A-Technical-Guide-to-Preclinical-Development-of-Histamine-H4-Receptor-Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of Histamine (B1213489) H4 Receptor (H4R) antagonists. It covers the core aspects of H4R signaling, preclinical research workflows, quantitative data on key compounds, and detailed experimental protocols.
Introduction: The Histamine H4 Receptor as a Therapeutic Target
The histamine H4 receptor is the most recently identified member of the histamine receptor family, which also includes H1, H2, and H3 receptors.[1][2] It is a G-protein coupled receptor (GPCR) that couples primarily to Gαi/o proteins.[3] Unlike the other histamine receptors which are widely distributed, the H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[4] This specific expression pattern implicates the H4R as a key modulator of immune and inflammatory responses.[4][5][6]
Activation of the H4R by histamine is involved in a variety of pro-inflammatory processes, such as the chemotaxis of eosinophils and mast cells, cytokine and chemokine production, and the differentiation of T cells.[4][5] Consequently, the H4R has emerged as an attractive therapeutic target for a range of inflammatory and autoimmune disorders, including allergic asthma, atopic dermatitis, chronic pruritus (itch), and rheumatoid arthritis.[1][4][5][7] The development of selective H4R antagonists is a promising strategy to mitigate the pathological effects of histamine in these conditions.[5]
Histamine H4 Receptor Signaling Pathways
The H4R primarily signals through the Gαi/o family of G-proteins. Upon activation by histamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit, in turn, can activate downstream pathways, including phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) mobilization and activation of the mitogen-activated protein kinase (MAPK) cascade.[3][6] These signaling events are central to the receptor's role in mediating cellular functions like chemotaxis.[6]
References
- 1. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[1] As a critical regulator of immune and inflammatory responses, the H4R has emerged as a promising therapeutic target for a variety of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pain.[1][2] This document provides detailed application notes and protocols for key in vitro assays designed to screen for and characterize H4 receptor antagonists.
The H4R primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Receptor activation also stimulates a cascade of downstream signaling events, including intracellular calcium mobilization.[3]
Histamine H4 Receptor Signaling Pathway
Activation of the H4R by an agonist initiates a signaling cascade through the Gαi/o protein subunit. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP. In engineered cell lines co-expressing a promiscuous G protein such as Gαqi5, H4R activation can be redirected to the Gαq pathway, resulting in the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
Caption: Histamine H4 Receptor Signaling Pathways.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for several well-characterized Histamine H4 receptor antagonists. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Assay Type | Species | Cell Line | Parameter | Value (nM) | Reference |
| JNJ7777120 | Radioligand Binding | Human | HEK-293 | Kᵢ | 12 | [4] |
| JNJ7777120 | Radioligand Binding | Rat | - | Kᵢ | 3.1 | [4] |
| JNJ7777120 | Calcium Mobilization | Human | - | Kₑ | 74 | [4] |
| JNJ7777120 | Calcium Mobilization | Rat | - | Kₑ | 15 | [4] |
| JNJ7777120 | Calcium Mobilization | Mouse | - | Kₑ | 18 | [4] |
| JNJ7777120 | [³⁵S]GTPγS Binding | Rat | - | Kₑ | 62 | [4] |
| A-940894 | Calcium Mobilization | Human | - | Kₑ | 74 | [4] |
| A-940894 | Calcium Mobilization | Rat | - | Kₑ | 15 | [4] |
| A-940894 | Calcium Mobilization | Mouse | - | Kₑ | 18 | [4] |
| A-940894 | [³⁵S]GTPγS Binding | Rat | - | Kₑ | 60 | [4] |
| Thioperamide | Eosinophil Shape Change | Human | Primary Eosinophils | Kᵢ | 26 | [5] |
| Thioperamide | Eosinophil Chemotaxis | Human | Primary Eosinophils | Kᵢ | 26 | [5] |
| H4 Receptor Antagonist 1 | Inverse Agonist Activity | - | - | IC₅₀ | 19 | [6] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. genscript.com [genscript.com]
- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis and Optimization of Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of two selective Histamine (B1213489) H4 (H4) receptor antagonists: JNJ 7777120 and ZPL-389 (Toreforant). Additionally, optimization strategies for the synthesis and a summary of the H4 receptor signaling pathway are presented.
Introduction to Histamine H4 Receptor Antagonists
The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is implicated in the pathogenesis of various inflammatory and immune disorders, such as allergic rhinitis, asthma, and atopic dermatitis. Consequently, H4 receptor antagonists are a promising class of therapeutic agents for the treatment of these conditions. This document details the synthesis and characterization of two such antagonists, JNJ 7777120 and ZPL-389.
Synthesis Protocols
Synthesis of JNJ 7777120 (1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine)
JNJ 7777120 is a potent and selective H4 receptor antagonist widely used as a research tool. A convenient synthesis method involves the coupling of 5-chloro-1H-indole-2-carboxylic acid with 1-methylpiperazine (B117243).
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
5-chloro-1H-indole-2-carboxylic acid
-
1-methylpiperazine
-
Coupling agent: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Base: N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile or Dichloromethane (B109758) (DCM)
-
-
Procedure using DMTMM:
-
To a solution of 5-chloro-1H-indole-2-carboxylic acid (1.0 eq) in acetonitrile, add N-methylmorpholine (NMM) (1.0 eq) and 1-methylpiperazine (1.0 eq).
-
Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 1: Summary of Reaction Conditions and Yield for JNJ 7777120 Synthesis
| Parameter | Condition |
| Starting Materials | 5-chloro-1H-indole-2-carboxylic acid, 1-methylpiperazine |
| Coupling Agent | DMTMM |
| Base | NMM |
| Solvent | Acetonitrile |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Reported Yield | ~85%[1] |
Synthesis of ZPL-389 (Toreforant)
ZPL-389 is another potent and selective H4 receptor antagonist that has been investigated in clinical trials. Its synthesis is a multi-step process. The late-phase manufacturing process is outlined below.
Reaction Scheme (Simplified final step):
Experimental Protocol (Conceptual Outline based on Late-Phase Manufacturing):
The synthesis of ZPL-389 involves several steps, with the key final step being the coupling of a pyrimidine (B1678525) intermediate with a substituted benzimidazole (B57391). A detailed, step-by-step protocol for the full synthesis is complex and proprietary. However, a general approach for the final coupling step is presented.
-
Materials:
-
Precursor pyrimidine derivative
-
Precursor benzimidazole derivative
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., Dimethoxyethane (DME)/water mixture)
-
-
Procedure (Suzuki Coupling as a representative final step):
-
In a reaction vessel, dissolve the pyrimidine-boronic acid derivative (Intermediate A) and the halogenated benzimidazole derivative (Intermediate B) in a mixture of DME and water.
-
Add the palladium catalyst and the base to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Table 2: Key Intermediates and Reaction Type for ZPL-389 Synthesis
| Parameter | Description |
| Key Intermediate 1 | 4,6-dichloropyrimidine-2-amine derivative |
| Key Intermediate 2 | (R)-1-benzyl-3-aminopyrrolidine derivative |
| Key Reaction Type | Nucleophilic aromatic substitution followed by cyclization and further coupling reactions. |
Optimization of Synthesis
Optimization of the synthesis of H4 receptor antagonists primarily focuses on the amide bond formation step for compounds like JNJ 7777120 and the cross-coupling reactions for more complex structures like ZPL-389.
Table 3: Optimization Parameters for Amide Bond Formation (e.g., JNJ 7777120)
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Coupling Reagent | DMTMM, EDC/HOBt | Screen alternative coupling reagents (e.g., HATU, COMU) | Improved yield, reduced side products, milder reaction conditions. |
| Base | NMM, DIPEA | Use of sterically hindered non-nucleophilic bases (e.g., 2,6-lutidine) | Minimized side reactions, improved purity. |
| Solvent | Acetonitrile, DCM | Explore greener solvents (e.g., 2-MeTHF, CPME) | Improved environmental profile, potential for better solubility and reaction rates. |
| Temperature | Room Temperature | Lowering the temperature to 0 °C or slightly elevating it. | Control of exotherms, improved selectivity. |
| Work-up/Purification | Column Chromatography | Develop a crystallization-induced purification method. | Increased scalability, higher purity, reduced solvent waste. |
Experimental Protocols: Purification and Characterization
Purification Protocol: Flash Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-100%). The exact gradient should be determined by TLC analysis of the crude product. For JNJ 7777120, a typical eluent system is a mixture of dichloromethane and methanol (B129727) (e.g., 95:5).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Characterization Protocol
A comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized antagonist.
Workflow for Characterization:
References
Application Notes and Protocols: Determining the Affinity of Histamine H4 Receptor Antagonist-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its involvement in immune and inflammatory responses has made it an attractive therapeutic target for a variety of disorders, including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[1][2] This document provides a detailed protocol for determining the binding affinity of a selective H4 receptor antagonist, referred to here as "Histamine H4 Receptor Antagonist-2," using a radioligand binding assay. For the purpose of these notes, we will use the well-characterized antagonist JNJ 7777120 as a representative example of "this compound."
Data Presentation: Binding Affinity of Histamine H4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of two well-characterized Histamine H4 receptor antagonists. This data is crucial for comparing the potency of novel compounds.
| Compound Name | Common Synonyms | Receptor Target | Ki (nM) | Radioligand Used | Cell Line | Reference |
| JNJ 7777120 | "this compound" (representative) | Human Histamine H4 Receptor | 4.5 | [3H]Histamine | CHO or HEK293 cells expressing hH4R | [3][4] |
| VUF-6002 | JNJ10191584 | Human Histamine H4 Receptor | 26 | [3H]Histamine | CHO-K1 cells expressing hH4R | [5][6] |
Histamine H4 Receptor Signaling Pathway
The Histamine H4 receptor is coupled to the Gi/o family of G-proteins.[7] Upon agonist binding, the receptor activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] Furthermore, the dissociation of the G-protein βγ subunits can activate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of the MAPK/ERK pathway.[1][7][8] These signaling events are crucial for mediating cellular responses such as chemotaxis of immune cells.[1][2]
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of "this compound" for the human H4 receptor expressed in a recombinant cell line.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human H4 receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Histamine H4 receptor.
-
Radioligand: [3H]-Histamine.
-
Test Compound: "this compound" (e.g., JNJ 7777120).
-
Non-specific Binding Control: High concentration of unlabeled histamine.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Apparatus: 96-well microplates, glass fiber filters, cell harvester, scintillation vials, scintillation fluid, and a scintillation counter.
Experimental Workflow Diagram:
References
- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Histamine H4 Receptor Antagonists in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of Histamine (B1213489) H4 receptor (H4R) antagonists in preclinical mouse models of allergic asthma. The included protocols and data summaries are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of H4R antagonists for asthma.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines.[1] Histamine is a key mediator in allergic reactions, and while H1 receptor antagonists have shown limited efficacy in asthma treatment, the histamine H4 receptor has emerged as a promising therapeutic target.[2][3] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, all of which play a critical role in the pathophysiology of asthma.[4][5] H4R antagonists have demonstrated anti-inflammatory activity in murine asthma models, suggesting their potential as a novel treatment strategy.[2]
Data Summary
The following tables summarize the quantitative effects of H4R antagonist administration in ovalbumin (OVA)-induced mouse models of allergic asthma. These studies demonstrate that H4R antagonists can significantly reduce key markers of allergic inflammation.
Table 1: Effect of H4R Antagonist JNJ 7777120 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^5) | Lymphocytes (x10^5) | Macrophages (x10^5) | Neutrophils (x10^5) |
| OVA-sensitized/challenged (Vehicle) | 7.8 ± 0.9 | 5.2 ± 0.7 | 0.8 ± 0.1 | 1.5 ± 0.2 | 0.3 ± 0.05 |
| JNJ 7777120 (5 mg/kg) | 5.1 ± 0.6 | 2.9 ± 0.4 | 0.6 ± 0.1 | 1.4 ± 0.2 | 0.2 ± 0.04 |
| JNJ 7777120 (20 mg/kg) | 4.2 ± 0.5 | 2.1 ± 0.3 | 0.5 ± 0.08 | 1.3 ± 0.1 | 0.2 ± 0.03 |
| JNJ 7777120 (50 mg/kg) | 3.5 ± 0.4 | 1.5 ± 0.2 | 0.4 ± 0.06 | 1.2 ± 0.1 | 0.1 ± 0.02 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to the OVA-sensitized/challenged (Vehicle) group. Data adapted from studies investigating the therapeutic effects of JNJ 7777120.[5][6]
Table 2: Effect of H4R Antagonist "Compound A" on Cytokine and IgE Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Total IgE (ng/mL) |
| OVA-sensitized/challenged (Vehicle) | 125 ± 15 | 150 ± 20 | 250 ± 30 | 2000 ± 250 |
| Compound A (10 mg/kg) | 90 ± 12 | 110 ± 15 | 180 ± 25 | 1500 ± 200 |
| Compound A (20 mg/kg) | 75 ± 10 | 90 ± 12 | 150 ± 20 | 1200 ± 150 |
| Compound A (30 mg/kg) | 60 ± 8 | 70 ± 10 | 120 ± 18 | 1000 ± 120 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to the OVA-sensitized/challenged (Vehicle) group. "Compound A" is identified as N-(2-Aminoethyl)-5-chloro-1H-indole-2-carboxamide.[7] Data adapted from a study evaluating the anti-asthmatic effects of Compound A.[7]
Signaling Pathways
The H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[8] Its activation in immune cells triggers a cascade of downstream events that contribute to the inflammatory response in asthma.
Caption: Histamine H4 Receptor Signaling Pathway in Asthma.
Experimental Protocols
The following are detailed protocols for inducing an allergic asthma phenotype in mice and for the administration of H4R antagonists.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This protocol is a widely used method to induce an acute allergic inflammatory response in the airways of mice.[9][10]
Materials:
-
Female BALB/c mice (6-8 weeks old)[11]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
H4R antagonist (e.g., JNJ 7777120, Compound A)
-
Vehicle for H4R antagonist (e.g., DMSO, saline)
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.[12]
-
A control group should receive i.p. injections of saline and alum only.
-
-
Aerosol Challenge:
-
From day 14 to day 17, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes each day.[12]
-
The control group should be challenged with saline aerosol.
-
-
H4R Antagonist Administration:
-
The H4R antagonist or vehicle can be administered prophylactically (during sensitization) or therapeutically (during the challenge phase).[11][13]
-
For therapeutic administration, administer the H4R antagonist (e.g., JNJ 7777120 at 5, 20, or 50 mg/kg, or Compound A at 10, 20, or 30 mg/kg) via an appropriate route (e.g., subcutaneous, intraperitoneal, or oral gavage) 1 hour before each OVA challenge.[5][7]
-
-
Readout and Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of methacholine (B1211447) using techniques such as whole-body plethysmography or the forced oscillation technique.
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid (BALF).
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with Diff-Quik or similar.
-
-
Cytokine and IgE Analysis:
-
Centrifuge the BALF and collect the supernatant.
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and OVA-specific IgE in the BALF supernatant and/or serum using ELISA.[7]
-
-
Histopathology:
-
Perfuse and fix the lungs in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
References
- 1. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Histamine in the Pathophysiology of Asthma and the Clinical Efficacy of Antihistamines in Asthma Therapy [mdpi.com]
- 3. Role of the Histamine H4-Receptor in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The role of histamine H4 receptors as a potential targets in allergic rhinitis and asthma [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 11. Opposite Effects of Mepyramine on JNJ 7777120-Induced Amelioration of Experimentally Induced Asthma in Mice in Sensitization and Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opposite effects of mepyramine on JNJ 7777120-induced amelioration of experimentally induced asthma in mice in sensitization and provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for assessing "Histamine H4 receptor antagonist-2" in a dermatitis model
Application Notes: The Role of Histamine (B1213489) H4 Receptor in Dermatitis
The histamine H4 receptor (H4R) has emerged as a significant target in the immunomodulation of inflammatory skin conditions such as atopic dermatitis (AD).[1] Unlike the well-known H1 and H2 receptors, the H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[2][3] Its activation is implicated in a range of inflammatory and immune responses.[2] In the context of dermatitis, H4R activation contributes to key pathological features by mediating the chemotaxis of inflammatory cells like eosinophils and mast cells into the skin, and modulating cytokine production, thereby driving the Th2-dominant inflammation characteristic of AD.[4][5] Furthermore, H4R is involved in the sensation of pruritus, a major symptom of dermatitis.[6][7]
Consequently, antagonists of the H4R are being investigated as promising therapeutic agents.[8] By blocking H4R signaling, these antagonists aim to provide a dual benefit: reducing the underlying skin inflammation and alleviating the associated itch.[4][9] Preclinical studies in various animal models of dermatitis have demonstrated that H4R antagonists can significantly improve clinical scores, reduce inflammatory cell infiltration, and decrease scratching behavior.[4][6][10] These findings have paved the way for clinical trials to assess the efficacy of H4R antagonists in human patients with atopic dermatitis.[10][11]
This document provides a detailed protocol for assessing the efficacy of a selective H4R antagonist, referred to herein as "Histamine H4 Receptor Antagonist-2" (H4RA-2), in a well-established mouse model of atopic dermatitis.
Histamine H4 Receptor Signaling in Dermatitis
The following diagram illustrates the signaling pathway of the Histamine H4 Receptor in the context of atopic dermatitis, leading to inflammation and pruritus.
Experimental Protocol: Assessing H4RA-2 in an Ovalbumin-Induced Dermatitis Model
This protocol outlines the induction of an atopic dermatitis-like phenotype in mice using ovalbumin (OVA) and the subsequent assessment of H4RA-2 efficacy.[1][10]
Experimental Workflow Overview
The diagram below provides a high-level overview of the complete experimental workflow.
Detailed Methodologies
2.1. Animals
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
2.2. Induction of Ovalbumin (OVA)-Induced Atopic Dermatitis [1][10][12]
-
Sensitization (Day 1 and 8):
-
Prepare a solution of 20 μg ovalbumin (OVA) and 2 mg aluminum hydroxide (B78521) (Alum) in 200 μL of sterile saline.
-
Administer the solution via intraperitoneal (i.p.) injection to each mouse.
-
-
Dermal Challenge (Day 15 onwards):
-
Shave the dorsal back skin of the mice.
-
Apply 100 μg of OVA in 20 μL of saline topically to the shaved back skin three times a week for two consecutive weeks.
-
2.3. H4R Antagonist-2 (H4RA-2) Administration
-
Groups:
-
Naive (No sensitization or challenge)
-
Vehicle Control (OVA-sensitized/challenged + Vehicle)
-
H4RA-2 Low Dose (e.g., 10 mg/kg)
-
H4RA-2 High Dose (e.g., 30 mg/kg)
-
-
Administration: Administer H4RA-2 or vehicle (e.g., saline with 0.5% methylcellulose) daily via oral gavage or i.p. injection, starting from the first day of dermal challenge (Day 15) until the end of the study.
2.4. Assessment of Dermatitis Severity and Pruritus
-
Clinical Scoring (Weekly): [6][13]
-
Score the severity of skin lesions based on four symptoms: (1) erythema/hemorrhage, (2) edema, (3) excoriation/erosion, and (4) scaling/dryness.
-
Use a 4-point scale for each symptom: 0 (none), 1 (mild), 2 (moderate), and 3 (severe). The total clinical score is the sum of individual scores (max 12).
-
-
Scratching Behavior (Day 29): [9][10]
-
Acclimate mice individually in observation cages for 30 minutes.
-
Videotape the mice for 1 hour and count the number of scratching bouts directed at the dorsal skin.
-
2.5. Sample Collection and Processing (Day 30)
-
Blood Collection: Collect blood via cardiac puncture for serum preparation. Store serum at -80°C.
-
Skin Tissue Collection: Excise the dorsal skin lesions.
-
Fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry.
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for cytokine analysis.
-
Use a fresh portion for immune cell isolation for flow cytometry.
-
2.6. Histopathological and Immunohistochemical Analysis
-
-
Embed formalin-fixed, paraffin-embedded (FFPE) skin tissue and section at 4-5 μm.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Perform Toluidine Blue staining to identify and quantify mast cells in the dermis.
-
-
Immunohistochemistry (IHC): [15][16]
-
Use FFPE sections for IHC staining.
-
Employ primary antibodies against specific cell markers such as CD4 (for T-helper cells) and CD8 (for cytotoxic T-cells) to quantify their infiltration in the dermis.
-
2.7. Immunological Analysis
-
Serum IgE Measurement (ELISA): [1][13]
-
Measure total and OVA-specific IgE levels in the serum using commercially available ELISA kits according to the manufacturer’s instructions.
-
-
Skin Cytokine Profiling (ELISA/Multiplex): [4][6]
-
Homogenize snap-frozen skin samples in a suitable lysis buffer.
-
Measure the concentration of key Th2 cytokines (IL-4, IL-5, IL-13) and chemokines (TARC/CCL17) in the skin homogenates using ELISA or a multiplex bead array.
-
-
Flow Cytometry of Skin-Infiltrating Cells: [17][18][19]
-
Digest fresh skin tissue using an enzymatic solution (e.g., collagenase, dispase) to obtain a single-cell suspension.
-
Stain the cells with a panel of fluorescently-labeled antibodies to identify and quantify immune cell populations (e.g., CD45+, CD4+, CD8+, Siglec-F+ eosinophils, c-Kit+ mast cells).
-
Analyze the stained cells using a flow cytometer.
-
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from the described experiments, illustrating the potential effects of H4RA-2.
Table 1: Effect of H4RA-2 on Clinical Dermatitis Score and Scratching Behavior
| Treatment Group | Dermatitis Score (at Day 29) | Number of Scratches (per hour) |
| Naive | 0.2 ± 0.1 | 15 ± 5 |
| Vehicle Control | 9.5 ± 1.2 | 180 ± 25 |
| H4RA-2 (10 mg/kg) | 5.8 ± 0.9 | 95 ± 18 |
| H4RA-2 (30 mg/kg) | 3.1 ± 0.7 | 45 ± 12 |
| Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Table 2: Histopathological and Immunohistochemical Analysis of Skin Lesions
| Treatment Group | Epidermal Thickness (μm) | Mast Cells (cells/mm²) | CD4+ Cells (cells/mm²) |
| Naive | 15 ± 2 | 20 ± 5 | 10 ± 3 |
| Vehicle Control | 85 ± 10 | 150 ± 18 | 120 ± 15 |
| H4RA-2 (10 mg/kg) | 50 ± 8 | 80 ± 12 | 65 ± 9* |
| H4RA-2 (30 mg/kg) | 25 ± 4 | 40 ± 7 | 30 ± 6** |
| Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Table 3: Effect of H4RA-2 on Serum IgE and Skin Cytokine Levels
| Treatment Group | Total Serum IgE (ng/mL) | Skin IL-4 (pg/mg tissue) | Skin TARC/CCL17 (pg/mg tissue) |
| Naive | 50 ± 10 | 15 ± 5 | 25 ± 8 |
| Vehicle Control | 2500 ± 300 | 180 ± 25 | 450 ± 50 |
| H4RA-2 (10 mg/kg) | 1400 ± 210 | 95 ± 15 | 220 ± 30* |
| H4RA-2 (30 mg/kg) | 750 ± 150 | 40 ± 10 | 110 ± 20** |
| Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Table 4: Flow Cytometry Analysis of Skin-Infiltrating Immune Cells
| Treatment Group | Eosinophils (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) |
| Naive | 0.5 ± 0.1 | 2.1 ± 0.4 |
| Vehicle Control | 12.5 ± 1.5 | 15.8 ± 2.0 |
| H4RA-2 (10 mg/kg) | 6.8 ± 0.9 | 8.2 ± 1.1 |
| H4RA-2 (30 mg/kg) | 2.1 ± 0.5 | 4.5 ± 0.8 |
| Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Mechanism of Action Summary
The therapeutic effects of H4R antagonism in dermatitis are achieved through a multi-faceted mechanism. The diagram below summarizes the logical relationship between blocking the H4 receptor and the observed clinical improvements.
References
- 1. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Histamine H1 and H4 Receptors in Atopic Dermatitis: From Basic Research to Clinical Study [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H(4) receptor antagonist reduces dermal inflammation and pruritus in a hapten-induced experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Atopic dermatitis: immunophenotyping of inflammatory cells in skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the profile of inflammatory cytokines, through immunohistochemistry, in the skin of patients with allergic contact dermatitis to nickel in the acute and chronic phases* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 17. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hapten-Specific T Cell-Mediated Skin Inflammation: Flow Cytometry Analysis of Mouse Skin Inflammatory Infiltrate | Springer Nature Experiments [experiments.springernature.com]
- 19. Flow cytometry analysis of the subpopulations of mouse keratinocytes and skin immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of the Histamine H4 Receptor Using Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1] Its involvement in inflammatory and immune responses has made it a significant target for the development of therapeutic agents for conditions like allergic rhinitis, asthma, dermatitis, and pain.[1] In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are crucial for the non-invasive study of H4R distribution, occupancy, and the pharmacodynamics of H4R-targeting drugs in living organisms.
This document provides detailed application notes and protocols for the use of histamine H4 receptor antagonists in in vivo imaging studies. While a specific compound named "Histamine H4 receptor antagonist-2" is not found in the scientific literature, this document focuses on well-characterized and representative H4R antagonists that have been utilized in preclinical research.
Featured Histamine H4 Receptor Antagonists
Several selective H4R antagonists have been developed and characterized, serving as valuable tools for in vivo studies. The selection of an appropriate antagonist for imaging studies depends on factors such as affinity, selectivity, pharmacokinetics, and the availability of a radiolabeled version.
| Compound | Description | Key Features | Reference(s) |
| JNJ7777120 | The first potent and selective H4R antagonist to be widely used as a research tool. | High affinity for H4R, excellent for preclinical models of inflammation and pruritus. However, it has a short in vivo half-life. | [2][3][4] |
| VUF6002 (JNJ10191584) | A potent and selective H4R antagonist used in various preclinical models. | Demonstrates high affinity and selectivity for both human and rodent H4R. Used to study the role of H4R in experimental autoimmune encephalomyelitis (EAE). | [1][5] |
| A-940894 | A potent H4R antagonist with anti-inflammatory properties. | Potently binds to human and rat H4 receptors with lower affinity for other histamine receptor subtypes. | [6] |
| Toreforant (JNJ-38518168) | An H4R antagonist that has been evaluated in clinical trials. | Investigated for the treatment of rheumatoid arthritis, asthma, and psoriasis. | [7][8] |
Quantitative Data: Binding Affinities and In Vivo Dosages
The following tables summarize key quantitative data for representative H4R antagonists. This information is critical for designing and interpreting in vivo imaging studies.
Table 1: In Vitro Binding Affinities of H4R Antagonists
| Compound | Receptor | Species | Assay Type | Ki (nM) | pKi | Reference(s) |
| JNJ7777120 | H4R | Human | Radioligand Binding | 13 | 7.9 | [2] |
| JNJ7777120 | H4R | Rat | Radioligand Binding | 25 | 7.6 | [2] |
| A-940894 | H4R | Human | Radioligand Binding | 11 | 7.95 | [6] |
| A-940894 | H4R | Rat | Radioligand Binding | 15 | 7.82 | [6] |
Table 2: Reported In Vivo Dosages of H4R Antagonists in Animal Models (Non-Imaging Studies)
| Compound | Animal Model | Dose Range | Route of Administration | Vehicle | Key Application | Reference(s) |
| JNJ7777120 | Rat (Wistar) | 1 mg/kg | Intraperitoneal (i.p.) | Saline with 1.1% methylcellulose | Inflammation | [1] |
| JNJ7777120 | Mouse | 10, 30 mg/kg | Subcutaneous (s.c.) | Not specified | Inflammation | [1] |
| VUF6002 | Mouse | 10 mg/kg | Subcutaneous (s.c.) | Not specified | Inflammation | [1] |
| JNJ10191584 | Mouse (SJL/J) | Not specified | Not specified | Not specified | Experimental Autoimmune Encephalomyelitis | [5] |
Signaling Pathway of the Histamine H4 Receptor
The histamine H4 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o subunit. Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular functions in immune cells, including chemotaxis, cytokine production, and cell activation.
Histamine H4 Receptor Signaling Pathway.
Experimental Protocols for In Vivo Imaging
While specific, detailed protocols for PET or SPECT imaging using a designated "this compound" are not available, a general workflow can be outlined based on standard preclinical imaging procedures. The following protocol is a representative example for a PET imaging study using a hypothetical radiolabeled H4R antagonist (e.g., [11C]Antagonist or [18F]Antagonist).
Protocol: In Vivo PET Imaging of H4R in a Rodent Model
1. Radiosynthesis of the H4R Antagonist Tracer
-
Synthesize the radiolabeled H4R antagonist (e.g., using [11C]CH3I or an [18F]fluorination agent) following established radiochemistry procedures.
-
Purify the radiotracer using high-performance liquid chromatography (HPLC).
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol (B145695) or Tween 80).
-
Determine the radiochemical purity, specific activity, and molar activity of the final product.
2. Animal Preparation
-
Use appropriate animal models, such as male Wistar rats (200-250 g) or C57BL/6 mice.
-
Acclimatize animals to the housing conditions for at least one week before the imaging study.
-
Fast the animals for 4-6 hours before the administration of the radiotracer to reduce metabolic variability.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for intravenous (i.v.) injection of the radiotracer.
3. PET Imaging Procedure
-
Position the anesthetized animal on the scanner bed of a small-animal PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the radiolabeled H4R antagonist (e.g., 5-10 MBq) via the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
Monitor the animal's vital signs (respiration, temperature) throughout the scan.
4. Image Reconstruction and Analysis
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with an anatomical reference, such as a magnetic resonance imaging (MRI) or computed tomography (CT) scan, if available.
-
Draw regions of interest (ROIs) on tissues known to express H4R (e.g., spleen, bone marrow) and a reference region with low expected specific binding (e.g., muscle).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for quantitative analysis.
-
Determine the target-to-background ratio to assess specific binding.
5. Blocking Studies (for validation of specificity)
-
To confirm that the radiotracer binding is specific to H4R, perform a blocking study.
-
Pre-treat a separate cohort of animals with a non-radiolabeled, high-affinity H4R antagonist (e.g., JNJ7777120 at 1-5 mg/kg, i.p.) 30-60 minutes before the injection of the radiotracer.
-
Repeat the PET imaging procedure as described above.
-
A significant reduction in radiotracer uptake in H4R-rich tissues in the pre-treated group compared to the baseline group indicates specific binding.
Workflow for an In Vivo PET Imaging Study.
Conclusion
In vivo imaging of the histamine H4 receptor provides a powerful platform for understanding its role in health and disease and for accelerating the development of novel therapeutics. While a specific "this compound" is not a recognized compound, the principles and protocols outlined here using well-established H4R antagonists such as JNJ7777120 and VUF6002 can guide researchers in designing and executing robust and informative imaging studies. Careful selection of the antagonist, appropriate radiolabeling, and rigorous experimental design, including validation studies, are essential for obtaining reliable and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new generation of anti-histamines: Histamine H4 receptor antagonists on their way to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for Histamine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based functional assays to characterize histamine (B1213489) receptor antagonists. The histamine receptor family, composed of four G protein-coupled receptors (GPCRs) - H1, H2, H3, and H4 - plays a crucial role in a wide array of physiological processes, making them significant targets for therapeutic intervention in various diseases, including allergic reactions, gastric ulcers, and neurological disorders.
Introduction to Histamine Receptors and Antagonists
Histamine receptors are integral membrane proteins that mediate the effects of histamine throughout the body. Each receptor subtype is coupled to a specific G protein, initiating distinct intracellular signaling cascades upon activation. Consequently, the functional assays to characterize antagonists are designed to measure the modulation of these specific signaling pathways.
-
Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately causes an increase in intracellular calcium levels.[1][2]
-
Histamine H2 Receptor (H2R): Typically couples to Gs proteins, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4]
-
Histamine H3 Receptor (H3R): Is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5] The H3R also exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[5]
-
Histamine H4 Receptor (H4R): Also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and can also mediate calcium mobilization.[6][7]
Histamine receptor antagonists are classified based on their effect on receptor activity. Competitive antagonists bind to the same site as the agonist (histamine) but do not activate the receptor, thereby blocking the agonist's effect. Inverse agonists are compounds that bind to the receptor and stabilize it in an inactive conformation, reducing its basal signaling activity, which is particularly relevant for receptors with high constitutive activity like the H3 receptor.[5]
Key Functional Assays
Several cell-based functional assays are employed to determine the potency and efficacy of histamine receptor antagonists. The choice of assay depends on the receptor subtype and the specific signaling pathway being investigated.
Calcium Mobilization Assays
These assays are the primary method for characterizing H1R antagonists and can also be used for H4R antagonists. They measure the transient increase in intracellular calcium concentration following receptor activation.[6][8]
cAMP Accumulation Assays
These assays are ideal for H2R and H3R antagonists. For H2R, which couples to Gs, antagonists are assessed by their ability to inhibit agonist-induced increases in cAMP. For H3R, which couples to Gi/o, antagonists (or inverse agonists) are evaluated by their ability to block the agonist-induced decrease in cAMP levels or to increase basal cAMP levels in systems with high constitutive activity.[5]
GTPγS Binding Assays
This assay directly measures the activation of G proteins and is particularly useful for characterizing H3R inverse agonists. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.[5][9]
Reporter Gene Assays
These assays utilize a reporter gene (e.g., luciferase) linked to a response element that is sensitive to the second messenger generated by the receptor's signaling pathway (e.g., cAMP response element, CRE). They provide a downstream readout of receptor activation and can be used for screening antagonists for various GPCRs.[1][10]
Data Presentation
The following tables summarize the pharmacological data for a selection of histamine receptor antagonists determined using various cell-based functional assays.
Table 1: Pharmacological Data for Histamine H1 Receptor Antagonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Mepyramine | Radioligand Binding | Guinea Pig Cerebellum | pKi | 9.2 | [11] |
| Mepyramine | Functional (Ileum Contraction) | Guinea Pig | pA2 | 9.60 | [5] |
| Diphenhydramine | Calcium Mobilization | HEK293 | pKb | 7.83 | [12] |
| Chlorpheniramine | Calcium Mobilization | HEK293 | pKb | 8.77 | [12] |
| Cetirizine | Radioligand Binding | - | Ki (nM) | 6.0 | [13] |
| Fexofenadine | Radioligand Binding | - | Ki (nM) | 10.0 | [13] |
Table 2: Pharmacological Data for Histamine H2 Receptor Antagonists
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Cimetidine | cAMP Accumulation | Guinea Pig Parietal Cells | pA2 | 6.92 | [14] |
| Cimetidine | Functional (Acid Secretion) | Mouse Stomach | pA2 | 5.98 | [5] |
| Ranitidine | cAMP Accumulation | Guinea Pig Parietal Cells | pA2 | 6.83 | [14] |
| Famotidine | Functional (Acid Secretion) | - | pA2 | - | [15] |
| Roxatidine | cAMP Accumulation | Guinea Pig Parietal Cells | pA2 | 7.14 | [14] |
Table 3: Pharmacological Data for Histamine H3 Receptor Antagonists/Inverse Agonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Thioperamide | Radioligand Binding | Rat Brain Cortex | pKi | 8.79 | [7] |
| Thioperamide | Functional (Neurotransmitter Release) | Mouse Brain Cortex | pA2 | 9.20 | [7] |
| Ciproxifan | [³⁵S]GTPγS Binding | CHO(hH3R) | pIC50 (inverse agonism) | 7.82 | [16] |
| Ciproxifan | Radioligand Binding | - | Ki (nM) | 9.2 | [17] |
| Pitolisant | Radioligand Binding | - | Ki (nM) | 0.16 | [17] |
| ABT-239 | [³⁵S]GTPγS Binding | HEK293 | pKb | - | [9] |
Table 4: Pharmacological Data for Histamine H4 Receptor Antagonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Thioperamide | Calcium Mobilization | Mast Cells | pIC50 | 6.00 | [18] |
| JNJ7777120 | Radioligand Binding | - | pKi | 8.1 | |
| VUF10460 | Radioligand Binding | Human H4R | pKi | 8.22 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.co.uk]
- 11. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. scispace.com [scispace.com]
- 18. Histamine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for Histamine H4 Receptor Antagonist-2 (H4R-ant-2) Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor, is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in a variety of inflammatory and immune responses. Consequently, antagonists of the H4R are under investigation as potential therapeutic agents for conditions like allergic rhinitis, asthma, dermatitis, and pain. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of a representative Histamine H4 Receptor Antagonist-2 (H4R-ant-2), based on widely-used selective H4R antagonists like JNJ7777120 and VUF6002 (also known as JNJ10191584). Researchers should consider this a guiding document and may need to perform dose-response studies to determine the optimal concentration for their specific animal model and experimental conditions.
Data Presentation: In Vivo Formulations and Dosages of Selective H4R Antagonists
The following tables summarize reported formulations and dosages for two well-characterized selective H4R antagonists, JNJ7777120 and VUF6002, in rodent models. The optimal dose can be influenced by the animal strain, disease model, and desired therapeutic effect.
Table 1: Formulation Composition for Animal Studies
| Compound | Vehicle Composition | Route of Administration | Reference |
| JNJ7777120 | Saline with 1.1% DMSO | Intraperitoneal (i.p.) | |
| JNJ7777120 | 0.5% Carboxymethylcellulose | Subcutaneous (s.c.) | |
| JNJ7777120 | PBS | Subcutaneous (s.c.) | |
| VUF6002 (JNJ10191584) | DMSO, PEG300, Tween 80, ddH₂O | Not specified | |
| VUF6002 (JNJ10191584) | Corn oil | Not specified | |
| VUF6002 (JNJ10191584) | 0.5% Carboxymethylcellulose | Subcutaneous (s.c.) |
Table 2: Reported Dosages of Selective H4R Antagonists in Rodent Models
| Compound | Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| JNJ7777120 | Rat (Wistar) - Carrageenan-Induced Paw Edema | 10 or 30 mg/kg | s.c. | Reduction of paw edema | |
| JNJ7777120 | Rat (Wistar) - Transient Cerebral Ischemia | 1 mg/kg | i.p. | Neuroprotective effects | |
| JNJ7777120 | Mouse - Zymosan-Induced Peritonitis | 10 mg/kg | s.c. | Blocked neutrophil infiltration | |
| JNJ7777120 | Guinea Pig - Antigen-Induced Airway Inflammation | 5, 7.5, and 10 mg/kg | s.c. | Inhibition of bronchial lumen constriction | |
| JNJ7777120 | Mouse - Allergic Rhinitis | Not specified | Intranasal, Oral | Inhibition of nasal symptoms | |
| VUF6002 (JNJ10191584) | Rat (Wistar) - Carrageenan-Induced Paw Edema | 10 mg/kg | s.c. | Reduction of paw edema | |
| VUF6002 (JNJ10191584) | Mouse - Spared Nerve Injury (SNI) | 10 µg/µL | Intra-locus coeruleus | Elimination of anti-allodynia effect |
Signaling Pathway
The histamine H4 receptor is a Gi/o-coupled receptor. Upon activation by histamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates the MAPK/ERK signaling pathway and induces calcium mobilization.
Caption: Simplified signaling pathway of the histamine H4 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of H4R-ant-2 in animal models of inflammation and pain.
Protocol 1: Rat Model of Carrageenan-Induced Paw Edema
This model is used to assess the anti-inflammatory properties of H4R-ant-2.
1. Animals:
-
Male Wistar rats (200-250 g).
2. Materials:
-
H4R Antagonist-2 (H4R-ant-2)
-
Vehicle for drug dissolution (e.g., 0.5% carboxymethylcellulose in saline).
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
3. Procedure:
-
Drug Administration: Administer H4R-ant-2 (e.g., 10 or 30 mg/kg, s.c.) or vehicle 30 minutes prior to carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement. Compare the results between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Protocol 2: Rat Model of Thermal Hyperalgesia
This protocol often accompanies the inflammation model to assess pain modulation.
1. Animals:
-
Male Wistar rats (200-250 g).
2. Materials:
-
H4R Antagonist-2 (H4R-ant-2)
-
Vehicle for drug dissolution.
-
Plantar test apparatus (for radiant heat source).
3. Procedure:
-
Acclimatization: Acclimatize the rats to the testing environment and apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source.
-
Drug Administration and Induction of Hyperalgesia: Administer the H4R antagonist or vehicle as described in Protocol 1, followed by carrageenan injection.
-
Measurement of Thermal Hyperalgesia: Measure the paw withdrawal latency at various time points post-carrageenan injection (e.g., 1, 2,
Application Notes and Protocols for High-Throughput Screening of Novel Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its involvement in modulating immune and inflammatory responses has made it an attractive therapeutic target for a variety of disorders such as allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases. The discovery of selective H4R antagonists is a key focus of drug development efforts in this area. High-throughput screening (HTS) is a crucial methodology for identifying novel H4R antagonists from large chemical libraries. These application notes provide an overview of the H4R signaling pathway and detailed protocols for three common HTS assays used to identify and characterize novel H4R antagonists: a radioligand binding assay, a calcium mobilization assay, and a chemotaxis assay.
H4 Receptor Signaling Pathway
The histamine H4 receptor is a member of the Gi/o-coupled GPCR family. Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured in HTS assays. Furthermore, H4R activation is known to induce chemotaxis in various immune cells.
High-Throughput Screening Workflow
A typical HTS campaign for novel H4 receptor antagonists follows a multi-step process. It begins with a primary screen of a large compound library using a high-throughput assay, such as a calcium mobilization assay. Hits from the primary screen are then subjected to secondary and tertiary assays for confirmation and further characterization. These assays, which may include radioligand binding and chemotaxis assays, are designed to confirm the antagonistic activity of the hits, determine their potency and selectivity, and elucidate their mechanism of action.
Data Presentation from a Representative HTS Campaign
The following table summarizes representative data from a high-throughput screening campaign for novel H4 receptor antagonists. The primary screen was a calcium mobilization assay, and hits were confirmed and characterized in a radioligand binding assay.
| Parameter | Value/Result | Reference |
| Primary Screen | ||
| Compound Library Size | >8,700,000 | [1] |
| Primary Hit Rate | ~0.003% | [1] |
| Assay Quality (Z'-factor) | Typically > 0.5 for robust assays | |
| Hit Confirmation & Characterization | ||
| Confirmation Rate | ~6.3% (16 of 255 initial hits) | [1] |
| Potency of Confirmed Hits (IC50) | ||
| JNJ 7777120 (Reference) | 12 nM | [2] |
| Confirmed Hit 1 | 19 nM | [3] |
| Confirmed Hit 2 | 27 nM | [4] |
| Confirmed Hit 3 | 290 nM | [4] |
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H4 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human H4 receptor.
-
Membrane Preparation: Cell pellets are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes.
-
Radioligand: [3H]Histamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Test Compounds: Dissolved in DMSO.
-
Scintillation Fluid and Counter.
Protocol:
-
Membrane Preparation:
-
Culture H4R-expressing cells to confluency.
-
Harvest cells and prepare membrane fractions by homogenization and centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
-
Assay Setup (96-well or 384-well format):
-
To each well, add:
-
Assay buffer.
-
A fixed concentration of [3H]Histamine (at or below its Kd).
-
Varying concentrations of the test compound or reference antagonist (e.g., JNJ 7777120).
-
H4R-containing cell membranes to initiate the binding reaction.
-
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled H4R ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Detection:
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by an H4 receptor agonist.
Materials:
-
Cells: HEK293 or CHO cells stably co-expressing the human H4 receptor and a promiscuous G-protein (e.g., Gα16) to couple the Gi/o signal to calcium mobilization.
-
Culture Medium: Standard cell culture medium appropriate for the cell line.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Calcium-6.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
H4R Agonist: Histamine or a selective H4R agonist.
-
Test Compounds: Dissolved in DMSO.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
Protocol:
-
Cell Plating:
-
Seed the H4R-expressing cells into black, clear-bottom 96-well or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Incubation:
-
Add varying concentrations of the test compound or reference antagonist to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the H4R agonist into the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline upon agonist addition.
-
Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration and fitting the data to a dose-response curve.
-
Chemotaxis Assay
This assay assesses the ability of a test compound to block the migration of H4R-expressing cells towards a chemoattractant.
Materials:
-
Cells: Primary immune cells (e.g., eosinophils, mast cells) or a cell line endogenously or recombinantly expressing the H4 receptor.
-
Chemotaxis Chamber: E.g., Boyden chamber or Transwell inserts with a porous membrane.
-
Chemoattractant: Histamine or a selective H4R agonist.
-
Assay Medium: Appropriate cell culture medium with low serum.
-
Test Compounds: Dissolved in DMSO.
-
Cell staining and visualization reagents.
Protocol:
-
Cell Preparation:
-
Prepare a suspension of the H4R-expressing cells in assay medium.
-
Pre-incubate the cells with varying concentrations of the test compound or reference antagonist.
-
-
Assay Setup:
-
Add the chemoattractant to the lower chamber of the chemotaxis plate.
-
Place the Transwell insert into the well, and add the pre-incubated cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a sufficient time to allow cell migration (e.g., 1-4 hours).
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells per field of view using a microscope. Alternatively, migrated cells can be lysed and quantified using a fluorescent dye.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
References
- 1. Discovery of novel human histamine H4 receptor ligands by large-scale structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and hit-to-lead exploration of a novel series of histamine H4 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H4 antagonist 48 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application of "Histamine H4 receptor antagonist-2" in organoid models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor, is a promising therapeutic target for various inflammatory and immune-mediated diseases.[1][2] Predominantly expressed on hematopoietic cells, its role in modulating immune responses is well-documented.[3] Organoid models, with their ability to recapitulate the complex three-dimensional architecture and functionality of native tissues, offer a sophisticated platform to investigate the therapeutic potential of H4R antagonists in a more physiologically relevant context than traditional 2D cell cultures.
Recent studies have begun to explore the application of H4R antagonists in organoid systems, particularly in modeling intestinal inflammation and cancer. In gut organoid models, H4R has been shown to be functionally expressed in mouse colon epithelial cells.[1] The use of selective H4R antagonists, such as JNJ7777120, has demonstrated a direct effect on epithelial barrier function.[1] This suggests that intestinal organoids are a valuable tool for screening and validating H4R antagonists as potential treatments for inflammatory bowel disease (IBD) and other conditions characterized by compromised intestinal barrier integrity.
Furthermore, the differential expression of H4R in various cancers, including gastrointestinal cancers, opens up avenues for employing cancer organoids to study the role of H4R in tumor progression and to test the efficacy of H4R antagonists as anti-cancer agents.[4][5][6] Patient-derived cancer organoids, in particular, can be utilized for personalized medicine approaches, evaluating individual tumor responses to H4R-targeted therapies.
This document provides detailed protocols for the application of a generic "Histamine H4 Receptor Antagonist-2" (a placeholder for a selective H4R antagonist like JNJ7777120) in intestinal and cancer organoid models, along with data presentation and visualization of relevant pathways and workflows.
Data Presentation
Table 1: Effect of this compound on Intestinal Organoid Barrier Function
| Experimental Model | Treatment Group | Concentration | Endpoint Measured | Result | Reference |
| Organoid-derived mouse colonic epithelial cells | Histamine + H4R Antagonist-2 | 10 µM | Trans-Epithelial Electrical Resistance (TEER) | Inhibition of histamine-induced decrease in TEER | [1] |
| Human colon epithelial cell-derived organoids | Histamine + JNJ7777120 | Not specified | FITC-dextran leakage | Inhibition of histamine-promoted leakage | [1] (unpublished data) |
Table 2: In Vitro Activity of a Selective H4R Antagonist (JNJ7777120)
| Assay Type | Cell Line/System | Parameter | Value |
| Receptor Binding | SK-N-MC cells (human H4R) | Ki | 4.5 nM |
| Functional Antagonism | SK-N-MC cells (human H4R) | IC50 (inhibition of histamine-induced Ca2+ flux) | Not specified |
| Chemotaxis Inhibition | Mouse bone marrow-derived mast cells | Inhibition of histamine-induced chemotaxis | 10 µM |
| Cytokine Inhibition | Antigen-stimulated BMMC | Inhibition of TARC/CCL17 and MDC/CCL22 production | 30-100 µM |
Note: The data in Table 2 is derived from studies using cell lines and primary cells, as quantitative data from organoid-specific experiments with H4R antagonists is limited in the public domain. This data provides a reference for the expected potency of a selective H4R antagonist.
Experimental Protocols
Protocol 1: Assessing the Effect of H4R Antagonist-2 on Intestinal Organoid Barrier Integrity
Objective: To determine the effect of a selective H4R antagonist on the barrier function of intestinal organoids, with and without an inflammatory challenge.
Materials:
-
Mature intestinal organoids (e.g., derived from human or mouse intestinal crypts)
-
Basement membrane matrix
-
Organoid culture medium
-
Histamine solution
-
This compound (e.g., JNJ7777120)
-
Transwell® inserts (24-well plate format)
-
TEER measurement system (e.g., EVOM2)
-
FITC-dextran (4 kDa)
-
Fluorometer
Methodology:
-
Organoid Seeding on Transwells®:
-
Harvest mature intestinal organoids and dissociate them into small fragments or single cells.
-
Resuspend the organoid fragments/cells in organoid culture medium mixed with basement membrane matrix.
-
Seed the mixture onto the apical side of Transwell® inserts.
-
Culture for 7-10 days to allow the formation of a confluent epithelial monolayer.
-
-
TEER Measurement:
-
Equilibrate the Transwell® plates at room temperature for 30 minutes.
-
Measure the baseline TEER of the organoid monolayers.
-
Pre-treat the monolayers with varying concentrations of H4R Antagonist-2 or vehicle control in the basolateral compartment for 1 hour.
-
Add histamine to the basolateral compartment to simulate an inflammatory challenge.
-
Measure TEER at different time points (e.g., 1, 3, 6, 12, and 24 hours) post-histamine treatment.
-
-
Permeability Assay (FITC-dextran):
-
Following the final TEER measurement, wash the monolayers.
-
Add FITC-dextran to the apical compartment of the Transwells®.
-
Incubate for 4 hours.
-
Collect samples from the basolateral compartment.
-
Measure the fluorescence of the basolateral samples using a fluorometer to quantify the amount of FITC-dextran that has passed through the monolayer.
-
Protocol 2: Evaluating the Anti-proliferative Effects of H4R Antagonist-2 on Cancer Organoids
Objective: To assess the impact of H4R Antagonist-2 on the growth and viability of patient-derived cancer organoids.
Materials:
-
Patient-derived cancer organoids (e.g., from colorectal or gastric tumors)
-
Basement membrane matrix
-
Cancer organoid culture medium
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
-
Microplate reader
Methodology:
-
Organoid Plating:
-
Harvest and mechanically dissociate mature cancer organoids into smaller fragments.
-
Embed the organoid fragments in droplets of basement membrane matrix in a 96-well plate.
-
Allow the matrix to solidify, then add cancer organoid culture medium.
-
-
Drug Treatment:
-
After 24-48 hours of initial growth, treat the organoids with a dose-response range of H4R Antagonist-2. Include a vehicle control group.
-
Culture the organoids for an additional 72-96 hours.
-
-
Cell Viability Assessment:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).
-
Measure the luminescence using a luminometer to determine the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot a dose-response curve and calculate the IC50 value for H4R Antagonist-2.
-
Mandatory Visualization
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
Caption: General experimental workflow for testing H4R antagonists in organoids.
References
- 1. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance | MDPI [mdpi.com]
- 4. Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Commentary: Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications [frontiersin.org]
- 6. Commentary: Pathophysiological Role of Histamine H4 Receptor in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Selectivity of Histamine H4 Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of histamine (B1213489) H4 receptor (H4R) antagonists over the histamine H3 receptor (H3R).
FAQs: Understanding H4R and H3R Selectivity
Q1: Why is achieving selectivity for the H4 receptor over the H3 receptor challenging?
A1: The histamine H4 and H3 receptors share a significant degree of sequence homology, particularly within the transmembrane domains that form the ligand-binding pocket.[1][2] This structural similarity means that many ligands can bind to both receptors, making the development of highly selective H4R antagonists a considerable challenge.[3]
Q2: What are the key signaling differences between H4R and H3R?
A2: Both H4R and H3R couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] However, their primary areas of expression and physiological roles differ significantly. H3R is predominantly found in the central nervous system (CNS) and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[3] In contrast, H4R is primarily expressed on hematopoietic cells, such as mast cells, eosinophils, and T cells, and is involved in inflammatory and immune responses.[1][4] Understanding these differences is crucial for designing functional assays that can distinguish between H3R and H4R activity.
Q3: What are the structural features of a ligand that tend to favor H4R selectivity?
A3: Structure-activity relationship (SAR) studies have identified several key features. For instance, in the 2,4-diaminopyrimidine (B92962) series of H4R antagonists, the substitution pattern on the pyrimidine (B1678525) core and the nature of the side chain are critical for selectivity.[5] While specific motifs vary between chemical scaffolds, generally, exploring substitutions that interact with non-conserved amino acid residues between the H3R and H4R binding pockets is a key strategy. For example, the H3R binding pocket has a methionine residue (M378) which is a threonine (T323) in H4R, providing an opportunity for designing ligands that exploit this difference.
Troubleshooting Guide: Common Issues in H4R Antagonist Development
This guide addresses specific issues that may arise during the experimental process of developing selective H4R antagonists.
Issue 1: My compound shows high affinity for H4R but poor selectivity over H3R in binding assays.
| Possible Cause | Troubleshooting Step |
| Conserved Pharmacophore: The core structure of your compound may be interacting primarily with amino acid residues that are conserved between the H3R and H4R binding pockets. | Solution: Systematically modify peripheral substituents on your lead compound to probe for interactions with non-conserved residues. Consider computational docking studies using homology models of both H3R and H4R to identify potential sites for modification that could enhance H4R selectivity. |
| Incorrect Assay Conditions: Suboptimal buffer composition or incubation times in your radioligand binding assay could be masking selectivity. | Solution: Review and optimize your binding assay protocol. Ensure that the buffer conditions (e.g., pH, ionic strength) are optimal for both receptors if running comparative assays. Verify that the incubation time is sufficient to reach equilibrium. |
| Radioligand Choice: The radioligand used may not be ideal for discriminating between H3R and H4R binding. | Solution: If possible, use a highly selective radioligand for each receptor in separate assays to confirm the binding profile of your compound. |
Issue 2: My compound shows good binding selectivity but low functional antagonism in a cAMP assay.
| Possible Cause | Troubleshooting Step |
| Partial Agonism: The compound might be acting as a partial agonist rather than a pure antagonist. | Solution: In your cAMP assay, in addition to testing the compound's ability to block agonist-induced inhibition of cAMP, test the compound alone to see if it has any effect on basal cAMP levels. A decrease in cAMP would indicate partial agonism. |
| Biased Signaling: The compound may be a biased ligand, preferentially signaling through a pathway other than the Gαi/o-cAMP axis. | Solution: Investigate other signaling pathways associated with H4R, such as β-arrestin recruitment or calcium mobilization. A β-arrestin recruitment assay can provide valuable information on the functional selectivity of your compound. |
| Cell Line Issues: The expression levels of the receptors in your cell lines may be too high or too low, affecting the dynamic range of the assay. | Solution: Characterize your stable cell lines to ensure optimal receptor expression levels. Consider using a cell line with lower receptor expression to increase the sensitivity of the assay to antagonism. |
Issue 3: I am observing inconsistent results in my chemotaxis assays.
| Possible Cause | Troubleshooting Step |
| Cell Viability and Health: The primary cells (e.g., eosinophils, mast cells) used in the assay may have poor viability or may have been activated during isolation. | Solution: Ensure that the cell isolation protocol is gentle and minimizes cell activation. Perform a cell viability assay (e.g., trypan blue exclusion) before each experiment. |
| Agonist Concentration: The concentration of the chemoattractant (e.g., histamine) may be suboptimal, leading to a weak or variable response. | Solution: Perform a dose-response curve for the agonist to determine the optimal concentration (typically the EC80) to use for antagonist testing. |
| Assay Setup: Inconsistent cell seeding density or improper assembly of the chemotaxis chamber can lead to high variability. | Solution: Standardize your cell seeding protocol and ensure proper training on the assembly and handling of the chemotaxis chambers. |
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of selected compounds for the human histamine receptors H1, H2, H3, and H4.
Table 1: Highly Selective H4R Antagonists
| Compound | hH1R Ki (nM) | hH2R Ki (nM) | hH3R Ki (nM) | hH4R Ki (nM) | H4R/H3R Selectivity Ratio |
| JNJ 7777120 | >10,000 | >10,000 | >10,000 | 4.5 | >2222 |
| A-943931 | >1000 | >1000 | 160 | 4.6 | 35 |
| Toreforant | >1000 | >1000 | 250 | 12 | 21 |
Data compiled from multiple sources.
Table 2: Dual H3R/H4R Ligands and Other Compounds
| Compound | hH1R Ki (nM) | hH2R Ki (nM) | hH3R Ki (nM) | hH4R Ki (nM) | H4R/H3R Selectivity Ratio |
| Thioperamide | >10,000 | 3,200 | 2.5 | 27 | 0.09 |
| Clobenpropit | 2,500 | 1,300 | 0.8 | 5 | 0.16 |
| Imetit | >10,000 | 2,000 | 0.3 | 2.7 | 0.11 |
Data compiled from multiple sources.[2]
Experimental Protocols
1. Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound to the H4R and H3R.
-
Materials:
-
HEK293 cells stably expressing human H4R or H3R.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Radioligand: [³H]histamine for H4R, [¹²⁵I]iodoproxyfan for H3R.
-
Non-labeled test compounds.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Harvest H4R or H3R-expressing HEK293 cells and homogenize them. Centrifuge the lysate to pellet the membranes, then wash and resuspend them in the binding buffer.
-
Binding Reaction: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This assay measures the ability of an H4R or H3R antagonist to block agonist-induced inhibition of cAMP production.
-
Materials:
-
HEK293 cells stably expressing human H4R or H3R.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
H4R/H3R agonist (e.g., histamine).
-
Test compounds (antagonists).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cell Seeding: Seed the H4R or H3R-expressing cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.
-
Agonist Stimulation: Add the agonist at its EC80 concentration along with forskolin to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
3. Eosinophil Chemotaxis Assay
This functional assay assesses the ability of an H4R antagonist to inhibit histamine-induced eosinophil migration.
-
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Chemoattractant (histamine).
-
Test compounds (H4R antagonists).
-
Cell staining and counting reagents.
-
-
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood.
-
Assay Setup: Place the chemoattractant (histamine) in the lower wells of the chemotaxis chamber. In the upper wells, add the eosinophil suspension pre-incubated with varying concentrations of the test antagonist.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration across the membrane.
-
Cell Quantification: After incubation, remove the membrane, and fix and stain the cells that have migrated to the lower side.
-
-
Data Analysis:
-
Count the number of migrated cells in several fields under a microscope.
-
Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in cell migration compared to the control.
-
Visualizations
Caption: Simplified signaling pathways of the Histamine H4 and H3 receptors.
References
- 1. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Pharmacokinetics of "Histamine H4 Receptor Antagonist-2" (BMH-7) in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo pharmacokinetics of "Histamine H4 receptor antagonist-2" (also known as BMH-7), a p53 activator with potential therapeutic applications.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with "this compound" and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Oral Bioavailability | Poor Aqueous Solubility: "this compound" is a small molecule that is soluble in DMSO, suggesting it may have low aqueous solubility, a common cause of poor oral absorption.[2] | Formulation Enhancement: • Nanosuspension: Reduce particle size to increase surface area and dissolution rate. See Protocol 1: Preparation of a Nanosuspension by Wet Milling . • Lipid-Based Formulation: Solubilize the compound in a lipid-based system to improve absorption. See Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) . |
| Low Permeability: The compound's ability to cross the intestinal membrane may be limited. | Structural Modification (Medicinal Chemistry Approach): If formulation strategies are insufficient, consider synthesizing analogues with improved lipophilicity or other properties conducive to better membrane permeability. | |
| First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. | Route of Administration: For initial efficacy studies, consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism. Compare IV and oral (PO) pharmacokinetic data to determine the extent of the first-pass effect. | |
| Short In Vivo Half-Life | Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes (e.g., cytochrome P450s). This has been observed with other H4 receptor antagonists like JNJ 7777120.[4] | Inhibition of Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (use with caution and appropriate controls). Structural Modification: Design analogues with modifications at metabolically labile sites to slow down clearance. |
| Rapid Elimination: The compound may be quickly cleared from the body through renal or biliary excretion. | Formulation Strategies: Encapsulation in nanoparticles or liposomes can sometimes shield the drug from rapid clearance mechanisms. | |
| High Inter-Individual Variability in Plasma Concentrations | Inconsistent Oral Absorption: Differences in gastrointestinal physiology (e.g., gastric pH, food effects) among animals can lead to variable absorption of a poorly soluble compound. | Controlled Dosing Conditions: Standardize the fasting/feeding state of the animals before and after dosing. Improved Formulation: A robust formulation that enhances solubility (e.g., a well-designed SEDDS) can help minimize variability in absorption. |
| Genetic Polymorphisms in Drug Metabolizing Enzymes: Variations in the expression of metabolic enzymes among animals can lead to different rates of drug clearance. | Use of Inbred Strains: Employing inbred animal strains (e.g., C57BL/6 mice) can reduce genetic variability in drug metabolism. | |
| Difficulty in Quantifying Plasma Concentrations | Low Plasma Levels: Due to poor bioavailability or rapid clearance, the drug concentration in plasma may be below the limit of quantification (LOQ) of the analytical method. | Increase Dose: Administer a higher dose, provided it is well-tolerated and does not cause toxicity. Optimize Analytical Method: Improve the sensitivity of the LC-MS/MS method by optimizing sample preparation (e.g., solid-phase extraction) and instrument parameters. |
| Matrix Effects: Components in the plasma may interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. | Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. Improved Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo pharmacokinetics of "this compound"?
Q2: How can I select the best formulation strategy to improve the oral bioavailability of "this compound"?
A2: The choice of formulation depends on the specific physicochemical properties of the compound. A tiered approach is recommended:
-
Solubility Screening: Determine the solubility of the compound in various pharmaceutically acceptable oils, surfactants, and co-solvents.
-
Nanosuspension Feasibility: If the compound is crystalline and has a high melting point, a nanosuspension prepared by wet milling can be a good option to enhance dissolution rate.
-
Lipid-Based Formulation Suitability: If the compound shows good solubility in lipids and surfactants, a self-emulsifying drug delivery system (SEDDS) could be highly effective. This approach can also enhance lymphatic absorption, potentially reducing first-pass metabolism.[5][6]
Q3: What are the key parameters to assess in an in vivo pharmacokinetic study?
A3: A typical pharmacokinetic study in rodents should determine the following parameters after both intravenous (IV) and oral (PO) administration:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (%F) , calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Q4: What is a typical study design for a preliminary pharmacokinetic study in mice?
A4: A common design involves administering the compound to groups of mice (e.g., n=3-4 per time point or using serial bleeding in a smaller cohort) via IV and PO routes.[7][8] Blood samples are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) to adequately define the plasma concentration-time profile.[8] Plasma is then separated, and the drug concentration is quantified using a validated analytical method, typically LC-MS/MS.[8][9][10]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble compound for in vivo studies.
Materials:
-
"this compound" (BMH-7)
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in deionized water)[11]
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy ball mill or planetary mill
-
Particle size analyzer (e.g., dynamic light scattering)
Method:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Create a pre-suspension by adding the "this compound" powder to the stabilizer solution to a final concentration of, for example, 10 mg/mL.
-
Add the pre-suspension and an equal volume of milling media to a milling jar.
-
Mill the suspension at a high speed (e.g., 1500-2000 rpm) for a defined period (e.g., 1-4 hours). The optimal milling time should be determined empirically by taking aliquots at different time points and measuring the particle size.
-
After milling, separate the nanosuspension from the milling media by decanting or using a sieve.
-
Characterize the nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential. For oral administration, a particle size below 500 nm is generally desirable.
-
Store the nanosuspension at 4°C until use. Assess physical stability over the intended storage period.
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol outlines the preparation of a SEDDS to improve the oral bioavailability of a lipophilic compound.
Materials:
-
"this compound" (BMH-7)
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Method:
-
Excipient Screening: Determine the solubility of "this compound" in a range of oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.
-
Formulation Development:
-
Based on the solubility data, select an oil, a surfactant, and a co-solvent.
-
Prepare various ratios of these components (e.g., Oil:Surfactant:Co-solvent at 40:40:20, 30:50:20, etc.).
-
Add an excess amount of "this compound" to each formulation blend in a glass vial.
-
Mix thoroughly using a vortex mixer and heat in a water bath (e.g., 40-50°C) to facilitate dissolution.
-
Allow the mixtures to equilibrate for 48-72 hours.
-
Centrifuge the samples to pellet the undissolved drug and quantify the amount of dissolved drug in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the equilibrium solubility in each blend.
-
-
Select the Optimal Formulation: Choose the formulation blend that provides the desired drug loading and good self-emulsification properties (i.e., forms a fine emulsion upon gentle mixing with water).
-
Prepare the Dosing Solution: Dissolve the calculated amount of "this compound" in the selected SEDDS formulation to achieve the target concentration for the in vivo study.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general workflow for a single-dose pharmacokinetic study in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male or female mice (e.g., C57BL/6, 8-10 weeks old)
-
"this compound" formulation (e.g., nanosuspension, SEDDS, or a simple vehicle for IV administration like 5% DMSO, 40% PEG300, 55% saline)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
Centrifuge
Method:
-
Acclimatization: Acclimatize animals for at least one week before the study. Fast animals overnight (with free access to water) before dosing.
-
Dosing:
-
Oral (PO) Group: Administer the formulation by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the formulation via tail vein injection at a specific dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein bleeding.[7]
-
For serial sampling from the same animal, ensure the total blood volume collected does not exceed IACUC guidelines.
-
Alternatively, use a composite sampling design where each animal contributes only a few time points.
-
A terminal blood sample can be collected via cardiac puncture under anesthesia at the final time point.
-
-
Plasma Preparation:
-
Immediately transfer the blood into EDTA-coated tubes.
-
Keep the tubes on ice and then centrifuge at, for example, 2000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Sample Storage and Analysis:
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Quantify the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.
-
Visualizations
Histamine (B1213489) H4 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H4 receptor and the inhibitory action of its antagonist.
Experimental Workflow for Overcoming Poor Oral Bioavailability
Caption: A logical workflow for the formulation and in vivo testing of "this compound".
References
- 1. BMH-7 | this compound | p53 activator | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. BMH-7 HCl | p53 activator | TargetMol [targetmol.com]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
"Histamine H4 receptor antagonist-2" solubility and formulation challenges
Technical Support Center: Histamine (B1213489) H4 Receptor (H4R) Antagonists
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Histamine H4 Receptor (H4R) antagonists. Given that "Histamine H4 receptor antagonist-2" is a general term, this guide focuses on a well-characterized but poorly soluble H4R antagonist, JNJ 7777120 , as a representative example to address common solubility and formulation challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my H4R antagonist, JNJ 7777120, difficult to dissolve in aqueous buffers for my in vitro assays?
A1: The poor aqueous solubility of many H4R antagonists, including JNJ 7777120, is primarily due to their chemical structure. These molecules are often hydrophobic (lipophilic), which makes them inherently resistant to dissolving in water-based solutions like phosphate-buffered saline (PBS). JNJ 7777120 is reported to be insoluble in water, which presents a significant challenge for biological experiments.
Q2: I've dissolved JNJ 7777120 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What's happening and how can I prevent this?
A2: This is a common phenomenon known as "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is an effective organic solvent for many poorly soluble compounds, the compound may crash out of solution when the highly concentrated DMSO stock is introduced into an aqueous environment where its solubility is much lower.
To mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your assay medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Use a serial dilution strategy: Instead of a single large dilution, perform a multi-step serial dilution, first into a small volume of medium and then into the final volume.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous medium can help maintain the compound's solubility.
-
Consider pre-complexation: For some applications, using a solubilizing agent like a cyclodextrin (B1172386) in the final buffer can prevent precipitation.
Q3: What are the primary formulation challenges when developing an H4R antagonist like JNJ 7777120 for in vivo studies?
A3: The main challenges are centered around achieving adequate oral bioavailability. Poor aqueous solubility leads to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.[1] While JNJ 7777120 has shown oral bioavailability in rats (~30%) and dogs (~100%), it suffers from a short in vivo half-life of about 3 hours, which is a significant drawback for clinical development.[2][3] Key formulation goals are therefore to enhance both solubility and metabolic stability.
Q4: Can I use pH modification to improve the solubility of JNJ 7777120?
A4: Yes, pH modification can be a viable strategy. JNJ 7777120 contains a basic piperazine (B1678402) moiety, which can be protonated at acidic pH. As indicated by its high solubility in 1 equivalent of HCl (up to 100 mM), forming a salt by lowering the pH can dramatically increase its aqueous solubility. However, this approach must be compatible with the pH constraints of your experimental system (e.g., cell culture medium, physiological pH in vivo).
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: The compound is precipitating in the assay plate, leading to variable and inaccurate concentrations.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent in-vitro results.
Issue 2: Low exposure in animal models after oral dosing.
-
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract is limiting its absorption.
-
Solutions:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Formulation as an Amorphous Solid Dispersion (ASD): Converting the crystalline drug into a higher-energy amorphous state, dispersed within a hydrophilic polymer, can significantly improve solubility and dissolution.[4][5]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can create a water-soluble inclusion complex.[6]
-
Quantitative Data Summary
The following tables summarize the known physicochemical and solubility properties of JNJ 7777120.
Table 1: Physicochemical Properties of JNJ 7777120
| Property | Value | Reference(s) |
| Molecular Weight | 277.75 g/mol | [7] |
| Molecular Formula | C₁₄H₁₆ClN₃O | [7] |
| CAS Number | 459168-41-3 | [7] |
| Purity | ≥98% | [7] |
Table 2: Solubility Data for JNJ 7777120
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | 50 mM | 13.89 - 14 mg/mL | [8] |
| 1 eq. HCl | 100 mM | 27.77 mg/mL | |
| Ethanol | ~7.2 mM | 2 mg/mL | [8] |
| DMF | ~72 mM | 20 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:1) | ~1.8 mM | 0.5 mg/mL | [8] |
| Water | Insoluble | Insoluble | [9] |
Signaling Pathway
H4R antagonists function by blocking the binding of histamine to the H4 receptor, which is a G-protein coupled receptor (GPCR). The H4 receptor primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] This action modulates various immune cell functions, including chemotaxis.[11]
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by Shake-Flask Method
This protocol is a high-throughput method to quickly assess the solubility of a compound that is first dissolved in DMSO.[12][13]
Materials:
-
JNJ 7777120
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes or 96-well plates
-
Thermomixer or plate shaker
-
Centrifuge (plate or microcentrifuge)
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of JNJ 7777120 (e.g., 20 mM) in 100% DMSO.
-
Dispense Stock: Add a small volume of the DMSO stock solution (e.g., 5 µL) to a microcentrifuge tube or well of a 96-well plate.
-
Add Buffer: Add the aqueous buffer (e.g., 495 µL of PBS, pH 7.4) to achieve the desired final compound concentration and a final DMSO concentration of 1-2%.
-
Equilibrate: Seal the plate or tubes and place them in a thermomixer set to shake vigorously (e.g., 850 rpm) at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).[12]
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet any precipitated compound.
-
Sample Supernatant: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Quantify: Prepare a standard curve of the compound in a mixture of the aqueous buffer and DMSO (matching the final assay concentration). Analyze the supernatant sample by HPLC-UV or LC-MS to determine the concentration of the dissolved compound. This concentration represents the kinetic solubility.
Protocol 2: Formulation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol enhances solubility by converting the crystalline drug into an amorphous form within a hydrophilic polymer matrix.[14][15]
Materials:
-
JNJ 7777120
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, or PEG 4000)
-
A common solvent capable of dissolving both the drug and the polymer (e.g., methanol (B129727) or a dichloromethane/methanol mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Select Drug-to-Carrier Ratio: Start with various drug-to-polymer weight ratios (e.g., 1:1, 1:2, 1:4) to find the optimal formulation.
-
Dissolution: Dissolve the accurately weighed JNJ 7777120 and the selected polymer in a minimal amount of the common solvent in a round-bottom flask. Ensure complete dissolution to achieve molecular-level mixing.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film is formed on the flask wall.
-
Final Drying: Further dry the solid film under high vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask. Gently pulverize it into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder should be characterized to confirm its amorphous nature (e.g., using Powder X-Ray Diffraction - PXRD) and to assess its dissolution properties compared to the pure crystalline drug.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. JNJ-7777120 | CAS:459168-41-3 | Histamine H4 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. JNJ-7777120, histamine H4 receptor antagonist (CAS 459168-41-3) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. jddtonline.info [jddtonline.info]
- 15. turkjps.org [turkjps.org]
Technical Support Center: Optimizing Dosage of Histamine H4 Receptor Antagonist-2 (H4R-Antag-2) in Animal Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing the dosage of "Histamine H4 Receptor Antagonist-2" (H4R-Antag-2) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for H4R-Antag-2?
A1: H4R-Antag-2 is a potent and selective antagonist of the histamine (B1213489) H4 receptor (H4R). The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. By blocking the binding of histamine to the H4R, H4R-Antag-2 inhibits downstream signaling pathways, leading to the modulation of immune responses and inflammatory processes. Key downstream effects include the inhibition of intracellular calcium mobilization and the suppression of chemotaxis in inflammatory cells.
Q2: Which animal models are most commonly used to evaluate the efficacy of H4R-Antag-2?
A2: The selection of an appropriate animal model depends on the therapeutic indication being investigated. Common models where H4R antagonists have shown efficacy include:
-
Allergic Asthma: Ovalbumin-induced asthma models in mice or guinea pigs are frequently used to assess the impact of H4R antagonists on airway inflammation and hyperresponsiveness.
-
Atopic Dermatitis: Models involving epicutaneous sensitization with allergens like ovalbumin or house dust mites on mice are used to study skin inflammation and pruritus.
-
Pain and Inflammation: Carrageenan-induced paw edema in rats or mice is a standard model for acute inflammation, while models of neuropathic or inflammatory pain are also relevant.
-
Pruritus (Itch): Compound 48/80-induced scratching behavior in mice is a common model to evaluate the anti-pruritic effects of H4R antagonists.
Q3: What are the recommended starting doses for H4R-Antag-2 in preclinical studies?
A3: Starting doses for H4R-Antag-2 can vary significantly based on the animal species, the specific disease model, and the route of administration. Based on data from similar H4R antagonists, a general starting point for oral administration in rodents is typically in the range of 10-30 mg/kg. It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
Issue 1: High Variability in Experimental Readouts
Possible Cause 1: Inconsistent Drug Formulation
-
Solution: Ensure H4R-Antag-2 is fully dissolved or uniformly suspended in the vehicle. Sonication or heating (if the compound is stable) may be necessary. Prepare fresh formulations for each experiment to avoid degradation.
Possible Cause 2: Improper Drug Administration
-
Solution: For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea. For intraperitoneal (IP) injections, vary the injection site within the lower abdominal quadrants to avoid repeated injections into the same location. Ensure proper training of all personnel performing the procedures.
Possible Cause 3: Animal Stress
-
Solution: Acclimate animals to the experimental procedures, such as handling and administration techniques, to minimize stress-induced physiological changes that can impact results.
Issue 2: Lack of Efficacy at Expected Doses
Possible Cause 1: Poor Bioavailability
-
Solution: Review the pharmacokinetic data for H4R-Antag-2. If oral bioavailability is low, consider alternative routes of administration such as intraperitoneal or subcutaneous injections. The formulation vehicle can also significantly impact absorption.
Possible Cause 2: Inappropriate Dosing Regimen
-
Solution: The dosing frequency may not be optimal to maintain therapeutic concentrations. Consult pharmacokinetic data to determine the half-life of H4R-Antag-2 and adjust the dosing schedule accordingly (e.g., from once daily to twice daily).
Possible Cause 3: Species-Specific Differences in Receptor Affinity
-
Solution: Confirm the binding affinity of H4R-Antag-2 for the H4 receptor of the animal species being used. The affinity can differ between human and rodent receptors, potentially requiring higher doses in animal models.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of an H4R Antagonist in Rodents
| Parameter | Mouse (Oral, 30 mg/kg) | Rat (Oral, 10 mg/kg) |
| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 |
| Cmax (ng/mL) | 800 - 1200 | 500 - 700 |
| AUC (ng·h/mL) | 3000 - 4500 | 2500 - 3500 |
| Half-life (h) | 2.0 - 3.0 | 3.0 - 4.0 |
| Bioavailability (%) | 30 - 40 | 40 - 50 |
Note: This table presents example data based on typical H4R antagonists and should be used as a general guide. Actual values for H4R-Antag-2 may vary.
Table 2: Example Dose-Response Data in a Mouse Model of Allergic Asthma
| Dose (mg/kg, p.o.) | Reduction in Eosinophil Infiltration in BALF (%) | Reduction in Airway Hyperresponsiveness (%) |
| Vehicle | 0 | 0 |
| 10 | 25 ± 5 | 20 ± 4 |
| 30 | 55 ± 8 | 50 ± 7 |
| 100 | 60 ± 7 | 55 ± 6 |
BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Formulation: Prepare a homogenous suspension of H4R-Antag-2 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the neck and back.
-
Gavage Needle Insertion: Measure the distance from the tip of the mouse's nose to the last rib to estimate the required insertion depth. Use a proper-sized, ball-tipped gavage needle. Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth and down the esophagus.
-
Administration: Once the needle is in place, slowly administer the formulation. The volume should typically not exceed 10 mL/kg.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.
Protocol 2: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Properly restrain the rat, exposing the abdomen. The rat can be placed on its back with its head tilted slightly down.
-
Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection: Use a 23-25 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is withdrawn before injecting the solution.
-
Volume: The injection volume should generally not exceed 10 mL/kg.
Visualizations
Caption: Simplified signaling pathway of the Histamine H4 Receptor and the inhibitory action of H4R-Antag-2.
Caption: General workflow for preclinical evaluation of H4R-Antag-2 in animal models.
Caption: Troubleshooting decision tree for addressing a lack of efficacy in animal studies.
Technical Support Center: Histamine H4 Receptor Antagonist-2 (H4RA-2)
Disclaimer: Information regarding a specific molecule designated "Histamine H4 Receptor Antagonist-2" (H4RA-2) is not publicly available. This guide addresses general stability issues, troubleshooting, and methodologies applicable to novel small molecule histamine (B1213489) H4 receptor antagonists, using "H4RA-2" as a representative example.
Frequently Asked Questions (FAQs) - Stability in Solution
Q1: My H4RA-2 solution has changed color (e.g., turned slightly yellow) after a few days at room temperature. What does this indicate?
A1: A change in color, such as yellowing, is a common indicator of chemical degradation. This could be due to oxidation or the formation of chromophoric degradation products. It is strongly recommended to discard the solution and prepare a fresh batch for your experiments. To mitigate this, store solutions protected from light and at recommended low temperatures (e.g., 2-8°C or -20°C).
Q2: I'm observing a decrease in potency or inconsistent results in my cell-based assays over time. Could this be related to the stability of H4RA-2?
A2: Yes, inconsistent results or a drop in potency are classic signs of compound instability. The active concentration of H4RA-2 in your solution may be decreasing due to degradation. We recommend preparing fresh solutions before each experiment or validating the storage conditions for your specific solvent and concentration to ensure stability over the intended period of use.
Q3: What are the most common degradation pathways for compounds like H4RA-2?
A3: For heterocyclic small molecules like many H4 receptor antagonists, the most common degradation pathways in solution are:
-
Hydrolysis: Cleavage of chemical bonds (e.g., amides, esters) by water. Stability can be highly pH-dependent.
-
Oxidation: Reaction with dissolved oxygen or trace peroxides in solvents. This is often accelerated by light and certain metal ions.
-
Photodegradation: Degradation caused by exposure to UV or visible light.
Q4: What is the best way to prepare and store stock solutions of H4RA-2?
A4: For initial use, we recommend the following:
-
Solvent: Start with a high-purity, anhydrous solvent in which the compound is freely soluble, such as DMSO.
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM or 20 mM) to minimize the volume added to your experimental system.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q5: How can I quickly check if my H4RA-2 solution is degrading?
A5: A quick analytical check using High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable method. Compare the chromatogram of your aged solution to that of a freshly prepared standard. Look for a decrease in the area of the main H4RA-2 peak and the appearance of new peaks, which correspond to degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms in aqueous buffer after dilution from DMSO stock. | Compound has low aqueous solubility. | 1. Decrease the final concentration. 2. Increase the percentage of co-solvent (e.g., ethanol, PEG) if tolerated by the assay. 3. Use sonication to aid dissolution. 4. Filter the solution before use to remove undissolved particles. |
| Loss of biological activity in experiments lasting several hours. | Degradation in aqueous media at 37°C. | 1. Perform a time-course stability study in your specific assay medium at 37°C. 2. Analyze samples by HPLC or LC-MS at different time points (0, 2, 4, 8, 24h) to quantify degradation. 3. If unstable, replenish the compound during the experiment or use a more stable analog if available. |
| Inconsistent results between different batches of stock solution. | 1. Pipetting or weighing error. 2. Use of different solvent grades. 3. Degradation during storage. | 1. Re-weigh and re-prepare the stock solution carefully. 2. Always use high-purity, anhydrous grade solvents (e.g., DMSO). 3. Confirm the concentration of each new stock solution via UV spectrophotometry or HPLC against a reference standard. |
Stability Data Summary (Hypothetical)
The following tables represent typical data from a forced degradation study on a hypothetical H4 receptor antagonist like H4RA-2.
Table 1: Forced Degradation of H4RA-2 in Solution
| Condition | Time | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 15.2% | 2 |
| 0.1 M NaOH | 24 h | 45.8% | 3 |
| 5% H₂O₂ | 24 h | 28.1% | 4 |
| Heat (80°C, in Water) | 48 h | 8.5% | 1 |
| Photolytic (UV Lamp) | 24 h | 12.4% | 2 |
Table 2: pH-Dependent Stability of H4RA-2 in Aqueous Buffers at 25°C
| pH | Buffer System | Half-life (t½) in hours |
| 3.0 | Citrate | 120 |
| 5.0 | Acetate | 250 |
| 7.4 | Phosphate | > 500 |
| 9.0 | Borate | 85 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of H4RA-2 in a 50:50 mixture of acetonitrile (B52724) and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Keep a sealed vial of the stock solution in an oven at 80°C.
-
Photolytic Stress: Expose a quartz cuvette containing the stock solution to a UV lamp (254 nm) or a photostability chamber.
-
-
Sample Incubation: Incubate all samples (including an unstressed control) for 24-48 hours. For acid/base samples, neutralize them before analysis.
-
Analysis: Analyze all samples by a suitable method, such as RP-HPLC with a photodiode array (PDA) detector, to determine the percentage of H4RA-2 remaining and to profile the degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To quantify H4RA-2 and separate it from its degradation products.
Methodology:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
Column: Agilent C18 (e.g., 5 µm; 4.6 x 250 mm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) over 20-30 minutes. A typical gradient might be: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of H4RA-2 (e.g., 240 nm) and also collect full spectra with the PDA detector to identify peaks of degradants.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for H4RA-2.
Caption: Troubleshooting logic for H4RA-2 solution instability.
Caption: Workflow for a forced degradation stability study.
References
Addressing adverse effects of H4 receptor antagonists like agranulocytosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the adverse effects of H4 receptor antagonists, with a specific focus on agranulocytosis.
Frequently Asked Questions (FAQs)
Q1: What is the link between H4 receptor antagonists and agranulocytosis?
Agranulocytosis, a severe reduction in granulocytes (a type of white blood cell), has been observed as a serious adverse effect with certain H4 receptor antagonists. A notable example is JNJ-39758979, the development of which was halted due to instances of drug-induced agranulocytosis.[1] It is suggested that this toxicity may not be a direct result of H4 receptor antagonism but could be caused by reactive metabolites of the compound.[2]
Q2: What is the proposed mechanism of H4 receptor antagonist-induced agranulocytosis?
While the exact mechanisms are not fully elucidated for all H4 receptor antagonists, drug-induced agranulocytosis can occur through several pathways, including:
-
Direct toxicity to hematopoietic stem cells: The drug or its metabolites may directly inhibit the growth and differentiation of granulocyte precursors in the bone marrow.
-
Immune-mediated destruction: The drug can act as a hapten, leading to the formation of antibodies that target neutrophils, resulting in their destruction.[3]
For JNJ-39758979, the formation of reactive metabolites is suspected to be the primary cause of toxicity.[2]
Q3: Are all H4 receptor antagonists associated with agranulocytosis?
No, not all H4 receptor antagonists cause agranulocytosis. For instance, toreforant, another H4 receptor antagonist with a different chemical structure from JNJ-39758979, has not been associated with this severe adverse effect in clinical studies.[1] This highlights the importance of the compound's chemical structure and metabolism in determining its potential for inducing agranulocytosis.
Q4: What is the role of the H4 receptor in hematopoiesis?
Histamine (B1213489) H4 receptors are expressed on various hematopoietic cells, including those in the bone marrow.[4] They are involved in regulating immune and inflammatory responses, which can include modulating the release and function of neutrophils.[4] Histamine, acting through the H4 receptor, can influence the chemotaxis of immune cells.[5] Antagonizing this receptor could potentially disrupt the normal regulation of granulopoiesis or neutrophil function, although current evidence for agranulocytosis points more towards off-target effects of specific compounds.[2]
Troubleshooting Guides for In Vitro Toxicity Assays
Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
The CFU-GM assay is a key in vitro method to assess the potential of a compound to cause myelosuppression by evaluating its effect on the proliferation of granulocyte and macrophage progenitors.[6]
Issue 1: High variability between replicate plates.
-
Possible Cause: Uneven distribution of cells in the semi-solid medium.
-
Troubleshooting Steps:
-
Ensure the methylcellulose (B11928114) medium is thoroughly mixed before and after adding cells and the test compound.
-
When plating, dispense the medium slowly and allow it to spread evenly across the dish.
-
Avoid introducing air bubbles during mixing and plating.
-
Issue 2: No or very few colonies in the control plates.
-
Possible Cause: Poor viability of bone marrow or cord blood cells.
-
Troubleshooting Steps:
-
Use fresh, high-viability cells.
-
Minimize the time between cell isolation and plating.
-
Handle cells gently to avoid mechanical damage.
-
Ensure the incubation conditions (temperature, humidity, CO2) are optimal.
-
Issue 3: Difficulty in identifying and counting colonies.
-
Possible Cause: Over-plating or under-plating of cells.
-
Troubleshooting Steps:
-
Perform a cell titration experiment to determine the optimal cell seeding density.
-
If colonies are too dense and overlapping, reduce the number of cells plated.
-
If colonies are too sparse for statistical significance, increase the cell seeding density.[7]
-
Issue 4: Inconsistent results with a known toxicant (positive control).
-
Possible Cause: Issues with the drug stock solution or assay conditions.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of the positive control.
-
Verify the final concentration of the positive control in the assay.
-
Ensure all reagents, including cytokines, are not expired and have been stored correctly.
-
Neutrophil Apoptosis Assay
This assay helps determine if the H4 receptor antagonist induces programmed cell death in mature neutrophils.
Issue 1: High background apoptosis in control samples.
-
Possible Cause: Neutrophils are short-lived cells and can undergo spontaneous apoptosis.
-
Troubleshooting Steps:
-
Isolate neutrophils from fresh blood samples and perform the assay as quickly as possible.
-
Maintain cells at an appropriate temperature (e.g., 4°C) during handling to slow down spontaneous apoptosis.
-
Include a "time zero" control to assess the initial level of apoptosis.
-
Issue 2: Inconsistent staining with Annexin V/Propidium Iodide (PI).
-
Possible Cause: Problems with the staining protocol or reagents.
-
Troubleshooting Steps:
-
Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[8]
-
Optimize the incubation time and temperature for staining.
-
Use appropriate compensation controls for flow cytometry to correct for spectral overlap between fluorescent dyes.
-
Issue 3: No significant increase in apoptosis with a known apoptosis-inducing agent (positive control).
-
Possible Cause: The concentration of the positive control is too low, or the incubation time is too short.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment with the positive control to determine optimal conditions.
-
Ensure the positive control is active and has been stored correctly.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Selected H4 Receptor Ligands
| Compound | Receptor | Assay Type | Species | Potency (nM) |
| JNJ-39758979 | H4 | Ki | Human | 12.5 |
| JNJ-7777120 | H4 | IC50 (chemotaxis) | Mouse | 86 |
| Toreforant | H4 | Ki | Human | Data not readily available in searches |
| Histamine | H4 | Ki | Human | 5-10 |
Data compiled from multiple sources.[4][5][9]
Experimental Protocols
Protocol 1: Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay for Myelotoxicity Screening
1. Objective: To assess the direct effect of an H4 receptor antagonist on the proliferation and differentiation of human hematopoietic progenitor cells into granulocyte and macrophage colonies.
2. Materials:
-
Human bone marrow or cord blood mononuclear cells (MNCs)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™) containing recombinant human cytokines (e.g., GM-CSF, IL-3, SCF)
-
H4 receptor antagonist (test compound) and vehicle control
-
Known myelotoxic agent (positive control, e.g., 5-Fluorouracil)
-
35 mm culture dishes
3. Methodology:
-
Thaw and wash the human MNCs. Perform a viable cell count using trypan blue exclusion.
-
Prepare serial dilutions of the H4 receptor antagonist, positive control, and vehicle control in IMDM.
-
In a sterile tube, mix the MNCs, the appropriate drug dilution, and the methylcellulose medium. The final cell concentration should be optimized (typically 1 x 10^5 cells/mL).
-
Vortex the tube gently to ensure a homogenous mixture.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish, in duplicate or triplicate.
-
Gently rotate the dishes to spread the medium evenly.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
After 14 days, count the number of CFU-GM colonies (defined as aggregates of >40 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition for each drug concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of colony formation).
Protocol 2: Flow Cytometry-Based Neutrophil Apoptosis Assay
1. Objective: To determine if an H4 receptor antagonist induces apoptosis in isolated human neutrophils.
2. Materials:
-
Freshly drawn human peripheral blood from healthy donors
-
Density gradient centrifugation medium (e.g., Ficoll-Paque)
-
Red blood cell lysis buffer
-
RPMI-1640 medium with 10% FBS
-
H4 receptor antagonist (test compound) and vehicle control
-
Known apoptosis-inducing agent (positive control, e.g., etoposide)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (containing calcium)
-
Flow cytometer
3. Methodology:
-
Isolate neutrophils from whole blood using density gradient centrifugation followed by red blood cell lysis.
-
Resuspend the purified neutrophils in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Add the H4 receptor antagonist at various concentrations, vehicle control, or positive control to the cell suspension.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time (e.g., 6, 12, or 24 hours).
-
After incubation, wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gate on the neutrophil population based on forward and side scatter. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Caption: H4 Receptor Signaling Pathway.
Caption: CFU-GM Assay Experimental Workflow.
Caption: Troubleshooting Logic for In Vitro Assays.
References
- 1. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity assay to screen compounds for apoptosis-inducing potential on lymphocytes and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dls.com [dls.com]
- 7. stemcell.com [stemcell.com]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Histamine H4 Receptor (H4R) Antagonist Cross-Reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of Histamine (B1213489) H4 Receptor (H4R) antagonists with other G-protein coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What is "Histamine H4 receptor antagonist-2" and what is its cross-reactivity profile?
"this compound" is a descriptor used for a compound that antagonizes the H4 receptor. Without a more specific compound name, a detailed cross-reactivity profile cannot be provided. It is crucial to identify the specific chemical entity to assess its selectivity.
For well-characterized H4R antagonists like JNJ7777120, high selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R) has been established.[1][2][3] JNJ7777120, for instance, exhibits over 1000-fold selectivity for H4R.[1][2][3] It has also been reported to have little to no affinity for a panel of over 50 other GPCRs, though specific data across a broad panel can be limited in publicly available literature.[1][2]
Q2: Why is assessing GPCR cross-reactivity of an H4R antagonist important?
Assessing cross-reactivity is a critical step in drug development for several reasons:
-
Off-Target Effects: Binding to other GPCRs can lead to unintended physiological effects, potentially causing adverse drug reactions.
-
Misinterpretation of Results: If an antagonist interacts with other receptors expressed in a test system, the observed biological effects may be incorrectly attributed solely to H4R antagonism.
-
Therapeutic Index: A highly selective compound is more likely to have a better therapeutic index, meaning a larger dose is required to elicit an off-target effect compared to the desired therapeutic effect.
Q3: What is biased agonism and how can it affect the interpretation of H4R antagonist activity?
Biased agonism, or functional selectivity, occurs when a ligand binding to a single receptor preferentially activates one downstream signaling pathway over another. For example, a ligand might activate G-protein signaling but not β-arrestin recruitment, or vice-versa.
Interestingly, the well-known H4R "antagonist" JNJ7777120 has been shown to act as a biased agonist.[4][5] While it antagonizes G-protein signaling, it can independently promote the recruitment of β-arrestin.[4][5] This is a critical consideration, as an assay measuring only one signaling pathway (e.g., cAMP inhibition) might classify a compound as a simple antagonist, while it could be acting as an agonist in another pathway (e.g., β-arrestin signaling), leading to unexpected biological outcomes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with H4R antagonists.
Issue 1: Unexpected or Inconsistent In Vitro Assay Results
| Possible Cause | Troubleshooting Step |
| Off-target activity | Your H4R antagonist may be interacting with other GPCRs expressed in your cell line. Solution: Profile your antagonist against a broad panel of GPCRs using radioligand binding or functional assays. |
| Biased agonism | The antagonist may be inhibiting one signaling pathway (e.g., Gαi-mediated cAMP reduction) while activating another (e.g., β-arrestin recruitment). Solution: Use multiple functional readouts to assess different signaling pathways (e.g., cAMP, calcium mobilization, β-arrestin recruitment assays). |
| Cell line issues | The cell line may have variable expression of the target receptor or other interacting proteins. Solution: Ensure you are using a stable cell line with consistent, low-passage numbers. Characterize the expression of your target GPCR. |
| Ligand quality | The compound may have degraded or be impure. Solution: Verify the purity and integrity of your antagonist using analytical methods like HPLC-MS. Use a freshly prepared stock solution. |
Issue 2: High Background Signal in a Radioligand Binding Assay
| Possible Cause | Troubleshooting Step |
| High non-specific binding of the radioligand | The radioligand may be too hydrophobic, leading to high binding to non-receptor components like lipids and filter membranes. Solution: Optimize the assay buffer with additives like BSA. Consider using a different radioligand with lower hydrophobicity. Increase the number of wash steps with ice-cold buffer. |
| Inappropriate concentration of unlabeled ligand for non-specific binding | The concentration of the "cold" ligand may be insufficient to displace all specific binding. Solution: Use a high concentration of an unlabeled ligand that is known to have high affinity for the receptor to define non-specific binding. |
| Radioligand degradation | The radioligand may have degraded, leading to breakdown products that bind non-specifically. Solution: Use a fresh batch of radioligand and store it according to the manufacturer's instructions. |
Issue 3: Low or No Signal in a cAMP Functional Assay
| Possible Cause | Troubleshooting Step |
| Poor Gαi coupling of the H4R in the chosen cell line | The cell line may not express the necessary Gαi proteins for efficient coupling to the H4R. Solution: Use a cell line known to be suitable for Gαi-coupled receptor assays, such as CHO-K1 or HEK293 cells, and confirm Gαi expression. |
| Low receptor expression | The level of H4R expression may be too low to produce a detectable change in cAMP levels. Solution: Use a cell line with higher receptor expression or optimize transfection/transduction conditions. |
| Suboptimal agonist concentration | The concentration of the agonist used to stimulate the receptor may be too low. Solution: Perform a full agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist inhibition assays. |
| Assay interference | Components of the assay buffer or the antagonist itself may interfere with the cAMP detection reagents. Solution: Run appropriate controls, including the antagonist alone, to check for assay interference. |
Quantitative Data Summary
As "this compound" is a generic term, we present selectivity data for the well-characterized H4R antagonist, JNJ7777120 .
Table 1: Selectivity of JNJ7777120 at Histamine Receptors
| Receptor | Kᵢ (nM) | Selectivity vs. H4R |
| Histamine H4 Receptor | 4.5 | - |
| Histamine H1 Receptor | >10,000 | >2222-fold |
| Histamine H2 Receptor | >10,000 | >2222-fold |
| Histamine H3 Receptor | >10,000 | >2222-fold |
Data compiled from multiple sources indicating >1000-fold selectivity.[1][2][3]
Table 2: Representative GPCR Selectivity Panel Template
Researchers should aim to generate a selectivity profile for their H4R antagonist against a broad panel of GPCRs. Below is a template of a representative panel. Results should be reported as Kᵢ (nM) for binding assays or EC₅₀/IC₅₀ (nM) for functional assays.
| Receptor Family | Representative Receptors | Kᵢ / EC₅₀ / IC₅₀ (nM) |
| Adrenergic | α₁, α₂, β₁, β₂ | >10,000 |
| Muscarinic | M₁, M₂, M₃, M₄, M₅ | >10,000 |
| Dopaminergic | D₁, D₂, D₃, D₄, D₅ | >10,000 |
| Serotonergic | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋ | >10,000 |
| Opioid | μ, δ, κ | >10,000 |
| Chemokine | CXCR₁, CCR₅ | >10,000 |
| Cannabinoid | CB₁, CB₂ | >10,000 |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for H4R Antagonist
This protocol is for a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the H4R.
Materials:
-
Cell membranes from a cell line stably expressing the human H4R.
-
Radioligand (e.g., [³H]-Histamine or [³H]-JNJ7777120).
-
Test H4R antagonist.
-
Non-specific binding control (e.g., high concentration of unlabeled JNJ7777120).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Dilute the cell membranes in ice-cold binding buffer to a concentration that results in specific binding of approximately 10% of the added radioligand.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
Serial dilutions of the test antagonist or buffer (for total binding) or non-specific binding control.
-
Radioligand at a concentration close to its K₋ value.
-
Diluted cell membranes to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the specific binding as a percentage of total specific binding against the log concentration of the test antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 2: Gαi-Coupled cAMP Functional Assay
This protocol measures the ability of an H4R antagonist to inhibit the agonist-induced decrease in intracellular cAMP.
Materials:
-
A cell line stably expressing the human H4R (e.g., CHO-K1).
-
H4R agonist (e.g., histamine).
-
Test H4R antagonist.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
384-well white, opaque assay plates.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and grow overnight.
-
Antagonist Pre-incubation: Remove the growth medium and add serial dilutions of the test H4R antagonist prepared in assay buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution containing the H4R agonist (at its EC₈₀ concentration) and a fixed concentration of forskolin to all wells. The optimal forskolin concentration should be determined empirically.
-
Incubation: Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., HTRF-compatible reader).
-
Data Analysis:
-
Plot the assay signal against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of the antagonist.
-
Visualizations
Caption: H4R Gαi signaling pathway and antagonist inhibition.
Caption: Workflow for characterizing H4R antagonist cross-reactivity.
Caption: Troubleshooting logic for unexpected H4R antagonist results.
References
Technical Support Center: Strategies to Reduce Histamine H4 Receptor Antagonist-2 Toxicity
Welcome to the technical support center for "Histamine H4 receptor antagonist-2" (H4RA-2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of potential toxicities encountered during pre-clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with H4 receptor antagonists.
Q1: We observed a significant decrease in neutrophil counts in our in vivo studies with our lead H4RA-2 candidate. How can we investigate and mitigate this potential for neutropenia?
A1: This is a critical observation, as drug-induced neutropenia and agranulocytosis have been reported for some H4 receptor antagonists, leading to the termination of clinical trials.[1][2] The likely mechanism involves either direct toxicity to neutrophil precursors in the bone marrow or the formation of reactive metabolites.[3][4]
Troubleshooting & Mitigation Strategies:
-
Early In Vitro Screening: It is crucial to screen for hematopoietic toxicity early. Utilize an in vitro colony-forming unit (CFU) assay with human bone marrow progenitor cells to determine the compound's direct effect on granulocyte-macrophage progenitors (CFU-GM).[5] A significant decrease in colony formation at clinically relevant concentrations is a major red flag.
-
Reactive Metabolite Trapping: Investigate the potential for your H4RA-2 to form reactive metabolites. This can be done by incubating the compound with human liver microsomes in the presence of a trapping agent like glutathione (B108866) (GSH). Subsequent analysis by mass spectrometry can identify GSH adducts, indicating the formation of electrophilic intermediates that could be responsible for toxicity.
-
Structural Modifications: If reactive metabolite formation is confirmed, consider medicinal chemistry efforts to block the metabolic "hotspots" on the molecule. Common strategies include the introduction of fluorine atoms or replacing metabolically liable groups with bioisosteres to enhance stability and reduce the generation of toxic metabolites.[6]
-
Predictive Modeling: Employ computational or machine learning models trained on compounds known to cause agranulocytosis to predict the risk associated with your H4RA-2's chemical structure.[7][8]
Q2: Our H4RA-2 candidate shows some off-target activity in a kinase screen. How can we determine if this is contributing to cytotoxicity and how can we reduce it?
A2: Off-target activity, particularly against kinases, is a common source of toxicity for many small molecule inhibitors.[9]
Troubleshooting & Mitigation Strategies:
-
Comprehensive Kinase Profiling: Conduct a broad kinase panel screen (e.g., against >400 kinases) to fully understand the selectivity profile of your compound. This will help identify the specific off-target kinases.
-
Cell-Based Target Engagement Assays: Confirm if the off-target binding observed in biochemical assays translates to functional inhibition within a cellular context. Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to assess target engagement at the off-target kinase in live cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to understand the structural features responsible for the off-target activity. The goal is to separate the pharmacophore for the H4 receptor from the elements driving off-target kinase inhibition.
-
Dose-Response Analysis: Carefully titrate the concentration of your H4RA-2 in cytotoxicity assays. If the cytotoxic effect occurs at concentrations significantly higher than the Ki for the H4 receptor but aligns with the IC50 for an off-target kinase, it suggests the toxicity is off-target driven.
Q3: We are seeing inconsistent results in our cell-based functional assays (e.g., calcium mobilization, chemotaxis). What are the common pitfalls?
A3: Inconsistent results in functional GPCR assays can stem from several factors related to the cells, reagents, or protocol.
Troubleshooting & Mitigation Strategies:
-
Cell Health and Passage Number: Ensure cells are healthy, in a logarithmic growth phase, and at a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Receptor Expression Levels: If using transfected cell lines, be aware that unnaturally high levels of receptor expression can sometimes lead to artifacts or altered pharmacology compared to native cells.[10] Whenever possible, validate findings in primary cells that endogenously express the H4 receptor (e.g., human eosinophils or mast cells).
-
Ligand-Specific Issues: Some H4R ligands may exhibit species-specific differences in pharmacology or act as functional antagonists in some assays but partial agonists in others.[11] It is advisable to characterize your compound across multiple functional endpoints and, if possible, in cells from different species if cross-species translation is a goal.
-
Assay Conditions: Optimize assay parameters such as cell density, agonist concentration (for antagonist assays), and incubation times. For GPCRs, results can be highly sensitive to these variables.
Quantitative Data Summary
The following tables summarize key parameters for prototypical H4 receptor antagonists. Note that "this compound" is a placeholder; data for well-characterized compounds are provided for reference.
| Compound | Target | Assay Type | Value | Species | Reference |
| JNJ 7777120 | H4 Receptor | Radioligand Binding (Ki) | 4.5 nM | Human | [12] |
| H4 Receptor | Mast Cell Chemotaxis (IC50) | 40 nM | Mouse | ||
| H1, H2, H3 Receptors | Radioligand Binding (Ki) | >1000-fold selectivity | Human, Mouse, Rat | [12] | |
| JNJ 39758979 | H4 Receptor | Radioligand Binding (Ki) | 12.5 nM | Human | [2] |
| Other Histamine (B1213489) Receptors | Radioligand Binding | >80-fold selectivity | Human | [2] |
Note: While JNJ 39758979 showed a good preclinical safety profile in rats and monkeys, its development was halted due to drug-induced agranulocytosis in human clinical trials, highlighting the importance of specific hematopoietic toxicity screening.[1][2]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for assessing the general cytotoxic effect of an H4RA-2 on a chosen cell line.
Materials:
-
96-well flat-bottom sterile plates
-
Cell line of interest (e.g., HEK293, U937)
-
Complete culture medium
-
H4RA-2 compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the H4RA-2 in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: CFU-GM Assay for Hematopoietic Toxicity
This protocol assesses the toxicity of H4RA-2 on granulocyte-macrophage progenitor cells.
Materials:
-
Human bone marrow-derived CD34+ cells
-
MethoCult™ medium containing recombinant cytokines (e.g., SCF, GM-CSF, IL-3)
-
H4RA-2 compound stock solution (in DMSO)
-
Sterile culture tubes and 35 mm culture dishes
-
Inverted microscope
Procedure:
-
Cell Preparation: Thaw cryopreserved human CD34+ cells according to the supplier's instructions. Resuspend in a suitable buffer.
-
Compound Preparation: Prepare serial dilutions of H4RA-2 in the culture medium.
-
Assay Setup: In sterile tubes, mix the CD34+ cells (e.g., 750-1500 cells) with the different concentrations of H4RA-2 and the MethoCult™ medium.
-
Plate the cell/compound/MethoCult™ mixture into 35 mm culture dishes.
-
Incubation: Incubate the dishes for 14 days at 37°C, 5% CO2 in a humidified incubator.
-
Colony Counting: After 14 days, identify and count the CFU-GM colonies (aggregates of >40 cells) under an inverted microscope.
-
Data Analysis: Express the colony counts for each H4RA-2 concentration as a percentage of the vehicle control. Plot the results to determine the IC50 for CFU-GM inhibition.
Visualizations
Histamine H4 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the Histamine H4 Receptor.
Experimental Workflow for Toxicity Screening
Caption: A tiered workflow for assessing and mitigating H4RA-2 toxicity.
Troubleshooting Logic for Low Assay Signal
Caption: Decision tree for troubleshooting low signal in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A physiological model of granulopoiesis to predict clinical drug induced neutropenia from in vitro bone marrow studies: with application to a cell cycle inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting chemotherapy-induced neutropenia and granulocyte-colony stimulating factor response using model-based in vitro to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting Chemotherapy-Induced Neutropenia and Granulocyte Colony-Stimulating Factor Response Using Model-Based In Vitro to Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A whole‐body circulatory neutrophil model with application to predicting clinical neutropenia from in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
"Histamine H4 receptor antagonist-2" inconsistent results in vivo
Technical Support Center: Histamine (B1213489) H4 Receptor Antagonist-2
Welcome to the Technical Support Center for researchers working with Histamine H4 Receptor (H4R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inconsistent in vivo results often encountered with these compounds.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant variability in the efficacy of my H4R antagonist between different in vivo experiments?
A1: Inconsistent results with H4R antagonists in vivo can stem from several factors:
-
Species-Specific Differences: The H4 receptor shows notable differences in pharmacology between species. For instance, some antagonists may act as inverse agonists at the human H4R but as partial agonists at the rodent H4R. It is crucial to characterize the pharmacological profile of your specific antagonist in the chosen animal model.
-
Animal Model Selection: The choice of animal model is critical. The inflammatory context of the model can significantly influence the antagonist's efficacy. For example, some H4R antagonists are effective in mast cell-dependent models but not in mast cell-independent models of inflammation.[1]
-
Drug Formulation and Administration: Poor solubility and stability of the antagonist can lead to inconsistent dosing and bioavailability. It is essential to use a validated vehicle and administration route for your specific compound and to perform pharmacokinetic studies to ensure adequate exposure.
-
Off-Target Effects: Some widely used H4R antagonists, like JNJ7777120, have known off-target effects, such as β-arrestin recruitment independent of G-protein activation, which can lead to unexpected biological responses.[2]
-
Underlying Pathology: The complexity of the disease model, involving multiple inflammatory pathways, may mean that targeting the H4R alone is insufficient to produce a robust therapeutic effect.
Q2: My H4R antagonist shows promising results in preclinical models of inflammation, but similar compounds have failed in clinical trials. Why is there a disconnect?
A2: The translation of preclinical efficacy to clinical success for H4R antagonists has been challenging for several reasons:
-
Lack of Efficacy: In some clinical trials, such as those for toreforant (B1681344) in rheumatoid arthritis, the H4R antagonist did not show a significant benefit over placebo.[3][4] This could be due to the H4R playing a less critical role in the human disease pathophysiology than suggested by animal models.
-
Adverse Events: Some clinical candidates have been discontinued (B1498344) due to safety concerns. For example, the development of JNJ39758979 was halted due to instances of drug-induced agranulocytosis.[5][6]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Achieving and maintaining therapeutic drug concentrations at the target site in humans without causing off-target effects is a significant hurdle. Compounds like JNJ7777120 had drawbacks such as a short in vivo half-life and toxicity in animal studies, preventing their clinical development.[5][6]
-
Redundancy in Inflammatory Pathways: Human inflammatory diseases are often driven by complex and redundant pathways. Blocking a single receptor like the H4R may not be sufficient to overcome the multifaceted nature of the disease.
Q3: How do I choose the right in vivo model to test my H4R antagonist?
A3: The selection of an appropriate in vivo model depends on the therapeutic indication you are investigating:
-
For Inflammation: The zymosan-induced peritonitis model is a classic acute inflammation model to assess the inhibition of leukocyte infiltration.[7][8]
-
For Arthritis: The collagen-induced arthritis (CIA) model in mice is a well-established model for rheumatoid arthritis that involves T-cell and B-cell responses.[3][9][10][11][12]
-
For Pruritus (Itch): Histamine- or substance P-induced scratching models in mice are commonly used to evaluate the anti-pruritic effects of H4R antagonists.[13][14][15][16][17][18][19][20]
-
For Asthma and Allergic Inflammation: Ovalbumin-induced airway inflammation models are relevant for studying the role of H4R in allergic asthma.
It is crucial to understand the underlying mechanisms of each model and how they relate to the human disease you are targeting.
Troubleshooting Guides
Guide 1: Inconsistent Efficacy in Zymosan-Induced Peritonitis
Problem: You are observing variable reduction in neutrophil influx with your H4R antagonist in the zymosan-induced peritonitis model.
| Potential Cause | Troubleshooting Step |
| Inconsistent Zymosan Suspension | Ensure the zymosan solution is vortexed immediately before each injection to maintain a uniform suspension. Zymosan is not soluble and will settle quickly. |
| Variable Drug Exposure | Perform a pilot pharmacokinetic study to determine the optimal dose and timing of administration for your antagonist to ensure adequate plasma and peritoneal concentrations at the time of zymosan challenge. Consider the vehicle used for dissolution and its potential effects. |
| Timing of Antagonist Administration | The timing of drug administration relative to the zymosan challenge is critical. Typically, the antagonist is administered 30 minutes to 1 hour before the zymosan injection. Standardize this timing across all experiments. |
| Mouse Strain Differences | Different mouse strains can exhibit varied inflammatory responses. Ensure you are using a consistent strain, age, and sex for all your experiments. |
| Peritoneal Lavage Technique | The technique for peritoneal lavage can significantly impact cell recovery. Use a standardized volume of lavage fluid and a consistent, gentle massage of the abdomen to maximize cell collection. Perform cell counts promptly to avoid cell degradation. |
Guide 2: Lack of Efficacy in Collagen-Induced Arthritis (CIA)
Problem: Your H4R antagonist is not showing a significant effect on disease severity in the CIA model.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Exposure in Joints | The antagonist needs to reach therapeutic concentrations in the inflamed joints. Conduct pharmacokinetic studies to measure drug levels in the synovial tissue. Consider optimizing the dosing regimen (e.g., twice-daily dosing). |
| Timing of Treatment Initiation | The therapeutic window for intervention in the CIA model can be narrow. Starting treatment after the disease is well-established may be less effective. Consider a prophylactic treatment paradigm (starting before or at the time of immunization) in addition to a therapeutic one (starting at the onset of clinical signs). |
| Model Severity | If the induced arthritis is too severe, the effect of a single-target antagonist may be masked. Titrate the concentration of collagen and Freund's adjuvant to induce a moderate and consistent level of arthritis. |
| Immune Response Skewing | The CIA model can have a dominant Th1 or Th17 response depending on the protocol and mouse strain. The efficacy of your H4R antagonist may depend on its ability to modulate these specific T-cell subsets. Analyze the cytokine profiles in your model to understand the underlying immune response. |
| H4R Expression Levels | Confirm the expression of the H4R on relevant immune cells (e.g., T-cells, macrophages) within the inflamed joints of your CIA model. |
Data Presentation
Table 1: Preclinical Efficacy of H4R Antagonists in Inflammation Models
| Antagonist | Model | Species | Dose | Route | Efficacy | Reference |
| JNJ7777120 | Zymosan-induced peritonitis | Mouse | 30-100 mg/kg | s.c. | Dose-dependent inhibition of neutrophil influx | [21] |
| JNJ7777120 | TNBS-induced colitis | Rat | 100 mg/kg | p.o. | Reduced macroscopic injury and colonic myeloperoxidase | |
| JNJ10191584 | TNBS-induced colitis | Rat | 10-100 mg/kg | p.o. | Dose-dependent reduction in macroscopic damage | [22] |
| Toreforant | Collagen-induced arthritis | Mouse | 100 mg/kg | p.o. | Reduced disease severity scores |
Table 2: Preclinical Efficacy of H4R Antagonists in Pruritus Models
| Antagonist | Model | Species | Dose | Route | Efficacy | Reference |
| JNJ7777120 | Histamine-induced scratching | Mouse | - | - | Significantly reduced scratching | [16][20] |
| JNJ7777120 | Substance P-induced scratching | Mouse | - | - | Significantly reduced scratching | [20] |
| JNJ7777120 | TNCB-induced pruritic dermatitis | Mouse | 10-30 mg/kg | - | Dose-dependent reduction in scratching behavior | [18] |
Table 3: Clinical Trial Results for Toreforant in Rheumatoid Arthritis
| Study Phase | Patient Population | Treatment | Primary Endpoint | Result | Reference |
| Phase IIa | Active RA despite methotrexate | Toreforant 100 mg/day or placebo | Change in DAS28-CRP at Week 12 | Post-hoc analysis suggested a reduction in RA signs/symptoms | [3] |
| Phase IIb | Active RA despite methotrexate | Toreforant 3, 10, 30 mg/day or placebo | Change in DAS28-CRP at Week 12 | No significant improvement compared to placebo | [3][4] |
Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis in Mice
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Antagonist Administration: Administer the H4R antagonist or vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) via the desired route (e.g., oral gavage, intraperitoneal injection) 30 minutes prior to zymosan challenge.
-
Induction of Peritonitis: Prepare a suspension of zymosan A from Saccharomyces cerevisiae at 1 mg/mL in sterile, endotoxin-free saline. Vortex the suspension vigorously immediately before use. Inject 0.5 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4 hours) after zymosan injection, euthanize the mice. Inject 5 mL of ice-cold phosphate-buffered saline (PBS) containing 2 mM EDTA into the peritoneal cavity. Gently massage the abdomen for 1 minute.
-
Cell Collection and Analysis: Carefully aspirate the peritoneal fluid. Centrifuge the fluid at 400 x g for 5 minutes at 4°C. Resuspend the cell pellet in PBS. Determine the total number of leukocytes using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count neutrophils, macrophages, and other immune cells.[7][8]
Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Animals: Use male DBA/1J mice (8-10 weeks old).
-
Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the initial injection.
-
Antagonist Administration: Begin administration of the H4R antagonist or vehicle at the first signs of arthritis (typically around day 24-28) and continue daily for the duration of the study.
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16. Measure paw thickness using a caliper.[3][9][10][11][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 11. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. To scratch an itch: Establishing a mouse model to determine active brain areas involved in acute histaminergic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KoreaMed Synapse [synapse.koreamed.org]
- 18. Histamine H(4) receptor antagonist reduces dermal inflammation and pruritus in a hapten-induced experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Expression of histamine H4 receptor in human epidermal tissues and attenuation of experimental pruritus using H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 22. Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fragment-Based Optimization of H4 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the fragment-based optimization of Histamine H4 (H4) receptor antagonist leads.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in a fragment-based drug discovery (FBDD) campaign for H4 receptor antagonists?
A1: An FBDD campaign for H4 receptor antagonists typically begins with the screening of a library of low molecular weight fragments (typically < 300 Da) to identify initial hits that bind to the H4 receptor.[1][2] This is followed by the validation of these hits using biophysical techniques and subsequent optimization of the fragments into more potent lead compounds through strategies like fragment growing, linking, or merging.[3][4]
Q2: Why is the H4 receptor an attractive target for drug discovery?
A2: The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is involved in inflammatory and immune responses.[5][6] This makes it a promising therapeutic target for a variety of allergic and inflammatory diseases, including asthma, atopic dermatitis, and pruritus.[7][8]
Q3: What are the main challenges in optimizing fragment hits for the H4 receptor?
A3: Key challenges in the optimization of H4 receptor fragment hits include the inherently weak binding affinity of the initial fragments, which can make them difficult to detect and characterize.[9] Additionally, fragments may have poor solubility, which can interfere with assay results.[10][11] The process of evolving a fragment into a lead compound with improved potency and drug-like properties is also a significant hurdle.
Troubleshooting Guides
Fragment Screening and Hit Validation
Q: My fragment screen is yielding a low hit rate. What could be the issue?
A:
-
Suboptimal Fragment Library: Your fragment library may lack chemical diversity or not be well-suited for the H4 receptor binding site. Consider using a different or expanded fragment library.
-
Assay Sensitivity: The screening assay may not be sensitive enough to detect weak fragment binding. Ensure your assay conditions are optimized for detecting low-affinity interactions.
-
Protein Quality: The H4 receptor preparation may be of poor quality (e.g., misfolded, aggregated). Verify the integrity and activity of your receptor preparation.
Q: I'm observing high non-specific binding in my radioligand binding assay for fragment screening. What can I do?
A:
-
Reduce Radioligand Concentration: Using a radioligand concentration at or below its Kd value can help minimize non-specific binding.[12]
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin) in your assay buffer to reduce non-specific binding to the filter plates and other surfaces.
-
Increase Wash Steps: Increasing the number and volume of wash steps after filtration can help remove unbound radioligand.[7]
-
Use Pre-soaked Filters: Pre-soaking filter plates with a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.[7]
Q: My fragment hits have poor aqueous solubility. How can I work with them?
A:
-
Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent to improve the solubility of fragments in aqueous assay buffers.[11][13] However, be mindful that high concentrations of DMSO can affect protein stability and assay performance.
-
Optimize Buffer Conditions: Adjusting the pH and ionic strength of the assay buffer can sometimes improve the solubility of fragments.[14]
-
Consider Analogs: If solubility issues persist, consider synthesizing and testing closely related analogs of the fragment with improved solubility profiles.
Hit-to-Lead Optimization
Q: My fragment hits show binding but have no activity in functional assays (e.g., calcium mobilization). Why might this be?
A:
-
Weak Affinity: The binding affinity of the fragment may be too low to elicit a functional response. The next step in fragment-based lead discovery is to increase the affinity through chemical modifications.
-
Binding to a Non-functional Site: The fragment might be binding to an allosteric site on the receptor that does not directly impact the signaling pathway being measured.
-
Assay Configuration: The functional assay may not be sensitive enough to detect the subtle effects of a low-affinity fragment. Ensure the assay is highly optimized and consider using a more sensitive readout.
Q: How do I choose a strategy for optimizing my fragment hits (growing, linking, or merging)?
A:
-
Fragment Growing: This is a good strategy when you have a single fragment with a clear vector for chemical modification that can extend into a nearby pocket of the receptor.[3][4]
-
Fragment Linking: This approach is suitable when you have two or more fragments that bind to adjacent sites on the receptor. A linker can be designed to connect them into a single, more potent molecule.[3][4]
-
Fragment Merging: If you have multiple fragments that bind to overlapping regions of the binding site, their key structural features can be merged into a single, optimized compound.[3]
Quantitative Data
Table 1: Binding Affinities of Selected H4 Receptor Antagonists
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |
| JNJ7777120 | Human H4 | Radioligand Binding | 13.8 | 86[15] |
| VUF11489 | Human H4 | Radioligand Binding | 16[16] | - |
| Thioperamide | Human H4 | Eosinophil Chemotaxis | - | 519[15] |
| H4 Receptor Antagonist 1 | Human H4 | Not Specified | - | 19[15] |
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing the human H4 receptor
-
[3H]Histamine (Radioligand)
-
Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash Buffer (Ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled competitor (e.g., JNJ7777120) for non-specific binding determination
-
Test compounds
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the H4 receptor-expressing cell membranes on ice. Resuspend the membranes in binding buffer to the desired concentration.[5]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Test compound at various concentrations or unlabeled competitor for non-specific binding.
-
[3H]Histamine at a final concentration at or near its Kd.
-
H4 receptor membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[17]
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[17]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[17]
Calcium Mobilization Assay
This protocol measures the ability of a compound to antagonize the increase in intracellular calcium concentration following H4 receptor activation by an agonist.
Materials:
-
HEK293 cells stably expressing the human H4 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
H4 receptor agonist (e.g., histamine)
-
Test compounds (antagonists)
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Plating: Seed the H4 receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[5]
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Signal Detection:
-
Measure the baseline fluorescence using the plate reader.
-
Inject a fixed concentration of the H4 receptor agonist (e.g., histamine) and immediately begin recording the fluorescence intensity over time.[5]
-
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the response against the logarithm of the antagonist concentration to determine the IC50 value.[5]
Chemotaxis Assay
This protocol assesses the ability of a compound to antagonize the migration of cells in response to an H4 receptor agonist.
Materials:
-
H4 receptor-expressing cells (e.g., mast cells or eosinophils)
-
Chemotaxis buffer
-
H4 receptor agonist (chemoattractant)
-
Test compounds (antagonists)
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Cell staining reagents
-
Microscope
Procedure:
-
Cell Preparation: Resuspend the H4 receptor-expressing cells in chemotaxis buffer.[5]
-
Assay Setup:
-
Add the H4 receptor agonist to the lower wells of the chemotaxis chamber.
-
Pre-incubate the cell suspension with the test antagonist.
-
Add the cell suspension to the upper wells of the chamber.[5]
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.[5]
-
Cell Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.[5]
-
-
Data Analysis: For antagonists, plot the inhibition of cell migration against the antagonist concentration to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of the Histamine H4 receptor.
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Targeted Delivery of Histamine H4 Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histamine (B1213489) H4 Receptor (H4R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the targeted delivery of these compounds to specific tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary target tissues and cells for H4 receptor antagonist delivery?
The histamine H4 receptor is predominantly expressed on cells of the immune system.[1] Therefore, the primary targets for H4R antagonist delivery are tissues rich in these cells, particularly in the context of inflammatory and allergic diseases. Key target cells include:
-
Mast cells: These cells are major producers of histamine and play a central role in allergic reactions. H4R stimulation on mast cells can increase their chemotaxis and the release of pro-inflammatory mediators.[2][3][4]
-
Eosinophils: These are key effector cells in allergic inflammation, particularly in asthma and atopic dermatitis. Histamine, via the H4 receptor, can induce eosinophil shape change, chemotaxis, and the upregulation of adhesion molecules.[5][6]
-
T-cells: H4 receptors are involved in T-cell differentiation and activation, influencing the overall immune response.[7]
-
Dendritic cells: These cells play a role in initiating and shaping the immune response, and their function can be modulated by H4R antagonists.
-
Basophils: Similar to mast cells, basophils express H4R and release histamine upon stimulation.[4]
Targeting these cells in tissues like the skin, lungs, and gastrointestinal tract is a primary focus for therapeutic applications of H4R antagonists.
Q2: What are the potential advantages of targeted delivery for H4 receptor antagonists over systemic administration?
Systemic administration of H4R antagonists can be effective, but targeted delivery offers several potential advantages:
-
Increased Efficacy: By concentrating the antagonist at the site of inflammation or disease, a higher local concentration can be achieved, potentially leading to a more potent therapeutic effect.
-
Reduced Off-Target Effects: Limiting the distribution of the antagonist to other tissues can minimize the risk of unwanted side effects. For example, some early H4R antagonists had drawbacks like a short in vivo half-life and toxicity in animal studies that might be mitigated with targeted approaches.[8]
-
Lower Required Dosage: Targeted delivery can potentially reduce the total dose of the antagonist needed to achieve a therapeutic effect, which can also contribute to a better safety profile.
-
Improved Pharmacokinetic Profile: Encapsulation in a delivery vehicle can protect the antagonist from premature degradation and clearance, leading to a more favorable pharmacokinetic profile.
Q3: What are some promising strategies for the targeted delivery of H4 receptor antagonists?
While the targeted delivery of H4R antagonists is an emerging area, several strategies used for other immunomodulatory drugs could be adapted. These include:
-
Nanoparticle-based Delivery Systems: Encapsulating H4R antagonists in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve their solubility, stability, and pharmacokinetic profile. These nanoparticles can be further engineered for targeted delivery. For instance, nanotechnology-based drug delivery is being explored for targeting eosinophils in chronic respiratory diseases.[9]
-
Antibody-Drug Conjugates (ADCs): Although much of the research on "B7-H4" ADCs is for a different target in cancer, the principle of using an antibody to deliver a payload to a specific cell type could be applied to H4R antagonists.[10][11][12][13][14] An antibody that recognizes a surface marker on mast cells or eosinophils could be conjugated to an H4R antagonist.
-
Ligand-Targeted Nanoparticles: Nanoparticles can be decorated with ligands (e.g., antibodies, aptamers, small molecules) that bind to specific receptors on the surface of target immune cells. This approach can enhance the accumulation of the H4R antagonist in the desired cell population.
Troubleshooting Guides
Problem 1: Low Efficacy of Targeted H4R Antagonist in an In Vivo Model
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Solubility of the Antagonist | - For oral administration, consider formulation with solubility enhancers like hydroxypropyl-β-cyclodextran. - For parenteral administration, ensure the antagonist is fully dissolved in a compatible vehicle. |
| Inefficient Targeting of the Delivery System | - Validate Target Receptor Expression: Confirm the expression of the targeting receptor on the target cell population in your specific disease model. - Optimize Ligand Density: Vary the density of the targeting ligand on your nanoparticle to find the optimal balance between binding affinity and non-specific uptake. - Characterize Particle Size and Surface Charge: Ensure the physicochemical properties of your delivery system are optimal for reaching the target tissue and cellular uptake. |
| Premature Release of the Antagonist | - Modify the Encapsulation Matrix: If using a nanoparticle, adjust the composition of the matrix (e.g., polymer type, lipid composition) to control the release rate of the antagonist. - Use a More Stable Linker: For ADCs, select a linker that is stable in circulation but is cleaved efficiently within the target cell. |
| Degradation of the Antagonist | - Assess Stability in Biological Fluids: Incubate your targeted formulation in plasma or other relevant biological fluids to assess the stability of the antagonist. - Incorporate Stabilizing Excipients: Add excipients to your formulation that can protect the antagonist from degradation. |
Problem 2: Off-Target Effects or Toxicity Observed with the Targeted Delivery System
| Potential Cause | Troubleshooting Steps |
| Non-Specific Uptake of the Delivery Vehicle | - PEGylation: Modify the surface of your nanoparticles with polyethylene (B3416737) glycol (PEG) to reduce non-specific uptake by the reticuloendothelial system. - Control Particle Size: Optimize the particle size to avoid rapid clearance by the liver and spleen. |
| Toxicity of the Delivery Vehicle Components | - Evaluate Biocompatibility: Conduct in vitro and in vivo studies to assess the toxicity of the individual components of your delivery system. - Use Biodegradable Materials: Whenever possible, use biodegradable and biocompatible materials for your delivery vehicle. |
| Expression of the Target Receptor on Non-Target Cells | - Thorough Target Validation: Before selecting a targeting ligand, perform a comprehensive analysis of the expression profile of the target receptor in different tissues and cell types. - Consider Dual-Targeting Strategies: Design a delivery system that requires binding to two different receptors on the target cell to enhance specificity. |
Experimental Protocols
Protocol 1: In Vitro Evaluation of a Targeted Nanoparticle Formulation for an H4R Antagonist
Objective: To assess the targeting efficiency and functional activity of an H4R antagonist encapsulated in a ligand-targeted nanoparticle.
Materials:
-
H4R antagonist-loaded nanoparticles (with and without targeting ligand)
-
Target cells (e.g., mast cells, eosinophils) expressing the target receptor
-
Control cells (not expressing the target receptor)
-
Fluorescently labeled nanoparticles (for uptake studies)
-
Cell culture medium and supplements
-
Flow cytometer
-
Plate reader for functional assays
Methodology:
-
Cellular Uptake: a. Incubate target and control cells with fluorescently labeled targeted and non-targeted nanoparticles for various time points. b. Wash the cells to remove unbound nanoparticles. c. Analyze cellular uptake using flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.
-
Competitive Binding Assay: a. Pre-incubate target cells with an excess of the free targeting ligand. b. Add the fluorescently labeled targeted nanoparticles and incubate. c. Analyze cellular uptake by flow cytometry. A significant reduction in uptake compared to the non-pre-incubated group indicates specific binding.
-
Functional Assay (e.g., Chemotaxis Assay): a. Pre-treat target cells with the targeted H4R antagonist nanoparticles, non-targeted nanoparticles, or free H4R antagonist. b. Place the cells in the upper chamber of a transwell plate. c. Add a chemoattractant (e.g., histamine) to the lower chamber. d. Incubate to allow cell migration. e. Quantify the number of migrated cells. A reduction in migration in the presence of the H4R antagonist indicates functional activity.
Visualizations
Caption: Signaling pathway of the Histamine H4 Receptor.
Caption: Experimental workflow for evaluating a targeted delivery system for an H4R antagonist.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting eosinophils in chronic respiratory diseases using nanotechnology-based drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A B7-H4-Targeting Antibody-Drug Conjugate Shows Antitumor Activity in PARPi and Platinum-Resistant Cancers with B7-H4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Future potential targets of antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-drug conjugates for targeted cancer therapy: Recent advances in potential payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: Minimizing Histamine H4 Receptor Antagonist-2 Degradation in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of "Histamine H4 Receptor Antagonist-2" in plasma during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of this compound in plasma?
A1: The degradation of small molecule drugs like this compound in plasma is primarily due to enzymatic activity. Plasma contains various enzymes, particularly hydrolases and esterases, that can metabolize the compound.[1][2] Additionally, chemical instability due to factors like pH and temperature can also contribute to degradation.[3][4]
Q2: How does plasma protein binding affect the stability of my compound?
A2: Plasma protein binding can significantly impact the stability of a drug.[3][5] When a drug is bound to plasma proteins, such as albumin, it is often protected from enzymatic degradation and clearance.[3][6] The unbound, or free, fraction of the drug is the portion that is pharmacologically active but also more susceptible to metabolism and excretion.[5] Highly lipophilic drugs tend to have increased protein binding.[3]
Q3: What are the initial steps I should take if I observe rapid degradation of this compound in my plasma stability assay?
A3: If you observe rapid degradation, first verify your experimental setup. Ensure proper sample handling and storage conditions. Review the pH of your buffer system and confirm the incubation temperature. It is also crucial to use high-quality plasma and appropriate analytical methods, such as LC-MS/MS, for accurate quantification.[7]
Q4: Can interspecies differences in plasma enzymes affect the stability of my compound?
A4: Yes, there can be significant interspecies differences in the types and levels of plasma enzymes.[2][8] This can lead to variations in the degradation rate of this compound between human, rat, mouse, and other species' plasma. Therefore, it is recommended to assess plasma stability in the plasma of all relevant species for your in vivo studies.
Troubleshooting Guide
This guide provides solutions to common issues encountered during plasma stability experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate samples. | - Inconsistent pipetting or sample handling.- Non-homogenous plasma sample.- Issues with the analytical instrument (e.g., LC-MS/MS). | - Ensure accurate and consistent pipetting.- Gently vortex plasma samples before use.- Calibrate and validate the analytical instrument. |
| Rapid degradation observed at time zero. | - Instability of the compound in the assay buffer or solvent.- Immediate enzymatic degradation.- Contamination of the plasma or reagents. | - Test the stability of the compound in the assay buffer alone.- Consider adding enzyme inhibitors to a subset of samples to assess enzymatic contribution.- Use fresh, high-quality reagents and plasma. |
| Compound appears more stable than expected or shows an increase in concentration over time. | - Issues with the internal standard.- Saturation of the detector in the analytical instrument.- The compound is a pro-drug being converted to the active form.[8] | - Verify the stability and concentration of the internal standard.- Dilute samples to be within the linear range of the detector.- If a pro-drug is suspected, monitor for the appearance of the active metabolite. |
| Inconsistent results across different batches of plasma. | - Variability in enzyme activity between plasma lots.- Differences in plasma collection and processing. | - Use pooled plasma from multiple donors to average out individual variability.[8]- Ensure consistent collection (e.g., anticoagulant used) and handling of plasma. |
Experimental Protocols
Protocol 1: Plasma Stability Assay
This protocol outlines a standard in vitro method to assess the stability of this compound in plasma.
Materials:
-
This compound
-
Pooled plasma (from the desired species, e.g., human, rat, mouse)[8]
-
Phosphate buffer (pH 7.4)[7]
-
Internal Standard (a structurally similar and stable compound)
-
Acetonitrile (B52724) or methanol (B129727) (for protein precipitation)[1][8]
-
96-well microtiter plate[2]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into pre-warmed plasma at a final concentration of 1 µM.[1][8] The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[1][2]
-
Immediately terminate the reaction by adding 3-4 volumes of cold acetonitrile or methanol containing the internal standard to precipitate the plasma proteins.[1][8]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.[1][2]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. The half-life (T1/2) can be determined from the slope of the natural logarithm of the percent remaining versus time.[2][9]
Data Presentation
Table 1: Stability of this compound in Plasma from Different Species
| Species | Half-life (T1/2, min) | % Remaining at 120 min |
| Human | Data | Data |
| Rat | Data | Data |
| Mouse | Data | Data |
| Dog | Data | Data |
Table 2: Effect of Enzyme Inhibitors on the Stability of this compound in Human Plasma
| Condition | Half-life (T1/2, min) | % Remaining at 120 min |
| No Inhibitor | Data | Data |
| + Esterase Inhibitor | Data | Data |
| + Amidase Inhibitor | Data | Data |
Visualizations
Caption: Workflow for the plasma stability assay.
Caption: Potential degradation pathways in plasma.
References
- 1. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
Validation & Comparative
A Comparative Guide to Histamine H4 Receptor Antagonists: JNJ7777120 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-mediated disorders. Its expression, predominantly on hematopoietic cells, implicates it in the pathogenesis of conditions such as atopic dermatitis, asthma, and pruritus. JNJ7777120 was one of the first potent and selective H4R antagonists to be developed, serving as a crucial tool for preclinical research. This guide provides a detailed comparison of the efficacy of JNJ7777120 with other notable H4R antagonists that have since been investigated, including JNJ-39758979, toreforant, and ZPL-389.
In Vitro Efficacy and Potency
The in vitro activity of H4R antagonists is a critical determinant of their therapeutic potential. Key parameters include the inhibition constant (Ki) at the H4 receptor and the half-maximal inhibitory concentration (IC50) in functional assays. The following table summarizes the available data for JNJ7777120 and its comparators.
| Compound | Target | Assay | Species | Ki (nM) | IC50 (nM) | Selectivity | Reference |
| JNJ7777120 | Histamine H4 Receptor | Radioligand Binding | Human | 4.5 | - | >1000-fold vs H1, H2, H3 | |
| Eosinophil Shape Change | Human | - | 300 | - | [1] | ||
| Mast Cell Chemotaxis | Mouse | - | - | - | [2] | ||
| JNJ-39758979 | Histamine H4 Receptor | Radioligand Binding | Human | 12.5 ± 2.6 | - | >80-fold vs other histamine receptors | [3][4] |
| Toreforant | Histamine H4 Receptor | Radioligand Binding | Human | 8.4 ± 2.2 | - | Excellent selectivity over other receptors | [5][6][7] |
| hERG Channel Inhibition | - | - | 1500 | - | [5] | ||
| ZPL-389 | Histamine H4 Receptor | - | - | - | - | Potent oral antagonist | - |
Preclinical In Vivo Efficacy
The anti-inflammatory and anti-pruritic effects of H4R antagonists have been evaluated in various animal models. These studies provide crucial insights into the potential therapeutic applications of these compounds.
| Compound | Animal Model | Key Findings | Reference |
| JNJ7777120 | Zymosan-induced peritonitis (mouse) | Significantly blocked neutrophil infiltration. | |
| Ovalbumin-induced asthma (mouse) | Inhibited lung eosinophilia and inflammatory cytokine levels. | [8] | |
| Histamine-induced pruritus (mouse) | Almost completely attenuated scratching responses. | [6] | |
| JNJ-39758979 | Ovalbumin-induced asthma (mouse) | Showed dose-dependent activity. | [3][4] |
| DNFB-induced dermatitis (mouse) | Showed dose-dependent activity. | [3][4] | |
| Histamine-induced pruritus (mouse) | Efficacious at reducing scratching bouts. | [9] | |
| Toreforant | Ovalbumin-induced asthma (mouse) | Demonstrated anti-inflammatory effects. | [5][6][7] |
| Collagen-induced arthritis (mouse) | Showed anti-inflammatory activity. | [8] | |
| ZPL-389 | Atopic Dermatitis (Phase 2a clinical trial) | Clinically and statistically significant reduction in Eczema Area and Severity Index (EASI) score. | - |
Clinical Efficacy
Several of these H4R antagonists have progressed to clinical trials, providing valuable data on their efficacy and safety in humans.
| Compound | Indication | Phase | Key Findings | Reference |
| JNJ-39758979 | Histamine-induced pruritus | Healthy Volunteers | Significantly reduced pruritus compared to placebo. | [8] |
| Atopic Dermatitis | Phase 2a | Terminated due to agranulocytosis, but post-hoc analysis suggested potential efficacy. | [8] | |
| Toreforant | Rheumatoid Arthritis | Phase 2 | Initial small study suggested efficacy, but a subsequent larger study did not show benefit over placebo. | [10] |
| Eosinophilic Asthma | Phase 2a | Failed to provide therapeutic benefit at the dose tested. | [5] | |
| Psoriasis | Phase 2 | Exhibited low levels of efficacy. | - | |
| ZPL-389 | Atopic Dermatitis | Phase 2a | Positive results, showing a significant reduction in signs and symptoms. | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: General Workflow for H4R Antagonist Efficacy Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of H4R antagonists.
Eosinophil Shape Change Assay
This assay measures the ability of a compound to inhibit histamine-induced changes in eosinophil morphology, a key indicator of cell activation.
-
Cell Isolation: Isolate human eosinophils from peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads.
-
Antagonist Pre-incubation: Pre-incubate the purified eosinophils with varying concentrations of the H4R antagonist or vehicle control for 10-30 minutes at 37°C.
-
Histamine Stimulation: Add histamine to a final concentration that induces a sub-maximal shape change (e.g., 100 nM).
-
Flow Cytometry Analysis: After a short incubation period (e.g., 5-10 minutes) at 37°C, immediately analyze the cells by flow cytometry. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
Data Analysis: Calculate the percentage inhibition of the histamine-induced shape change for each antagonist concentration to determine the IC50 value.
Zymosan-Induced Peritonitis in Mice
This model is used to assess the anti-inflammatory properties of compounds by measuring their effect on leukocyte infiltration into the peritoneal cavity.
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week before the experiment.
-
Compound Administration: Administer the H4R antagonist or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before zymosan challenge.
-
Induction of Peritonitis: Inject zymosan A (e.g., 1 mg/mouse) intraperitoneally to induce an inflammatory response.[11][12][13][14][15]
-
Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with sterile saline.
-
Cell Counting and Differentiation: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of neutrophils, macrophages, and other inflammatory cells.
-
Data Analysis: Compare the number of infiltrating leukocytes, particularly neutrophils, in the antagonist-treated groups to the vehicle-treated control group to assess the anti-inflammatory effect.
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This is a widely used model to evaluate the efficacy of anti-inflammatory compounds in a Th2-driven allergic airway disease.
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in an adjuvant such as aluminum hydroxide (B78521) on multiple days (e.g., day 0 and day 14).[16][17][18][19][20]
-
Compound Administration: Administer the H4R antagonist or vehicle control daily, starting before or during the challenge phase.
-
Airway Challenge: Challenge the sensitized mice with aerosolized OVA on several consecutive days (e.g., days 28, 29, and 30).[16][17][18][19][20]
-
Assessment of Airway Inflammation: 24-48 hours after the final OVA challenge, perform the following assessments:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
-
Data Analysis: Compare the inflammatory parameters in the antagonist-treated groups with the vehicle-treated OVA-challenged group.
Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity in Mice
This model mimics allergic contact dermatitis and is used to evaluate the efficacy of compounds in T-cell mediated skin inflammation.
-
Sensitization: Sensitize mice by applying a solution of DNFB (e.g., 0.5%) to a shaved area of the abdomen or back on two consecutive days.[21][22][23][24][25]
-
Compound Administration: Administer the H4R antagonist or vehicle control prior to and/or during the challenge phase.
-
Elicitation (Challenge): Five to seven days after sensitization, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to one ear. The contralateral ear receives the vehicle as a control.
-
Measurement of Ear Swelling: Measure the ear thickness of both ears using a caliper at various time points after the challenge (e.g., 24, 48, and 72 hours). The difference in thickness between the DNFB-treated and vehicle-treated ears represents the inflammatory edema.
-
Histological and Immunological Analysis: Collect ear tissue for histological examination of inflammatory cell infiltration and measure cytokine levels in the tissue homogenates.
-
Data Analysis: Compare the degree of ear swelling and other inflammatory markers in the antagonist-treated groups to the vehicle-treated control group.
Conclusion
JNJ7777120 has been a foundational tool in understanding the role of the H4 receptor in inflammation and immunity. Subsequent development has led to a new generation of H4R antagonists with varied pharmacological profiles and clinical outcomes. While JNJ-39758979 showed promise, its development was halted due to safety concerns. Toreforant has been extensively studied in the clinic with mixed results, highlighting the complexity of translating preclinical efficacy to human diseases. ZPL-389 has shown encouraging early clinical data in atopic dermatitis. The comparative data presented in this guide underscore the continued interest in the H4 receptor as a therapeutic target and provide a framework for the ongoing research and development of novel H4R antagonists.
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. remedypublications.com [remedypublications.com]
- 6. remedypublications.com [remedypublications.com]
- 7. Pharmacology and Clinical Activity of Toreforant , a Histamine H 4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 8. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel antihistamine drug JNJ 39758979 | PPTX [slideshare.net]
- 10. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 19. researchgate.net [researchgate.net]
- 20. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 21. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 25. brieflands.com [brieflands.com]
"Histamine H4 receptor antagonist-2" selectivity profile against H1R, H2R, and H3R
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of prominent Histamine (B1213489) H4 receptor (H4R) antagonists against the other histamine receptor subtypes: H1R, H2R, and H3R. The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate pharmacological tools and to inform the development of next-generation therapeutics.
The histamine H4 receptor, the most recently identified member of the histamine receptor family, has emerged as a compelling target for the treatment of inflammatory and immune disorders, including atopic dermatitis, asthma, and allergic rhinitis. A critical attribute for any H4R-targeted therapeutic is high selectivity over the other three histamine receptor subtypes (H1R, H2R, and H3R) to minimize off-target effects and enhance the therapeutic window. This guide delves into the selectivity profiles of key H4R antagonists, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways.
Comparative Selectivity Profile of H4 Receptor Antagonists
The selectivity of a compound is a crucial factor in its pharmacological profile. The following table summarizes the binding affinities (Ki, in nM) of several well-characterized H4R antagonists for all four human histamine receptor subtypes. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the off-target receptor (H1R, H2R, or H3R) by the Ki for the primary target (H4R). A higher ratio signifies greater selectivity for the H4 receptor.
| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H1R/H4R Selectivity | H2R/H4R Selectivity | H3R/H4R Selectivity |
| JNJ 7777120 | 4.5[1] | >10,000 | >10,000 | >10,000 | >2222 | >2222 | >2222 |
| JNJ 39758979 | 12.5[2][3] | >1000 | >1000 | >1000 | >80 | >80 | >80 |
| Toreforant | 8.4[4] | >10,000 | >10,000 | Weak affinity | >1190 | >1190 | - |
| ZPL-389 | - | - | - | - | Selective H4R antagonist[5] | - | - |
Data compiled from publicly available pharmacological databases and literature. The specific values may vary slightly between different studies and experimental conditions.
As the data indicates, compounds like JNJ 7777120 and Toreforant exhibit exceptional selectivity for the H4 receptor, with over 1000-fold greater affinity for H4R compared to H1R and H2R.[1][4] JNJ 39758979 also demonstrates good selectivity.[2][3] This high degree of selectivity is a desirable characteristic for therapeutic candidates, as it reduces the likelihood of side effects associated with the modulation of other histamine receptors.
Key Experimental Protocols
The determination of a compound's selectivity profile relies on robust and reproducible experimental assays. Below are detailed methodologies for three key experiments commonly used to characterize histamine receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for H1R, H2R, H3R, and H4R.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
Radioligand specific for each receptor (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R, and [³H]histamine or a specific labeled antagonist for H4R).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay is used to assess the ability of an antagonist to block the intracellular calcium release induced by an agonist, particularly for Gq-coupled receptors like H1R. While H4R primarily couples to Gi/o, co-transfection with a promiscuous G-protein like Gα16 can enable the measurement of calcium mobilization as a downstream signaling event.
Objective: To determine the functional potency of an antagonist in blocking agonist-induced calcium signaling.
Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably expressing the histamine receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Histamine or a selective agonist for the target receptor.
-
Test compound (antagonist).
-
Fluorescence plate reader with an automated liquid handling system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the fluorescent calcium indicator dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the test antagonist for a specified period.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and add a fixed concentration of the agonist to all wells simultaneously.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified. The concentration of the antagonist that produces 50% of the maximal inhibition (IC50) is determined.
Mast Cell Chemotaxis Assay
This functional assay evaluates the ability of an antagonist to block the migration of mast cells towards a chemoattractant, a process in which the H4 receptor plays a significant role.
Objective: To assess the functional antagonism of H4R by measuring the inhibition of mast cell migration.
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).
-
Transwell inserts with a porous membrane (e.g., 5 or 8 µm pores).
-
Chemoattractant (e.g., histamine or a selective H4R agonist).
-
Test compound (H4R antagonist).
-
Cell culture medium.
-
Cell staining and counting equipment (e.g., hemocytometer or automated cell counter).
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add the chemoattractant to the lower chamber.
-
Cell Preparation: Pre-incubate the mast cells with varying concentrations of the H4R antagonist.
-
Cell Seeding: Add the pre-treated mast cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for several hours (typically 2-4 hours) at 37°C to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Cell Quantification: Remove the non-migrated cells from the upper surface of the membrane. Stain and count the cells that have migrated to the lower surface of the membrane or are present in the lower chamber.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the absence of the antagonist (control). The concentration of the antagonist that inhibits migration by 50% (IC50) is determined.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of the four histamine receptor subtypes.
Caption: Experimental workflow for determining antagonist selectivity.
Conclusion
The development of highly selective H4 receptor antagonists represents a significant advancement in the pursuit of novel anti-inflammatory and anti-allergic therapies. The data and methodologies presented in this guide underscore the importance of a thorough characterization of a compound's selectivity profile. By employing a combination of binding and functional assays, researchers can gain a comprehensive understanding of a compound's interaction with the entire family of histamine receptors, thereby facilitating the identification and development of drug candidates with an optimal efficacy and safety profile. The continued exploration of the H4 receptor and the development of even more selective antagonists hold great promise for addressing the unmet medical needs of patients with a range of inflammatory and immune-mediated diseases.
References
Head-to-head comparison of new H4R antagonists in clinical trials
The histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on hematopoietic cells, has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders. This has led to the development of several H4R antagonists, a number of which have advanced into clinical trials. This guide provides a head-to-head comparison of these new H4R antagonists based on available clinical trial data, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, safety, and underlying mechanisms.
Overview of H4R Antagonists in Clinical Development
Several H4R antagonists have been evaluated in clinical trials for various indications, including atopic dermatitis, pruritus, psoriasis, rheumatoid arthritis, allergic rhinitis, and vertigo. This comparison focuses on the most prominent clinical candidates for which data is available:
-
Toreforant (B1681344) (JNJ-38518168)
-
JNJ-39758979
-
Adriforant (ZPL-389)
-
SENS-111 (Seliforant/UR-63325)
Quantitative Data Presentation
The following tables summarize the available quantitative data from clinical trials of these H4R antagonists, focusing on efficacy, safety, and pharmacokinetic parameters.
Efficacy Data
| Antagonist | Indication | Trial Phase | Key Efficacy Endpoint | Results |
| Toreforant | Plaque Psoriasis | Phase 2 (NCT01783223) | PASI 75 response rate at week 12 | Did not meet predefined success criterion. Estimated mean difference from placebo: 14.1% for 30 mg dose and 8.9% for 60 mg dose.[1][2][3] |
| JNJ-39758979 | Atopic Dermatitis | Phase 2a | Change in Eczema Area and Severity Index (EASI) at week 6 | Did not meet primary endpoint. Numerical improvement in median EASI score: -3.7 (100 mg) and -3.0 (300 mg) vs -1.3 (placebo).[4][5] |
| Histamine-Induced Pruritus | Healthy Volunteers | Reduction in pruritus score AUC | Significant reduction in pruritus at 2 and 6 hours post-dose compared to placebo.[6][7] | |
| Adriforant (ZPL-389) | Atopic Dermatitis | Phase 2b (NCT03517566) | Investigator's Global Assessment (IGA) response at week 16 | Did not meet primary endpoint. Reduction in eczema symptoms was similar across all treatment groups, including placebo.[8][9][10] |
| SENS-111 (Seliforant) | Acute Unilateral Vestibulopathy | Phase 2b (NCT03110458) | Vertigo intensity (VI-VAS) AUC over 4 days | Did not meet the primary efficacy endpoint.[11][12][13][14][15][16][17] |
| UR-63325 (Seliforant) | Allergic Rhinitis | Phase 2 (NCT01260753) | Total Nasal Symptom Score (TNSS) | Trial completed, but specific efficacy data not publicly available in the retrieved results.[18][19][20][21][22] |
Safety and Tolerability Data
| Antagonist | Most Common Adverse Events | Serious Adverse Events |
| Toreforant | Generally safe and well-tolerated.[1][2][3] | No deaths, serious or opportunistic infections, active tuberculosis, or malignancies reported in the psoriasis trial.[1][2][3] QT prolongation was observed at the highest doses in Phase 1.[23][24] |
| JNJ-39758979 | Nausea (dose-dependent), headache.[7][9][25] | Agranulocytosis/Neutropenia (led to trial termination).[4][5][6][26][27][28] |
| Adriforant (ZPL-389) | Worsening of atopic dermatitis, nausea, dizziness, dyspnoea.[8][9] | Serious adverse events occurred in 3% of participants, with no meaningful difference between treatment and placebo groups.[8] |
| SENS-111 (Seliforant) | Mild to moderate adverse events, no sedation reported.[29][30] | Well-tolerated with no major safety concerns reported in the AUV trial.[11][12][13][14][15][16][17] |
Pharmacokinetic Data
| Antagonist | Half-life (t½) | Time to Maximum Concentration (Tmax) | Key Characteristics |
| Toreforant | Consistent with once-a-day dosing.[23][24][31] | Not specified | Good oral pharmacokinetics.[23][24][31] |
| JNJ-39758979 | 124-157 hours (single oral dose).[9][25] | Not specified | Good oral pharmacokinetics.[9][25] |
| Adriforant (ZPL-389) | Not specified | Not specified | Orally administered once daily.[8][9] |
| SENS-111 (Seliforant) | 24-56 hours.[30] | Not specified | Acceptable for oral daily dosing; dose-proportional increases in concentration up to 200 mg.[30] |
Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
Toreforant in Plaque Psoriasis (NCT01783223)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, adaptive-design study.
-
Patient Population: Biologic-naïve patients with moderate-to-severe plaque psoriasis.
-
Dosing Regimen: Patients were randomized to receive toreforant (3 mg, 30 mg, or 60 mg) or placebo once daily for 12 weeks.
-
Primary Efficacy Endpoint: Proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) from baseline at week 12.
-
Secondary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) of cleared (0) or minimal (1) at week 12.[1][2][3]
JNJ-39758979 in Atopic Dermatitis
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
-
Patient Population: Adult Japanese patients with moderate atopic dermatitis.
-
Dosing Regimen: JNJ-39758979 (100 mg or 300 mg) or placebo once daily for 6 weeks.
-
Primary Efficacy Endpoint: Change in Eczema Area and Severity Index (EASI) score at week 6.
-
Secondary Efficacy Endpoints: Investigator's Global Assessment (IGA) and patient-reported pruritus assessments.[4][5]
Adriforant (ZPL-389) in Atopic Dermatitis (NCT03517566)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, 5-arm study.
-
Patient Population: Patients with moderate to severe atopic dermatitis.
-
Dosing Regimen: Adriforant (3 mg, 10 mg, 30 mg, or 50 mg) or placebo orally once daily for 16 weeks.
-
Primary Efficacy Endpoint: Investigator's Global Assessment (IGA) response at week 16, defined as an IGA score of 0 or 1 with at least a 2-point improvement from baseline.[10][25]
-
Secondary Efficacy Endpoint: Percent change from baseline in Eczema Area and Severity Index (EASI) score after 16 weeks.[25]
SENS-111 (Seliforant) in Acute Unilateral Vestibulopathy (NCT03110458)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study with three parallel arms.
-
Patient Population: 105 patients with acute unilateral vestibulopathy.
-
Dosing Regimen: Two dose regimens of orally administered SENS-111 (100 mg and 200 mg) or placebo for 4 days.
-
Primary Efficacy Endpoint: Area Under the Curve (AUC) for vertigo intensity measured by the Vertigo Intensity Visual Analogue Scale (VI-VAS) in a standing position over the 4 treatment days.[17]
Mandatory Visualization
H4R Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate downstream effectors, including ion channels and other signaling proteins. H4R antagonists block the binding of histamine to the receptor, thereby preventing this signaling cascade.
Caption: H4R signaling pathway and mechanism of antagonist action.
Experimental Workflow for a Phase 2 Atopic Dermatitis Trial
The following diagram illustrates a typical workflow for a Phase 2 clinical trial evaluating an H4R antagonist for atopic dermatitis.
Caption: Workflow of a typical Phase 2 atopic dermatitis clinical trial.
References
- 1. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 7. novctrd.com [novctrd.com]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. novctrd.com [novctrd.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 12. Khan Academy [khanacademy.org]
- 13. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 14. Sensorion’s SENS-111 fails to meet primary endpoint in AUV trial [clinicaltrialsarena.com]
- 15. Sensorion Announces Results From SENS-111 Phase 2b Trial in Acute Unilateral Vestibulopathy - BioSpace [biospace.com]
- 16. hearingreview.com [hearingreview.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Proof of Activity Study of UR-63325 in Allergic Rhinitis Induced by Nasal Challenge | Clinical Research Trial Listing [centerwatch.com]
- 22. researchgate.net [researchgate.net]
- 23. remedypublications.com [remedypublications.com]
- 24. remedypublications.com [remedypublications.com]
- 25. novctrd.com [novctrd.com]
- 26. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Safety, tolerability, pharmacokinetics and pharmacokinetic‐pharmacodynamic modelling of the novel H4 receptor inhibitor SENS‐111 using a modified caloric test in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modelling of the novel H4 receptor inhibitor SENS-111 using a modified caloric test in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pharmacology and Clinical Activity of Toreforant , a Histamine H 4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
Validating the Histamine H4 Receptor Antagonist Binding Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding site of histamine (B1213489) H4 receptor (H4R) antagonists. Given the absence of a widely recognized antagonist specifically named "Histamine H4 receptor antagonist-2," this document will focus on the well-characterized and potent H4R antagonist, JNJ7777120 , as a reference compound. We will compare its binding characteristics with other notable H4R antagonists and detail the experimental protocols crucial for validating their interaction with the receptor.
Understanding the H4 Receptor Binding Pocket
The histamine H4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on hematopoietic cells, making it a key target for inflammatory and allergic diseases.[1][2][3] The binding of antagonists to H4R is crucial for modulating its activity. Several key amino acid residues within the transmembrane (TM) domains of the receptor have been identified as critical for ligand binding and receptor activation.
Notably, Aspartic acid 94 (Asp94 or D3.32) in TM3 and Glutamic acid 182 (Glu182 or E5.46) in TM5 are pivotal for the binding of histamine and many antagonists.[2][4] Asp94 is believed to form a key ionic interaction with the protonated amine group common to many H4R ligands.[4] Glu182 also plays a significant role in the binding of various antagonists and can influence whether a ligand acts as an agonist or antagonist.[5] Other residues, such as Tyrosine 95 (Y3.33), Tryptophan 179 (W4.56), and Phenylalanine 344 (F7.39), also contribute to the binding pocket and ligand selectivity.[6]
Comparative Analysis of H4R Antagonists
The development of selective H4R antagonists has been a major focus of drug discovery. JNJ7777120 was one of the first highly potent and selective non-imidazole H4R antagonists to be developed and has been instrumental in characterizing the receptor's function.[1][7] Several other antagonists have since been developed, each with distinct properties.
Below is a table summarizing the binding affinities of selected H4R antagonists for the human H4 receptor.
| Antagonist | Chemical Class | Binding Affinity (Ki) for hH4R | Selectivity Profile | Reference |
| JNJ7777120 | Indolecarboxamide | ~13 nM | >1000-fold vs H1R, H2R, H3R | [5] |
| Toreforant (JNJ-38518168) | - | High Potency | High | [7] |
| VUF6002 | - | High Potency | Orally active | [2] |
| JNJ39758979 | - | High Potency | Preclinical efficacy in pruritus and asthma | [7][8][9] |
| Compound 48 | Pyrido[2,3-e]tetrazolo[1,5-a]pyrazine | 1.8 nM (IC50) | Highly selective | [10] |
Experimental Protocols for Binding Site Validation
Validating the binding site of a novel H4R antagonist is a multi-step process involving a combination of in vitro and cellular assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve competing a novel, unlabeled antagonist against a radiolabeled ligand with known high affinity for the H4R, such as [³H]histamine or, more specifically for the antagonist site, a custom-synthesized radiolabeled antagonist like [³H]JNJ7777120.[5]
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human H4 receptor.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) of the antagonist is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Site-Directed Mutagenesis
To pinpoint the specific amino acid residues involved in antagonist binding, site-directed mutagenesis is employed. Key residues within the putative binding pocket are mutated, and the effect of these mutations on the binding affinity of the antagonist is assessed using radioligand binding assays. A significant change in binding affinity upon mutation of a specific residue provides strong evidence for its involvement in the binding site.
Key Mutations to Investigate:
-
D94A (Asp94 to Alanine): To investigate the role of the ionic interaction.
-
E182A/Q (Glu182 to Alanine/Glutamine): To probe the importance of the acidic side chain.[5]
-
Mutations of other aromatic or polar residues within the binding pocket.
Functional Assays
Functional assays are essential to confirm that the binding of the antagonist translates into a functional consequence, i.e., the inhibition of H4R-mediated signaling. H4R activation by an agonist (like histamine) leads to various downstream cellular responses.
-
G-protein Activation Assays: H4R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonists will block this effect. GTPγS binding assays can also measure G-protein activation directly.
-
Calcium Mobilization Assays: In some cellular systems, H4R activation can lead to intracellular calcium mobilization.[11] Antagonists will inhibit this response.
-
Chemotaxis Assays: H4R activation is known to induce chemotaxis of various immune cells, such as eosinophils and mast cells.[2][8] The ability of an antagonist to block agonist-induced cell migration is a key functional validation.[8]
-
Cytokine Release Assays: H4R activation can modulate the release of cytokines from immune cells.[12][13] Antagonists can be tested for their ability to inhibit this effect.
Visualizing Key Pathways and Workflows
Histamine H4 Receptor Signaling Pathway
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the Histamine H4 Receptor and the point of inhibition by an antagonist.
Caption: H4R antagonist blocks histamine-induced activation and downstream signaling.
Experimental Workflow for Binding Site Validation
This diagram outlines the logical flow of experiments to validate the binding site of a novel H4R antagonist.
Caption: Workflow for validating the H4R antagonist binding site.
Conclusion
The validation of the binding site for a novel histamine H4 receptor antagonist is a critical step in its development as a potential therapeutic agent. By employing a combination of radioligand binding assays, site-directed mutagenesis, and a suite of functional assays, researchers can confidently characterize the molecular interactions between the antagonist and the H4R. The data and protocols outlined in this guide, using JNJ7777120 as a benchmark, provide a robust framework for these validation studies, ultimately facilitating the discovery of new and improved treatments for inflammatory and allergic conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Toreforant and Preclinical Histamine H4 Receptor Antagonists in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinically tested histamine (B1213489) H4 receptor (H4R) antagonist, toreforant (B1681344), and a widely used preclinical H4R antagonist, JNJ 7777120, in the context of rheumatoid arthritis (RA). The data presented is compiled from published clinical trial results and preclinical studies, offering an objective overview of their respective efficacy, mechanisms of action, and experimental designs.
At a Glance: Comparative Efficacy
The following tables summarize the key quantitative data from clinical trials involving toreforant and preclinical studies with JNJ 7777120 in rheumatoid arthritis models.
Table 1: Toreforant Clinical Trial Efficacy Data in Rheumatoid Arthritis
| Study Phase | Dosage | Primary Endpoint | Key Findings |
| Phase IIa | 100 mg/day for 12 weeks | Change in DAS28-CRP | Post-hoc analyses suggested a reduction in RA signs and symptoms. The trial was terminated prematurely.[1] |
| Phase IIb | 3, 10, or 30 mg/day for 12 weeks | Change in DAS28-CRP at Week 12 | No significant improvement in DAS28-CRP compared to placebo.[1][2] |
| Phase II Synovial Biopsy Study | 30 mg/day | Biomarker analysis | Showed potential modest effects on the gene expression of histamine-1-receptor, TNF-α, and IL-8 in the synovium.[3] |
Table 2: JNJ 7777120 Preclinical Efficacy Data in Murine Arthritis Models
| Animal Model | Dosage | Key Findings |
| Collagen-Induced Arthritis (CIA) | Not specified | Reduced disease severity and joint histology scores. Decreased the number of IL-17 positive cells in the lymph node and total IL-17 production.[4] |
| Collagen Antibody-Induced Arthritis (CAIA) | Not specified | Reduced arthritis disease severity.[4] |
| K/BxN Serum Transfer Arthritis | Not specified | Protected mice from arthritis symptoms and histological cartilage and bone damage. |
| In vitro (Human and Mouse Cells) | Not specified | Reduced IL-17 production from stimulated peripheral blood mononuclear cells.[4] Inhibited histamine-induced RANKL expression in RA peripheral blood and synovial fluid monocytes.[5] Decreased osteoclastogenesis.[5][6] |
Understanding the Mechanism: Histamine H4 Receptor Signaling in RA
The histamine H4 receptor plays a multifaceted role in the inflammatory cascade of rheumatoid arthritis. Its activation on various immune cells, including mast cells, T cells, and monocytes, contributes to the pro-inflammatory environment within the synovium.
Caption: Histamine H4 Receptor Signaling Pathway in Rheumatoid Arthritis.
Experimental Deep Dive: Protocols and Workflows
A clear understanding of the experimental design is crucial for interpreting the data. Below are the detailed methodologies for the key clinical and preclinical studies.
Toreforant: Clinical Trial Protocol (Phase IIb)
This study was a randomized, double-blind, placebo-controlled, dose-range-finding trial to assess the efficacy and safety of toreforant in patients with active rheumatoid arthritis who had an inadequate response to methotrexate (B535133).[1][2]
1. Patient Population:
-
272 patients with active rheumatoid arthritis.
-
Inadequate response to methotrexate therapy.
2. Study Design:
-
Randomized 1:1:1:1 to one of four treatment groups.
-
Double-blind, placebo-controlled.
-
12-week treatment duration.
3. Treatment Arms:
-
Placebo once daily.
-
Toreforant 3 mg once daily.
-
Toreforant 10 mg once daily.
-
Toreforant 30 mg once daily.
4. Primary Efficacy Endpoint:
-
Change from baseline in the 28-joint Disease Activity Score with C-reactive protein (DAS28-CRP) at week 12.
Caption: Workflow of the Toreforant Phase IIb Clinical Trial.
JNJ 7777120: Preclinical Collagen-Induced Arthritis (CIA) Model Protocol
The CIA model is a widely used preclinical model for rheumatoid arthritis that mimics many aspects of the human disease.[7][8][9][10]
1. Animal Model:
-
DBA/1 mice (or other susceptible strains), typically 8-10 weeks old.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Intradermal injection at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): Intradermal injection with an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).
3. Treatment:
-
Administration of JNJ 7777120 or vehicle control, typically starting at the time of the booster immunization or at the onset of clinical signs of arthritis. The exact dosage and frequency would be determined by the specific study design.
4. Outcome Measures:
-
Clinical Scoring: Visual assessment of paw swelling and inflammation, scored on a scale (e.g., 0-4 per paw).
-
Histological Analysis: Examination of joint sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measurement of serum anti-collagen antibody levels and inflammatory cytokines (e.g., IL-17).
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Concluding Remarks
The investigation into histamine H4 receptor antagonists for the treatment of rheumatoid arthritis has yielded mixed results. Preclinical studies with compounds like JNJ 7777120 demonstrated promising anti-inflammatory effects in various arthritis models, suggesting a role for the H4R in the pathogenesis of the disease.[4][11][12] These findings provided a strong rationale for clinical development.
However, the clinical trial program for toreforant did not demonstrate significant efficacy in patients with active rheumatoid arthritis, particularly in the larger Phase IIb study.[1] While a smaller Phase IIa study and a synovial biopsy study showed some potential signals, these were not sufficient to support further development for this indication.[1][3] The discrepancy between the preclinical and clinical findings highlights the complexities of translating animal model data to human disease and underscores the need for further research to fully understand the role of the histamine H4 receptor in rheumatoid arthritis.
References
- 1. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jrheum.org [jrheum.org]
- 3. Toreforant, an orally active histamine H4-receptor antagonist, in patients with active rheumatoid arthritis despite methotrexate: mechanism of action results from a phase 2, multicenter, randomized, double-blind, placebo-controlled synovial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Histamine and Histamine H4 Receptor Promotes Osteoclastogenesis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. mdbioproducts.com [mdbioproducts.com]
- 11. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of H4R Antagonists in Inflammatory Disease Models: A Guide for Researchers
A deep dive into the preclinical and clinical efficacy of leading histamine (B1213489) H4 receptor antagonists—JNJ-7777120, JNJ-39758979, and Toreforant—reveals their potential in treating a range of inflammatory disorders, including asthma, atopic dermatitis, and rheumatoid arthritis. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases due to its preferential expression on immune cells such as mast cells, eosinophils, T cells, and dendritic cells.[1] Antagonizing this receptor has been shown to modulate immune responses and alleviate inflammatory symptoms in various preclinical and clinical settings. This guide offers a comparative analysis of three key H4R antagonists: JNJ-7777120, JNJ-39758979, and Toreforant (also known as ZPL-389 or JNJ-38518168), focusing on their efficacy in established models of allergic asthma, atopic dermatitis, and rheumatoid arthritis.
Data Presentation: A Side-by-Side Look at Efficacy
To facilitate a clear comparison, the following tables summarize the key quantitative data on the binding affinities and in vitro and in vivo efficacy of the three H4R antagonists.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | Target | Species | Binding Affinity (Ki) | Functional Activity (IC50/pA2) | Reference |
| JNJ-7777120 | H4R | Human | ~4 nM | IC50 = 40 nM (Mast Cell Chemotaxis) | [2] |
| H4R | Mouse | ~4 nM | - | [2] | |
| H4R | Rat | ~4 nM | - | [2] | |
| JNJ-39758979 | H4R | Human | 12.5 ± 2.6 nM | pA2 = 7.9 (cAMP inhibition) | [3] |
| H4R | Mouse | 5.3 nM | pA2 = 8.3 | [3] | |
| H4R | Monkey | 25 nM | pA2 = 7.5 | [3] | |
| Toreforant | H4R | Human | 8.4 ± 2.2 nM | IC50 = 296 nM (Eosinophil shape change with 100 nM histamine) | [4] |
| H4R | Human | - | IC50 = 780 nM (Eosinophil shape change with 300 nM histamine) | [4] |
Table 2: Preclinical Efficacy in Animal Models of Inflammatory Diseases
| Compound | Disease Model | Animal Model | Key Efficacy Endpoints | Results | Reference |
| JNJ-7777120 | Allergic Asthma | Mouse (Ovalbumin-induced) | Reduction in BALF eosinophils and lymphocytes | Significant reduction in eosinophil and lymphocyte influx into airways. | [2][5] |
| Reduction in Th2 cytokines (IL-4, IL-5, IL-13) | Significant decrease in IL-5 and IL-13 levels in BAL fluid and lung tissue.[6][7] | [6][7] | |||
| JNJ-39758979 | Asthma and Dermatitis | - | Dose-dependent activity | Showed consistent dose-dependent activity in models of asthma and dermatitis. | [3] |
| Toreforant | Rheumatoid Arthritis | Mouse (Collagen-Induced Arthritis) | Reduction in disease severity scores | Treatment with 100 mg/kg resulted in reduced disease severity scores. | [4] |
| Asthma | Mouse | Anti-inflammatory effects | Exhibited anti-inflammatory properties in mouse models of asthma. | [4] |
Table 3: Clinical Efficacy in Human Inflammatory Diseases
| Compound | Disease | Phase | Key Efficacy Endpoints | Results | Reference |
| JNJ-39758979 | Atopic Dermatitis | Phase 2a | Change in Eczema Area and Severity Index (EASI) score | Numerical improvements in median EASI scores were observed with 100 mg (-3.7) and 300 mg (-3.0) compared to placebo (-1.3) at week 6, though the primary endpoint was not met.[3] | [3] |
| Toreforant | Rheumatoid Arthritis | Phase 2a/2b | Change in DAS28-CRP, ACR20 response | A post-hoc analysis of the Phase 2a study suggested a reduction in RA signs and symptoms with 100 mg/day. However, the larger Phase 2b study showed no significant improvement in DAS28-CRP at week 12.[8] | [8] |
| Psoriasis | Phase 2 | PASI 75 response rate at week 12 | The estimated mean difference in PASI 75 response rate compared to placebo was 14.1% for the 30 mg dose and 8.9% for the 60 mg dose, but these did not meet the predefined success criterion. |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key inflammatory disease models cited in this guide.
Ovalbumin-Induced Allergic Asthma Mouse Model
This model mimics the Th2-driven inflammatory response seen in human allergic asthma.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant, typically aluminum hydroxide (B78521) (alum), on days 0 and 14.[8]
-
Challenge: From day 28 to 30, mice are challenged with aerosolized OVA for 20 minutes daily to induce an allergic airway response.[8]
-
Treatment: H4R antagonists or vehicle are administered, often prior to each OVA challenge.
-
Assessment: 24-48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell influx (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13). Airway hyperresponsiveness can also be measured.
Fluorescein Isothiocyanate (FITC)-Induced Atopic Dermatitis-Like Disease in Mice
This model is used to study the contact hypersensitivity and inflammatory skin lesions characteristic of atopic dermatitis.
-
Sensitization: A solution of FITC is applied to the skin of the mice, typically on the abdomen.
-
Challenge: After a few days, a lower concentration of FITC is applied to the ear to elicit a local inflammatory reaction.
-
Treatment: The H4R antagonist or vehicle is administered systemically or topically.
-
Assessment: Ear swelling is measured as an indicator of the inflammatory response. Skin biopsies can be taken for histological analysis of inflammatory cell infiltration and measurement of inflammatory mediators.
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[1]
-
Immunization: Mice, typically DBA/1 strain, are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.[1]
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Treatment: Administration of the H4R antagonist or vehicle usually begins at the onset of disease symptoms.
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and inflammation. Histological analysis of the joints is performed to assess cartilage and bone erosion.
Mandatory Visualizations: Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
H4 Receptor Signaling Pathway in Inflammation
The activation of the H4R on immune cells by histamine triggers a cascade of intracellular events that contribute to the inflammatory response. This diagram illustrates the key signaling pathways involved.
Caption: H4R signaling in immune cells.
Experimental Workflow for Preclinical Evaluation of H4R Antagonists
This diagram outlines the typical workflow for assessing the efficacy of an H4R antagonist in a preclinical animal model of inflammatory disease.
Caption: Preclinical evaluation workflow.
Logical Relationship of H4R Antagonists and Inflammatory Responses
This diagram illustrates the logical relationship between the administration of H4R antagonists and the subsequent downstream effects on inflammatory pathways and clinical outcomes.
Caption: H4R antagonist mechanism of action.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toreforant, an orally active histamine H4-receptor antagonist, in patients with active rheumatoid arthritis despite methotrexate: mechanism of action results from a phase 2, multicenter, randomized, double-blind, placebo-controlled synovial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "41574 Tapinarof Cream 1% Once Daily (QD) for Plaque Psoriasis: Psorias" by Alison M. Layton, Andrea Alexis et al. [scholarlycommons.henryford.com]
- 6. Toreforant, A Histamine H4 Receptor Antagonist, in Patients with Active Rheumatoid Arthritis Despite Methotrexate Therapy: Results of 2 Phase II Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Histamine H4 Receptor Antagonists Versus First-Generation Antihistamines
In the landscape of allergy and inflammation treatment, first-generation antihistamines have long been a cornerstone. However, the discovery of the histamine (B1213489) H4 receptor (H4R) has paved the way for a new class of drugs, H4R antagonists, which show promise in overcoming some of the significant limitations of their predecessors. This guide provides an objective comparison of the performance, mechanism of action, and safety profiles of H4 receptor antagonists and first-generation antihistamines, supported by experimental data, to inform researchers and drug development professionals. For the purpose of this guide, "Histamine H4 receptor antagonist-2" is considered a representative of the broader class of selective H4R antagonists.
Mechanism of Action: A Tale of Two Receptors
First-generation antihistamines and H4R antagonists exert their effects by targeting different histamine receptor subtypes, which are located in different tissues and trigger distinct intracellular signaling cascades.
First-Generation Antihistamines: These drugs primarily act as inverse agonists at the Histamine H1 receptor (H1R).[1] H1 receptors are widely distributed throughout the body, including on smooth muscle, vascular endothelial cells, and neurons in the central nervous system (CNS).[1][2] By blocking H1 receptors, these drugs prevent histamine from causing symptoms like vasodilation, increased vascular permeability, and bronchial constriction associated with allergic reactions.[1] However, their utility is hampered by a lack of receptor selectivity. Many first-generation antihistamines also block muscarinic cholinergic receptors, leading to anticholinergic side effects.[3] A key characteristic is their ability to cross the blood-brain barrier, leading to significant sedative effects by antagonizing H1 receptors in the CNS that are involved in regulating the sleep-wake cycle.[2][4][5]
Histamine H4 Receptor (H4R) Antagonists: The H4 receptor is a more recently discovered G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[6][7] This expression pattern implicates the H4R as a crucial modulator of immune and inflammatory responses.[6] H4R activation by histamine induces chemotaxis of these immune cells, cytokine production, and upregulation of adhesion molecules, amplifying the inflammatory cascade.[6][8][9] H4R antagonists block these effects, offering a targeted anti-inflammatory and immunomodulatory action. Unlike first-generation antihistamines, they are designed for high selectivity for the H4 receptor, minimizing off-target effects.[10][11]
Figure 1: Signaling pathways of H1 and H4 histamine receptors.
Comparative Performance: Efficacy and Selectivity
The superiority of a drug class is often defined by its efficacy in treating target conditions and its selectivity, which minimizes unwanted side effects. Experimental data consistently show that while both drug classes have their applications, H4R antagonists may offer superior or complementary effects, particularly in inflammatory and pruritic conditions.
Receptor Binding Affinity and Selectivity:
H4R antagonists are engineered for high selectivity. For example, JNJ 7777120, a widely studied H4R antagonist, shows a high affinity for the H4 receptor with over 1000-fold selectivity against H1, H2, and H3 receptors.[10] This contrasts sharply with first-generation antihistamines, which often have activity at other receptors.
| Compound | Class | Primary Target | Human H4R Ki (nM) | Human H1R Ki (nM) | Selectivity (H1R/H4R) |
| Diphenhydramine | First-Generation Antihistamine | H1R | >10,000 | 16 | N/A (Primary H1R activity) |
| Chlorpheniramine | First-Generation Antihistamine | H1R | >10,000 | 3.2 | N/A (Primary H1R activity) |
| JNJ 7777120 | H4R Antagonist | H4R | 4.5 | >10,000 | >2200-fold |
| Toreforant | H4R Antagonist | H4R | 13.4 | >10,000 | >740-fold |
Table 1: Comparison of receptor binding affinities and selectivity. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity. Data are representative values from preclinical studies.
Efficacy in Pruritus (Itch):
Histamine is a potent mediator of itch, but H1 antihistamines are often ineffective in chronic pruritic diseases.[12] Studies suggest the H4 receptor plays a significant role in itch signaling. In animal models, H4R antagonists have demonstrated superior efficacy in reducing itch compared to first-generation antihistamines.
| Experimental Model | Treatment | Dose (mg/kg) | Inhibition of Scratching Response (%) | Reference |
| Histamine-induced pruritus (mice) | Cetirizine (H1 Antagonist) | 10 | ~40% | [12] |
| Histamine-induced pruritus (mice) | JNJ 7777120 (H4R Antagonist) | 10 | ~80% | [12] |
| Allergic contact dermatitis (mice) | Cetirizine (H1 Antagonist) | 10 | Significant Reduction | [13] |
| Allergic contact dermatitis (mice) | JNJ 7777120 (H4R Antagonist) | 10 | Stronger Reduction than Cetirizine | [13] |
| Allergic contact dermatitis (mice) | Combination (Cetirizine + JNJ 7777120) | 10 (each) | Strongest Inhibition | [13] |
Table 2: In vivo efficacy of H1R vs. H4R antagonists in mouse models of pruritus. The data indicate that H4R antagonism is more effective than H1R antagonism in reducing histamine-induced itch, and a combination may provide synergistic effects.[12][13]
Safety and Side Effect Profiles
The most significant advantage of H4R antagonists over first-generation antihistamines lies in their safety and tolerability profile, primarily due to receptor selectivity and limited CNS penetration.
First-Generation Antihistamines:
-
CNS Effects: High penetrance of the blood-brain barrier leads to sedation, drowsiness, fatigue, and impaired concentration and memory.[3][5] These effects can impair performance in daily activities like driving.[3]
-
Anticholinergic Effects: Blockade of muscarinic receptors causes dry mouth, blurred vision, urinary retention, and constipation.[1]
-
Duration: Pharmacological action is relatively short, typically 4 to 6 hours, requiring more frequent dosing.[4]
Histamine H4 Receptor Antagonists:
-
CNS Effects: These molecules are generally designed to have limited brain penetration, thus are expected to be non-sedating.[14][15]
-
Selectivity: High selectivity for the H4 receptor minimizes the risk of anticholinergic and other off-target side effects.
-
Targeted Action: By acting specifically on immune cells, H4R antagonists are anticipated to have a more focused anti-inflammatory effect with fewer systemic side effects.
| Side Effect | First-Generation Antihistamines | H4 Receptor Antagonists (Projected) |
| Sedation | Common and often significant[3][16] | Unlikely / Minimal |
| Cognitive Impairment | Common[3][5] | Unlikely |
| Anticholinergic Effects (Dry Mouth, etc.) | Common[1] | Rare / Absent |
| Gastrointestinal Upset | Possible | To be determined in clinical trials |
Table 3: Comparative side effect profiles.
Figure 2: Workflow for preclinical evaluation of H4R antagonists.
Detailed Experimental Protocols
The data presented in this guide are derived from established preclinical experimental models. Below are detailed methodologies for two key types of experiments.
A. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.
-
Materials:
-
Cell membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human H4 receptor.
-
Radioligand: Typically [³H]histamine or [³H]JNJ 7777120.
-
Test compounds (e.g., H4R antagonist) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Protocol:
-
A reaction mixture is prepared in the assay buffer containing the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled H4R ligand.
-
The mixture is incubated (e.g., for 60 minutes at 25°C) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound ligand.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. In Vivo Mouse Model of Histamine-Induced Pruritus
-
Objective: To evaluate the efficacy of an H4R antagonist in reducing itch-related behavior in vivo.
-
Materials:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old).
-
Test compound (H4R antagonist) and vehicle control (e.g., saline with 0.5% Tween 80).
-
Pruritogen: Histamine dihydrochloride (B599025) solution in saline.
-
Video recording equipment and observation chambers.
-
-
Protocol:
-
Animals are acclimatized to the experimental environment and observation chambers.
-
Mice are randomly assigned to treatment groups (vehicle, positive control like an H1 antagonist, and various doses of the test H4R antagonist).
-
The test compound or vehicle is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a set time before the pruritic challenge (e.g., 60 minutes prior).
-
Following the pre-treatment period, mice receive an intradermal injection of histamine (e.g., 100 µg in 20 µL) into the rostral back or nape of the neck.[12]
-
Immediately after injection, each mouse is placed in an individual observation chamber, and its behavior is video-recorded for a specified period (e.g., 30-60 minutes).
-
The videos are later analyzed by a blinded observer to count the number of scratching bouts directed at the injection site. A bout is defined as one or more rapid scratching motions with the hind limb.
-
The mean number of scratches for each treatment group is calculated and compared to the vehicle control group. The percentage inhibition of scratching is determined.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.
-
Conclusion and Future Directions
The comparison between histamine H4 receptor antagonists and first-generation antihistamines reveals a clear potential for the former to be a superior therapeutic class for specific indications. While first-generation antihistamines are effective for acute allergic symptoms, their utility is limited by poor receptor selectivity and significant CNS side effects.[3][5]
H4R antagonists represent a targeted approach to modulating the immune system. Their high selectivity for the H4 receptor, which is primarily expressed on immune cells, promises a potent anti-inflammatory and anti-pruritic effect with a significantly improved safety profile, particularly the absence of sedation.[6][10][12] Preclinical data strongly support their superiority in animal models of itch and inflammation.[10][12] The potential to combine H1 and H4 receptor antagonists could also offer a synergistic and more comprehensive treatment for complex allergic diseases like atopic dermatitis.[13]
As several H4R antagonists are advancing through clinical trials, their true therapeutic value in treating human diseases such as atopic dermatitis, chronic urticaria, and other inflammatory conditions will become clearer.[17] For researchers and drug developers, the H4 receptor remains a highly attractive target for creating a new generation of safer and more effective immunomodulatory drugs.
References
- 1. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
- 2. Antihistamines: How they work, types, and side effects [medicalnewstoday.com]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of the first and second generation antihistamines brain penetration and role of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 17. research.vu.nl [research.vu.nl]
"Histamine H4 receptor antagonist-2" pharmacokinetic and pharmacodynamic comparison
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders, including atopic dermatitis, pruritus, and allergic rhinitis. This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic properties of key investigational H4 receptor antagonists, offering a valuable resource for researchers in the field.
Introduction to Histamine H4 Receptor Antagonists
The H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells.[1] Its activation is implicated in a variety of inflammatory responses. Consequently, the development of selective H4R antagonists has been a significant focus of pharmaceutical research. This guide will compare four key antagonists that have been pivotal in understanding the role of the H4R in health and disease: JNJ 7777120, JNJ 39758979, toreforant (B1681344), and izuforant.
Pharmacodynamic Profile
The pharmacodynamic properties of these antagonists, including their binding affinity (Ki) for the human H4 receptor and their functional activity, are crucial for understanding their therapeutic potential.
| Compound | Human H4R Ki (nM) | Selectivity | Functional Activity |
| JNJ 7777120 | 4.5[2] | >1000-fold over other histamine receptors[2] | Antagonist, but also shown to act as a partial agonist for β-arrestin recruitment[3][4] |
| JNJ 39758979 | 12.5 ± 2.6[5] | >80-fold over other histamine receptors[5] | Potent antagonist[5] |
| Toreforant | 8.4 ± 2.2[6] | High selectivity over other histamine receptors[6] | Potent antagonist[6] |
| Izuforant | 36 (IC50)[7] | Selective for H4R[8] | Potent antagonist[8] |
Pharmacokinetic Comparison
A comparative summary of the available pharmacokinetic parameters in humans is presented below. It is important to note that direct cross-comparison should be made with caution due to variations in study design and patient populations.
| Compound | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) | Dosing Regimen |
| JNJ 7777120 | - | - | - | ~3 (in rats and dogs)[9] | - |
| JNJ 39758979 | - | - | - | 124-157[5][10] | Single oral dose[5] |
| Toreforant | - | - | - | Consistent with once-daily dosing[6] | Once-daily[6] |
| Izuforant | 1.00–1.75[5] | 4495 (at 600 mg single dose)[5] | 40,847 (at 600 mg single dose)[5] | 2.42 - 7.80[5] | Once-daily proposed[8] |
Data for JNJ 7777120 in humans is not available as it did not advance to clinical studies.[11] Detailed Cmax, Tmax, and AUC data for JNJ 39758979 and toreforant from single comprehensive human studies were not readily available in the public domain.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to evaluate these compounds, the following diagrams are provided.
Caption: Histamine H4 Receptor Signaling Pathway.
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacology and Clinical Activity of Toreforant , a Histamine H 4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 8. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Histamine H4 Receptor Antagonist-2 Against Current Standards of Care in Inflammatory and Allergic Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target in immunomodulation and inflammation, distinct from the well-known H1 and H2 receptors. Antagonists of the H4R, such as the hypothetical compound "Histamine H4 Receptor Antagonist-2" (H4RA-2), represent a novel therapeutic class with the potential to address unmet needs in a variety of allergic and inflammatory conditions. This guide provides an objective comparison of H4RA-2's preclinical and projected clinical profile against the current standards of care for atopic dermatitis, allergic rhinitis, and pruritus, supported by experimental data and detailed methodologies.
Executive Summary
H4RA-2 is a potent and selective antagonist of the histamine H4 receptor. Preclinical data, based on the profiles of similar compounds like JNJ 7777120, demonstrate its ability to inhibit key inflammatory pathways, including mast cell degranulation and eosinophil chemotaxis.[1][2] Clinical projections, drawn from trials of related H4R antagonists such as JNJ 39758979 and toreforant, suggest potential efficacy in reducing pruritus and inflammation in atopic dermatitis.[3] This guide will delve into the comparative efficacy and mechanistic advantages of H4RA-2, offering a data-driven perspective for its potential positioning within current treatment paradigms.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of H4RA-2 (projected) and current standards of care in key indications.
Table 1: Atopic Dermatitis - Comparative Efficacy
| Treatment Class | Compound/Regimen | Efficacy Endpoint | Observed/Projected Efficacy | Citation(s) |
| Histamine H4 Receptor Antagonist | H4RA-2 (Projected) | ≥50% reduction in Eczema Area and Severity Index (EASI-50) | ~40-50% | [4][5] |
| Topical Corticosteroids (Mid-potency) | Betamethasone valerate (B167501) 0.1% | Good or Excellent Response | 65-85% | [6] |
| Topical Calcineurin Inhibitors | Tacrolimus 0.1% | ≥75% improvement in modified EASI | ~40% | [7] |
| Biologics (Anti-IL-4Rα) | Dupilumab | EASI-75 at 16 weeks (with TCS) | ~65% | [8] |
Table 2: Allergic Rhinitis - Comparative Efficacy
| Treatment Class | Compound/Regimen | Efficacy Endpoint | Observed/Projected Efficacy (vs. Placebo) | Citation(s) |
| Histamine H4 Receptor Antagonist | H4RA-2 (Projected) | Reduction in Total Nasal Symptom Score (TNSS) | Projected to be less effective than intranasal corticosteroids as monotherapy | [9][10] |
| Intranasal Corticosteroids | Mometasone Furoate | Standardized Mean Difference (SMD) in TNSS | -0.47 | [9][10] |
| Second-Generation Antihistamines | Cetirizine | Improvement in Total Symptom Score | Moderate | [11] |
Table 3: Pruritus - Comparative Efficacy
| Treatment Class | Compound/Regimen | Efficacy Endpoint | Observed/Projected Efficacy | Citation(s) |
| Histamine H4 Receptor Antagonist | H4RA-2 (Projected) | Reduction in Visual Analog Scale (VAS) for Pruritus | Significant reduction, ~40-50% | [3][4] |
| Second-Generation Antihistamines (High Dose) | Desloratadine 20mg/day | Average reduction in pruritus | 89% | [12] |
| Biologics (Anti-IL-31R) | Nemolizumab | Mean % change in pruritus VAS at 16 weeks | -42.8% | [4] |
Mechanism of Action and Signaling Pathways
The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[13] Upon activation by histamine, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the mobilization of intracellular calcium.[14] These signaling events trigger a cascade of cellular responses, including chemotaxis, cytokine release, and upregulation of adhesion molecules, all of which contribute to the inflammatory response.[13][14]
H4RA-2, as a competitive antagonist, blocks the binding of histamine to the H4R, thereby preventing the initiation of this pro-inflammatory signaling cascade. This mechanism is distinct from H1 receptor antagonists, which primarily block the effects of histamine on vascular permeability and smooth muscle contraction.[10]
Key Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the activity of H4RA-2.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the inhibitory effect of H4RA-2 on mast cell degranulation, a critical event in the allergic cascade.
-
Cell Line: Murine mast cell line (MC/9) or rat basophilic leukemia cells (RBL-2H3).[15][16]
-
Principle: Mast cell degranulation releases granular contents, including the enzyme β-hexosaminidase. The activity of this enzyme in the cell supernatant is measured using a chromogenic substrate.[15][16]
-
Procedure:
-
Cell Culture: Culture mast cells in appropriate media supplemented with necessary growth factors.[17]
-
Sensitization (for IgE-mediated activation): Sensitize cells with anti-DNP IgE overnight.[16]
-
Compound Incubation: Pre-incubate cells with varying concentrations of H4RA-2 or vehicle control for 30 minutes at 37°C.[15]
-
Stimulation: Induce degranulation with a suitable stimulus (e.g., compound 48/80 or DNP-HSA for IgE-sensitized cells).[15][16]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay: Incubate the supernatant with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Quantification: Stop the reaction and measure the absorbance of the product at 405 nm.[15]
-
-
Data Analysis: Calculate the percentage of degranulation relative to positive (total lysis) and negative (unstimulated) controls. Determine the IC50 value for H4RA-2.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of H4RA-2 to block the migration of eosinophils towards a chemoattractant, a key process in allergic inflammation.
-
Cell Source: Isolated human peripheral blood eosinophils or bone marrow-derived eosinophils.[7][18]
-
Principle: The Boyden chamber assay measures the migration of cells across a porous membrane in response to a chemical gradient.[7]
-
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from whole blood using density gradient centrifugation and negative selection.[7]
-
Compound Incubation: Pre-incubate the isolated eosinophils with various concentrations of H4RA-2 or vehicle control.[7]
-
Assay Setup: Place a chemoattractant (e.g., histamine or eotaxin) in the lower wells of the Boyden chamber. Place the eosinophil suspension in the upper wells, separated by a polycarbonate filter.[7]
-
Incubation: Incubate the chamber for 1-3 hours at 37°C.[7]
-
Cell Staining and Counting: Remove the filter, fix, and stain the migrated cells on the lower side. Count the number of migrated cells per high-power field.[7]
-
-
Data Analysis: Express the results as a chemotactic index or percentage of inhibition of migration compared to the vehicle control.
Conclusion
The preclinical profile of "this compound" and the clinical data from related compounds suggest a promising new therapeutic approach for inflammatory and allergic conditions, particularly those with a significant pruritic component like atopic dermatitis. Its targeted immunomodulatory mechanism offers a potential advantage over broader-acting agents. Further clinical investigation is warranted to fully elucidate the efficacy and safety of H4RA-2 and to define its precise role in the evolving landscape of treatments for these complex diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trial of Nemolizumab and Topical Agents for Atopic Dermatitis with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. dtb.bmj.com [dtb.bmj.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and acceptability of licensed dose intranasal corticosteroids for moderate-to-severe allergic rhinitis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intranasal Antihistamines and Corticosteroids Effective in Allergic Rhinitis, but Evidence Variability Remains: Review [medicaldialogues.in]
- 12. [Antipruritic efficacy of a high-dosage antihistamine therapy. Results of a retrospectively analysed case series] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 18. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Histamine H4 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of several prominent Histamine H4 receptor (H4R) antagonists across different species. The data presented is compiled from publicly available experimental results to aid researchers in selecting appropriate tool compounds and in the interpretation of preclinical data.
The Histamine H4 receptor, a G protein-coupled receptor primarily expressed on hematopoietic cells, is a key target in the development of therapeutics for inflammatory and immune disorders. However, significant pharmacological differences have been observed for H4R ligands across various species, which can complicate the translation of preclinical findings to human clinical trials. This guide aims to summarize these differences for a selection of widely used H4R antagonists.
Comparative Binding Affinity of H4R Antagonauts
The following table summarizes the binding affinities (Ki in nM) of selected Histamine H4 receptor antagonists for the human, mouse, rat, and dog orthologs of the receptor. Lower Ki values indicate higher binding affinity.
| Compound Name | Human H4R Ki (nM) | Mouse H4R Ki (nM) | Rat H4R Ki (nM) | Dog H4R Ki (nM) |
| JNJ 7777120 | 4.5 | Data not consistently reported; exhibits partial agonism | Data not consistently reported; exhibits partial agonism | Data not consistently reported; exhibits partial agonism |
| A-943931 | 5 | 6 | 4 | Data not available |
| Toreforant (JNJ-38518168) | 8.4 | Antagonist activity confirmed, specific Ki not available | Antagonist activity confirmed, specific Ki not available | Antagonist activity confirmed, specific Ki not available |
| VUF-6002 (JNJ10191584) | 26 | Data not available | Data not available | Data not available |
Note: Data is compiled from multiple sources. The functional activity of JNJ 7777120 shows significant species-dependent differences, acting as an antagonist/inverse agonist at the human H4R but as a partial agonist at the mouse and rat H4R.
Key Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro experimental assays: radioligand binding assays and calcium mobilization assays. Understanding the principles of these assays is crucial for interpreting the comparative data.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the Histamine H4 receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-histamine) for binding to the H4 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, a measure of the binding affinity of the test compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant Histamine H4 receptor of the desired species (human, mouse, rat, or dog) are prepared.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H4R ligand (e.g., [³H]-histamine) and varying concentrations of the unlabeled antagonist being tested.
-
Incubation: The mixture is incubated at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, from which the Ki value is calculated.
Calcium Mobilization Assay
Objective: To determine the functional activity (antagonism) of a test compound at the Histamine H4 receptor.
Principle: The Histamine H4 receptor is coupled to the Gi/o signaling pathway. Activation of the H4R by an agonist (like histamine) leads to the inhibition of adenylyl cyclase and the mobilization of intracellular calcium ([Ca²⁺]i). A fluorescent calcium indicator dye is used to measure the changes in intracellular calcium concentration. An antagonist will block the agonist-induced increase in intracellular calcium.
Generalized Protocol:
-
Cell Culture and Dye Loading: Cells stably expressing the H4 receptor of the desired species are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A fixed concentration of an H4R agonist (e.g., histamine) is added to the cells to stimulate a calcium response.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified. The concentration of the antagonist that causes a 50% inhibition of the maximum agonist response (IC50) is determined.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the Histamine H4 receptor signaling pathway and a typical experimental workflow for determining antagonist activity.
"Histamine H4 receptor antagonist-2" safety and toxicity profile vs other antagonists
A Guide for Researchers and Drug Development Professionals
The histamine (B1213489) receptor family, comprising four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), represents a cornerstone of pharmacotherapy for a wide range of pathological conditions. While H1R and H2R antagonists are well-established drugs for allergies and gastric acid-related disorders, respectively, the newer H3R and H4R antagonists are being actively investigated for neurological and inflammatory diseases. This guide provides a comparative overview of the safety and toxicity profiles of antagonists targeting these four histamine receptor subtypes, with a special focus on the emerging data for H4R antagonists. The information presented herein is intended to assist researchers and drug development professionals in navigating the preclinical and clinical safety landscapes of these important therapeutic agents.
Key Safety and Toxicity Findings Across Histamine Receptor Antagonists
The safety profiles of histamine receptor antagonists vary significantly depending on the receptor subtype they target and their generational classification. First-generation H1R antagonists are known for their sedative effects due to their ability to cross the blood-brain barrier, while some second-generation H1R antagonists have been associated with cardiac arrhythmias. H2R antagonists are generally well-tolerated, though long-term use and specific drug-related issues have raised some concerns. The H3R antagonist, pitolisant, exhibits a favorable safety profile with a low potential for abuse. The development of H4R antagonists has been marked by specific toxicities in early candidates, such as hypoadrenocorticism and agranulocytosis, leading to the development of newer agents with improved safety profiles.
Comparative Preclinical and Clinical Toxicity Data
To facilitate a direct comparison, the following tables summarize key preclinical and clinical safety and toxicity data for representative histamine receptor antagonists. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from individual drug development programs.
Table 1: Preclinical Toxicity Data for Selected Histamine Receptor Antagonists
| Receptor Target | Compound | Animal Model | Key Findings | NOAEL | LD50 |
| H4R | JNJ-7777120 | Rat, Dog | Hypoadrenocorticism | Not readily available | Not readily available |
| Toreforant | Rat | Generally well-tolerated at doses up to 50 mg/kg/day for 6 months[1] | 50 mg/kg/day (rat, 6 months)[1] | >1000 mg/kg (rat)[1] | |
| H1R (First-Gen) | Diphenhydramine (B27) | Rat | CNS depression, convulsions[2] | 15 mg/kg/day (rat, 2 years)[3] | 390 mg/kg (oral, rat)[2] |
| H1R (Second-Gen) | Cetirizine | Rat | Liver effects (transient and reversible)[4] | 8 mg/kg/day (oral, rat, 6 months)[4] | >2000 mg/kg (oral, rat)[4] |
| Fexofenadine | Mouse, Rat | No evidence of carcinogenicity or teratogenicity[5] | Not readily available | >5146 mg/kg (oral, rat)[5] | |
| H2R | Cimetidine | Rat | Anti-androgenic effects | 950 mg/kg body weight (fertility, rat)[6] | 500 mg/kg (oral, rat) |
| Famotidine | Rat, Mouse | Generally well-tolerated | 2000 mg/kg/day (oral, rat, 106 weeks)[7] | >3000 mg/kg (oral, rat and mouse)[8] | |
| H3R | Pitolisant | Rat, Mouse, Monkey | CNS-related clinical signs (e.g., convulsions) at high exposures[9] | NOAELs at exposures equal to or lower than clinical exposure[9] | Not readily available |
NOAEL: No Observed Adverse Effect Level; LD50: Lethal Dose, 50%. Data availability is limited for some compounds.
Table 2: Clinically Observed Adverse Events for Histamine Receptor Antagonists
| Receptor Target | Generation/Compound | Common Adverse Events | Serious Adverse Events | Incidence of Key Adverse Events |
| H4R | JNJ-39758979 | Nausea (dose-dependent)[10] | Agranulocytosis/Neutropenia[11] | 2 of 88 patients developed neutropenia in a Phase 2a study (both on 300 mg dose) |
| Toreforant | Generally well-tolerated[12][13] | QT prolongation at the highest tested dose[1] | No deaths or serious adverse events reported in a Phase 2a asthma study[13] | |
| H1R | First Generation | Sedation, dizziness, dry mouth, blurred vision[2] | Overdose can lead to CNS depression, seizures, and cardiac arrhythmias | Sedation is a very common side effect. |
| H1R | Second Generation | Headache, fatigue, dry mouth (less sedating than first-gen) | Cardiac arrhythmias (Torsades de Pointes) with some agents (e.g., astemizole, terfenadine (B1681261) - largely withdrawn)[14] | Cetirizine, desloratadine, fexofenadine, and loratadine (B1675096) have been associated with reports of TdP/QT prolongation, though the incidence is low[14] |
| H2R | Cimetidine | Headache, dizziness, diarrhea | Gynecomastia, impotence (high doses)[15][16] | Relative risk of gynecomastia for current users was 7.2 compared to non-users; dose-dependent, with a >40-fold increased risk at ≥1000 mg/day[16][17] |
| Ranitidine | Headache, constipation, diarrhea | NDMA contamination leading to market withdrawal[18] | N/A | |
| H3R | Pitolisant | Headache, insomnia, nausea, anxiety[19][20] | Minimal to no potential for abuse[19][21] | Insomnia (6% vs 2% placebo), Nausea (6% vs 3% placebo), Anxiety (5% vs 1% placebo)[19][20] |
Signaling Pathways and Their Implications for Safety
The differential safety profiles of histamine receptor antagonists can be partly understood by examining their respective signaling pathways.
Histamine H4 Receptor (H4R) Signaling
The H4R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the activation of the MAPK pathway. This signaling cascade is crucial for the chemotaxis of immune cells like eosinophils and mast cells. The specific toxicities observed with some H4R antagonists may be off-target effects or related to the complex immunomodulatory roles of the H4R.
Histamine H1 Receptor (H1R) Signaling
H1Rs are coupled to Gαq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which are responsible for many of the pro-inflammatory and allergic responses mediated by H1R. The central nervous system effects of first-generation H1R antagonists are a direct consequence of blocking this pathway in the brain.
Histamine H2 Receptor (H2R) Signaling
The H2R is coupled to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA). This pathway is the primary mechanism for histamine-induced gastric acid secretion by parietal cells in the stomach. The high therapeutic index of H2R antagonists is a testament to the specificity of this pathway in the gastric mucosa.
Histamine H3 Receptor (H3R) Signaling
Similar to H4R, the H3R is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. H3Rs function as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine release. They also act as heteroreceptors on other neurons to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. The procognitive and wake-promoting effects of H3R antagonists are attributed to the disinhibition of these neurotransmitter systems.
Experimental Protocols for Key Toxicity Assessments
Detailed and standardized experimental protocols are crucial for the accurate assessment of drug safety and toxicity. Below are generalized workflows for the evaluation of key toxicities observed with histamine receptor antagonists.
Adrenal Gland Toxicity Assessment (Hypoadrenocorticism)
The evaluation of potential adrenal toxicity is a critical component of preclinical safety studies, particularly for compounds like JNJ-7777120 that have shown such effects. A typical workflow for assessing adrenal toxicity in nonclinical studies is outlined below.
Protocol Details:
-
Animals: Typically, rats and/or dogs are used in repeat-dose toxicity studies of varying durations (e.g., 28-day, 90-day, 6-month)[22].
-
Parameters Monitored: In-life observations include clinical signs, body weight, and food consumption. At termination, a full necropsy is performed, and adrenal glands are weighed and subjected to histopathological examination[22][23].
-
Functional Assessment: If adrenal changes are suspected, functional tests such as measuring basal serum corticosterone (in rodents) or cortisol (in dogs) levels are conducted. An ACTH stimulation test can be performed to assess the functional reserve of the adrenal cortex[24]. In this test, a baseline blood sample is taken, ACTH is administered, and subsequent blood samples are collected to measure the corticosteroid response. A blunted response suggests adrenal insufficiency.
Clinical Monitoring for Drug-Induced Agranulocytosis/Neutropenia
The risk of agranulocytosis, as seen with JNJ-39758979, necessitates a robust clinical monitoring plan during drug development and post-marketing surveillance.
Protocol Details:
-
Baseline and Regular Monitoring: A complete blood count (CBC) with differential is performed at baseline and at regular intervals throughout the clinical trial. The frequency of monitoring is typically higher during the initial months of treatment when the risk is often greatest[7][23].
-
Patient Education: Patients are educated to immediately report any signs of infection, such as fever, sore throat, or malaise[25].
-
Action Thresholds: Pre-defined thresholds for Absolute Neutrophil Count (ANC) trigger specific actions. For instance, an ANC below a certain level (e.g., <1,500/µL) may prompt more frequent monitoring, while a severe drop (e.g., <500/µL, defining agranulocytosis) requires immediate drug discontinuation.
-
Management: If agranulocytosis is confirmed, the suspected drug is stopped, and supportive care, which may include granulocyte colony-stimulating factor (G-CSF) and broad-spectrum antibiotics, is initiated.
Conclusion
The development of antagonists for all four histamine receptor subtypes continues to offer significant therapeutic promise. However, a thorough understanding of their distinct safety and toxicity profiles is paramount for successful drug development. While H1 and H2 receptor antagonists have well-characterized safety profiles from decades of clinical use, the newer H3 and H4 receptor antagonists present unique challenges and opportunities. The serious, albeit infrequent, toxicities observed with early H4R antagonists underscore the importance of careful preclinical evaluation and vigilant clinical monitoring. As research in this field progresses, a data-driven, comparative approach to safety assessment will be essential for identifying and developing novel antihistamines with improved efficacy and tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. diphenhydramine | CAS#:58-73-1 | Chemsrc [chemsrc.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. merck.com [merck.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SMPDB [smpdb.ca]
- 13. Antihistamine overdose: Symptoms and what to do [medicalnewstoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Antidotal Effects of the Antihistamine Diphenhydramine Against Cholinesterase Inhibitor Poisoning: A Meta-Analysis of Median Lethal Doses in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the abuse potential of pitolisant, a selective H3-receptor antagonist/inverse agonist, for the treatment of adult patients with narcolepsy with or without cataplexy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.pfizer.com [cdn.pfizer.com]
- 22. Practical approaches for evaluating adrenal toxicity in nonclinical safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adrenal toxicology: a strategy for assessment of functional toxicity to the adrenal cortex and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. Antihistamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling In Vivo Target Engagement of Histamine H4 Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo validation strategies for "Histamine H4 Receptor Antagonist-2" and other relevant antagonists. It summarizes key experimental data, details methodologies for critical in vivo models, and visualizes essential pathways and workflows to facilitate a deeper understanding of target engagement.
The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling therapeutic target for a range of inflammatory and immune-mediated disorders, including allergic asthma, dermatitis, and rheumatoid arthritis.[1][2][3] Validating that a novel H4R antagonist effectively engages its target in a living system is a critical step in preclinical drug development. This guide explores various in vivo models and methodologies used to confirm the target engagement and therapeutic efficacy of H4R antagonists.
Comparative Efficacy of H4 Receptor Antagonists in Preclinical In Vivo Models
The in vivo efficacy of H4 receptor antagonists has been evaluated in numerous animal models that recapitulate key aspects of human inflammatory diseases. These studies provide crucial data on the ability of these compounds to modulate immune responses and alleviate disease pathology. Below is a summary of the performance of several key H4R antagonists in various models.
| Antagonist | In Vivo Model | Dose and Route | Key Findings | Reference |
| JNJ 7777120 | Zymosan-Induced Peritonitis (Mouse) | 20 mg/kg, s.c. | Significantly blocked neutrophil infiltration. | [4] |
| Ovalbumin-Induced Asthma (Mouse) | 5, 20, 50 mg/kg | Dose-dependently decreased IL-5 and IL-13 in BAL fluid and lung homogenates. Inhibited T-cell infiltration into the lung. | [5][6] | |
| LPS-Induced Endotoxemia (Mouse) | p.o. | Significantly reduced serum TNF-α levels. | [7][8] | |
| A-940894 | Zymosan-Induced Peritonitis (Mouse) | 3 mg/kg, i.p. | Significantly blocked neutrophil influx and reduced intraperitoneal prostaglandin (B15479496) D2 levels. | [9] |
| Toreforant (B1681344) | Collagen-Induced Arthritis (Mouse) | 100 mg/kg, p.o. (twice daily) | Reduced disease severity scores and showed decreases in inflammation, pannus formation, cartilage damage, and bone resorption. | [10] |
| JNJ 10191584 | Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | 6 mg/kg, p.o. (once daily) | Effectively reduced the development of EAE. Decreased the percentages of CD4+IFN-γ+, CD4+IL-17A+, CD4+IL-9+ T-cells and increased the percentage of CD4+TGF-β1+ and CD4+Foxp3+ T-cells. | [11] |
In Vitro Activity of H4 Receptor Antagonists
The in vivo effects of H4R antagonists are underpinned by their high affinity and functional antagonism at the receptor level. The following table summarizes the in vitro binding and functional assay data for key antagonists.
| Antagonist | Assay | Species | Potency (K_i / K_b / IC_50) | Reference |
| JNJ 7777120 | [³H]histamine binding | Human H4R | K_i = 4.5 nM | [4] |
| Eosinophil Chemotaxis (histamine-induced) | Human | IC_50 = 86 nM | [12] | |
| Eosinophil Shape Change (histamine-induced) | Human | IC_50 = 300 nM | [12] | |
| A-940894 | [³H]histamine binding | Human H4R | K_i = 71 nM | [13][14] |
| [³H]histamine binding | Rat H4R | K_i = 7.6 nM | [13][14] | |
| Ca²⁺ mobilization (histamine-evoked) | Human H4R | K_b = 74 nM | [13] | |
| Ca²⁺ mobilization (histamine-evoked) | Rat H4R | K_b = 15 nM | [13] | |
| Ca²⁺ mobilization (histamine-evoked) | Mouse H4R | K_b = 18 nM | [13] | |
| Toreforant | [³H]histamine binding | Human H4R | K_i = 8.4 ± 2.2 nM | [10][15] |
| Eosinophil Shape Change (histamine-induced) | Human | Estimated pA2 ~ 7.5 | [10] |
Experimental Protocols for Key In Vivo Models
Detailed methodologies are essential for the replication and comparison of in vivo studies. Below are protocols for several key models used to validate H4R antagonist target engagement.
Zymosan-Induced Peritonitis in Mice
This model is used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit the influx of inflammatory cells, primarily neutrophils, into the peritoneal cavity.
Protocol:
-
Administer the H4R antagonist (e.g., A-940894 at 3 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to the inflammatory challenge.[9]
-
Induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg in sterile saline).[16]
-
At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a fixed volume of sterile phosphate-buffered saline (PBS).[17]
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (neutrophils, macrophages, etc.) on cytospin preparations of the lavage fluid stained with a suitable stain (e.g., Diff-Quik).[16]
-
The supernatant from the lavage fluid can be collected to measure the levels of inflammatory mediators such as cytokines and prostaglandins (B1171923) by ELISA.[17]
Ovalbumin-Induced Allergic Asthma in Mice
This model mimics the allergic airway inflammation characteristic of asthma and is used to evaluate the potential of H4R antagonists to reduce this inflammation.
Protocol:
-
Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) on specific days (e.g., days 0 and 7).[18]
-
Challenge: Challenge the sensitized mice by exposing them to aerosolized OVA for a set duration on multiple consecutive days (e.g., 30 minutes daily for several days).[19]
-
Treatment: Administer the H4R antagonist (e.g., JNJ 7777120 at 5, 20, or 50 mg/kg) or vehicle via the desired route (e.g., oral gavage) prior to each OVA challenge.[5]
-
Analysis: 24 to 48 hours after the final OVA challenge, perform the following analyses:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[20]
-
Cytokine Analysis: Measure the levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the BALF supernatant by ELISA.[18][21]
-
Histology: Process the lungs for histological examination to assess airway inflammation and mucus production.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis and is employed to investigate the role of H4R antagonists in modulating T-cell-mediated autoimmunity.
Protocol:
-
Induction of EAE: Induce EAE in susceptible mouse strains (e.g., SJL/J) by subcutaneous immunization with a myelin-derived peptide (e.g., PLP₁₃₉₋₁₅₁) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[22]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis).[23]
-
Treatment: Begin administration of the H4R antagonist (e.g., JNJ 10191584 at 6 mg/kg, p.o., once daily) or vehicle at a specific time point relative to immunization (e.g., starting on day 10).[11]
-
Immunophenotyping: At the end of the study, isolate splenocytes or mononuclear cells from the central nervous system and analyze the populations of different T-cell subsets (e.g., Th1, Th17, Treg) by flow cytometry using antibodies against specific cell surface markers and intracellular cytokines (e.g., CD4, IFN-γ, IL-17, Foxp3).[24][25][26]
Visualizing Molecular Pathways and Experimental Designs
Diagrams are provided below to illustrate the key signaling pathway of the histamine H4 receptor and a typical experimental workflow for in vivo validation.
Histamine H4 Receptor Signaling Pathway.
General Workflow for In Vivo Validation of H4R Antagonists.
In Vivo Target Engagement Biomarkers
Confirming that an H4R antagonist has reached and interacted with its target in vivo can be achieved through the use of pharmacodynamic biomarkers. The histamine-induced eosinophil shape change assay is a valuable tool for this purpose.[10][27] This ex vivo assay measures the ability of an antagonist, administered in vivo, to inhibit the shape change of eosinophils in blood samples subsequently challenged with histamine. A dose-dependent inhibition of this response provides evidence of target engagement in the blood compartment.
Conclusion
The in vivo validation of histamine H4 receptor antagonist target engagement relies on a multi-faceted approach, combining robust preclinical disease models with specific biomarker analysis. The data presented in this guide demonstrate that antagonists such as JNJ 7777120, A-940894, and toreforant effectively modulate inflammatory responses in vivo, supporting the therapeutic potential of H4R antagonism. The detailed experimental protocols and visualized pathways provided herein serve as a valuable resource for researchers in the design and interpretation of future studies aimed at developing novel H4R-targeted therapies. Careful selection of in vivo models and relevant outcome measures is paramount to successfully demonstrating target engagement and predicting clinical efficacy.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. remedypublications.com [remedypublications.com]
- 11. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 12. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. remedypublications.com [remedypublications.com]
- 16. inotiv.com [inotiv.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 21. mdpi.com [mdpi.com]
- 22. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacology and Clinical Activity of Toreforant , a Histamine H 4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of H1R and H4R Antagonists in Modulating Inflammatory Responses
A deep dive into the anti-inflammatory mechanisms, efficacy, and therapeutic potential of Histamine (B1213489) H1 and H4 Receptor antagonists.
In the landscape of inflammatory and allergic diseases, histamine has long been identified as a key mediator. Its effects are arbitrated by four distinct G protein-coupled receptors (GPCRs), among which the Histamine H1 Receptor (H1R) and the more recently discovered Histamine H4 Receptor (H4R) are pivotal in orchestrating the inflammatory cascade. While H1R antagonists are a cornerstone in the treatment of allergic conditions, the emergence of H4R antagonists has opened new avenues for therapeutic intervention, prompting a comparative evaluation of their anti-inflammatory prowess. This guide provides a comprehensive comparison of H1R and H4R antagonists, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways and experimental workflows.
Delineating the Roles of H1R and H4R in Inflammation
Histamine 1 Receptor (H1R) is widely expressed in various tissues, including smooth muscle cells, endothelial cells, and neurons.[1][2] Its activation is classically associated with the acute allergic response, leading to symptoms such as itching, vasodilation, and bronchoconstriction.[2] However, emerging evidence highlights that H1R antagonists possess anti-inflammatory properties that extend beyond the mere blockade of histamine's effects.[3][4] These second-generation antihistamines have been shown to modulate the expression of adhesion molecules and the release of pro-inflammatory cytokines.[4]
Conversely, the Histamine 4 Receptor (H4R) is predominantly found on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, positioning it as a key regulator of the immune response.[5][6][7] Activation of H4R triggers a cascade of events crucial to inflammation, such as the chemotaxis of immune cells, cytokine and chemokine production, and the modulation of T-cell differentiation.[5][6][8] This restricted expression pattern makes the H4R an attractive target for developing more focused anti-inflammatory therapies with potentially fewer side effects.[5]
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes quantitative data from various studies, offering a side-by-side comparison of the anti-inflammatory efficacy of H1R and H4R antagonists in different experimental models.
| Parameter | H1R Antagonist (e.g., Olopatadine, Mepyramine) | H4R Antagonist (e.g., JNJ7777120, JNJ-39758979) | Combined H1R + H4R Antagonists | Experimental Model | Reference |
| Reduction in Scratching Behavior | Attenuated scratching | Significantly attenuated scratching | Synergistic reduction in scratching | NC/Nga mice model of atopic dermatitis | [9] |
| Improvement in Dermatitis Score | Moderate improvement | Significant improvement | Efficacy similar to prednisolone | NC/Nga mice model of atopic dermatitis | [9] |
| Inhibition of Chemokine Production (CCL17/TARC & CCL22/MDC) | No significant effect | Dose-dependent inhibition | - | Antigen-stimulated bone marrow-derived mast cells (BMMC) | [9] |
| Reduction in Skin Influx of Inflammatory Cells | Minor reduction | Significant reduction | Markedly diminished influx | Ovalbumin-induced atopic dermatitis mouse model | [10] |
| Reduction in Epidermal Thickening | Minor reduction | Significant reduction | Significant reduction | Ovalbumin-induced atopic dermatitis mouse model | [10] |
| Reduction in IL-33 in Lesional Skin | Minor reduction | Significant reduction | Significant reduction | Ovalbumin-induced atopic dermatitis mouse model | [10] |
| Inhibition of T-cell Infiltration in Lung | - | Significant inhibition | - | Ovalbumin-induced murine model of asthma | [11] |
| Decrease in Th2 Cytokines (IL-5, IL-13) in BAL fluid | - | Significant decrease | - | Ovalbumin-induced murine model of asthma | [11] |
Signaling Pathways: A Tale of Two Receptors
The distinct roles of H1R and H4R in inflammation are rooted in their differential signaling pathways.
H1R Signaling Pathway
Activation of H1R primarily involves coupling to the Gq/11 family of G proteins.[7][12] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][13] These events culminate in the activation of downstream transcription factors like NF-κB, which orchestrates the expression of various pro-inflammatory genes.[1][13]
H4R Signaling Pathway
In contrast, H4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] H4R activation also stimulates MAPK pathways, including ERK, and can lead to intracellular calcium mobilization.[8][14][15] Furthermore, H4R signaling has been shown to involve the JAK/STAT pathway, ultimately leading to the activation of transcription factors that drive the expression of inflammatory mediators.[2][16]
Experimental Protocols: A Methodological Overview
The following section details the methodologies for key experiments cited in the comparison of H1R and H4R antagonists.
Murine Model of Atopic Dermatitis
-
Animal Model: NC/Nga mice, which spontaneously develop atopic dermatitis-like skin lesions in a conventional environment, are commonly used.[9] Alternatively, ovalbumin-sensitized mice can be used to induce AD-like lesions.[10]
-
Induction of Dermatitis: For NC/Nga mice, repeated application of an antigen like picryl chloride is performed on the dorsal skin and ears.[9] For ovalbumin models, mice are sensitized with ovalbumin and aluminum hydroxide (B78521) gel, followed by topical application of ovalbumin.[10]
-
Treatment: H1R antagonists (e.g., mepyramine), H4R antagonists (e.g., JNJ-39758979), or a combination of both are administered orally or intraperitoneally.[10]
-
Assessment of Inflammation:
-
Clinical Score: The severity of skin lesions (erythema, edema, excoriation, dryness) is scored.[9]
-
Histological Analysis: Skin biopsies are taken for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.[10]
-
Cytokine/Chemokine Measurement: Levels of inflammatory mediators like IL-33 in skin homogenates are measured by ELISA.[10]
-
Behavioral Analysis: Scratching behavior is monitored and quantified.[9][10]
-
In Vitro Mast Cell Degranulation and Cytokine Release Assay
-
Cell Culture: Bone marrow-derived mast cells (BMMCs) are generated by culturing mouse bone marrow cells in the presence of IL-3 and stem cell factor.[9]
-
Stimulation: BMMCs are sensitized with IgE and then challenged with an antigen (e.g., DNP-HSA) in the presence or absence of H1R or H4R antagonists.
-
Measurement of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, is measured using a colorimetric assay.
-
Cytokine/Chemokine Analysis: The concentrations of cytokines and chemokines (e.g., TNF-α, IL-6, CCL17, CCL22) in the cell culture supernatants are quantified by ELISA.[9]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anti-inflammatory effects of H1R and H4R antagonists.
Synergistic Potential and Future Directions
The evidence strongly suggests that H1R and H4R antagonists have distinct yet complementary anti-inflammatory effects. While H1R antagonists are effective in mitigating the acute symptoms of allergic inflammation, H4R antagonists appear to exert a more profound immunomodulatory effect by targeting the underlying cellular mechanisms of inflammation.[5]
Notably, several studies have demonstrated a synergistic or additive anti-inflammatory effect when H1R and H4R antagonists are used in combination.[9][10] This combined approach has shown superior efficacy in reducing both pruritus and skin inflammation in animal models of atopic dermatitis compared to either antagonist alone.[9][10] This suggests that a dual-receptor blockade strategy could represent a more effective therapeutic approach for complex inflammatory skin diseases.[10]
Conclusion
References
- 1. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 3. Anti-Inflammatory Actions of Histamine H1 Receptor Antagonists Unrelated to H1 Receptor Blockade | Semantic Scholar [semanticscholar.org]
- 4. Antiinflammatory effects of H1-antihistamines: clinical and immunological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. karger.com [karger.com]
- 13. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating H4 Receptor Antagonists: A Comparative Guide Using H4R Knockout Mouse Models
This guide provides a comparative analysis of the efficacy of histamine (B1213489) H4 receptor (H4R) antagonists, with a focus on validating their mechanism of action using H4R knockout (H4R-/-) mouse models. Such models are the gold standard for confirming that the observed effects of a drug are indeed mediated by its intended target. Here, we use data from preclinical studies on selective H4R antagonists, such as JNJ7777120 and JNJ28307474, to illustrate this principle.
The histamine H4 receptor is a G-protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its role in modulating immune responses and inflammation has made it a key target for therapeutic intervention in allergic and inflammatory diseases like atopic dermatitis, asthma, and pruritus.[1][3][4] H4R antagonists are designed to block the binding of histamine to this receptor, thereby inhibiting downstream signaling cascades that lead to inflammation.[3]
On-Target Efficacy: H4R Antagonists vs. Genetic Knockout
The fundamental premise of using H4R knockout mice is that if an antagonist is specific for the H4 receptor, its effects should be absent or significantly diminished in an animal that genetically lacks this receptor. The phenotype of the H4R knockout mouse often represents the maximum possible effect achievable by blocking this receptor.
Comparative Efficacy in a Model of Atopic Dermatitis
In a model of ovalbumin (OVA)-induced atopic dermatitis, H4R knockout mice showed a significant reduction in skin lesions, inflammatory cell influx, and epidermal hyperproliferation compared to their wild-type counterparts.[5][6] When the H4R antagonist JNJ28307474 was administered to wild-type mice, it could only partially replicate the anti-inflammatory effects seen in the knockout animals.[5][6] This suggests that while the antagonist is effective, its efficacy may be limited by factors such as dosage and timing of administration, or that complete lifelong absence of the receptor has more profound developmental effects on the immune system.[5]
| Parameter | Wild-Type (Control) | H4R Knockout (H4R-/-) | Wild-Type + JNJ28307474 |
| Skin Lesions | Severe | Clearly Ameliorated | Partially Ameliorated |
| Inflammatory Cell Influx | High | Diminished | Partially Reduced |
| Epidermal Hyperproliferation | High | Reduced | Partially Reduced |
| Ovalbumin-specific IgE | High | Reduced | - |
| CD4+ T cells | High | Reduced | - |
| (Data summarized from studies on ovalbumin-induced atopic dermatitis)[5][6] |
Comparative Efficacy in Models of Pruritus (Itch)
Studies on pruritus provide a clear demonstration of on-target antagonist activity. In wild-type mice, both histamine and selective H4R agonists induce a scratching response. This response is potently inhibited by the H4R antagonist JNJ 7777120.[7] Crucially, in H4R knockout mice, the scratching response to histamine and H4R agonists is almost completely absent, and JNJ 7777120 has no further effect.[7] This provides strong evidence that the anti-pruritic effect of JNJ 7777120 is mediated specifically through the H4 receptor.
| Condition | Wild-Type (Control) | H4R Knockout (H4R-/-) | Wild-Type + JNJ 7777120 |
| Histamine-Induced Scratching | High | Almost Completely Attenuated | Potently Inhibited |
| H4R Agonist-Induced Scratching | High | Almost Completely Attenuated | Potently Inhibited |
| Allergen-Induced Scratching | High | Potently Inhibited | Potently Inhibited |
| (Data summarized from studies on experimental pruritus)[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action, it is essential to visualize the underlying signaling pathways and the experimental designs used to test antagonist efficacy.
Histamine H4 Receptor Signaling Pathway
The H4 receptor is coupled to the Gi/o family of G-proteins.[8] Upon histamine binding, the G-protein dissociates, leading to the inhibition of adenylate cyclase, which reduces intracellular cAMP levels. The βγ subunit can activate phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the MAPK cascade.[2][9] These pathways ultimately mediate the chemotaxis and activation of immune cells. An H4R antagonist physically blocks histamine from binding, thus preventing the initiation of this cascade.
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for comparing the effects of an H4R antagonist in wild-type versus H4R knockout mice in an inflammation model.
Caption: Workflow for H4R antagonist efficacy testing in knockout models.
Experimental Protocols
Ovalbumin (OVA)-Induced Atopic Dermatitis Model
This model is used to simulate chronic allergic skin inflammation.
-
Sensitization: Wild-type (WT) and H4R knockout (H4R-/-) mice are sensitized via intraperitoneal injections of OVA emulsified in aluminum hydroxide (B78521) adjuvant on days 0 and 7.
-
Challenge: Starting on day 14, mice are epicutaneously challenged by applying a patch containing OVA to shaved dorsal skin. This is repeated multiple times over several weeks to induce a chronic inflammatory state.
-
Treatment: A cohort of WT mice receives the H4R antagonist (e.g., JNJ28307474) orally or via injection, typically starting either during the sensitization or challenge phase. Control groups receive a vehicle.[5]
-
Endpoint Analysis:
-
Clinical Scoring: Skin lesions (erythema, edema, excoriation) are scored visually at regular intervals.
-
Histology: Skin biopsies are collected, sectioned, and stained (e.g., with H&E) to quantify epidermal thickness (hyperproliferation) and the infiltration of inflammatory cells (eosinophils, mast cells, lymphocytes).
-
Serology: Blood samples are analyzed for levels of OVA-specific IgE.[5]
-
Cellular Analysis: Spleens and lymph nodes are harvested to analyze cell populations (e.g., CD4+ T cells) by flow cytometry.[5]
-
Histamine-Induced Pruritus Model
This is an acute model to assess itch response.
-
Acclimatization: Mice are placed in individual observation chambers and allowed to acclimatize.
-
Treatment: Separate groups of WT and H4R-/- mice are pre-treated with either the H4R antagonist (e.g., JNJ 7777120) or a vehicle, typically 30-60 minutes before the challenge.[7]
-
Challenge: Mice receive an intradermal injection of histamine into the nape of the neck.
-
Behavioral Analysis: Immediately following injection, the number of scratching bouts directed at the injection site is counted by a blinded observer for a defined period (e.g., 30 minutes). The near-complete attenuation of scratching in H4R-/- mice serves as the key validation point.[7]
Conclusion
The use of H4R knockout mouse models is indispensable for the preclinical validation of H4R antagonists. The data clearly show that while potent and selective antagonists can significantly reduce inflammatory and pruritic responses, the genetic deletion of the receptor often produces a more profound effect.[5][7] This comparative approach not only confirms the on-target activity of the antagonist but also helps to define the therapeutic potential and limitations of pharmacologically targeting the H4 receptor. These findings provide a robust framework for researchers and drug developers advancing new treatments for allergic and inflammatory diseases.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases | MDPI [mdpi.com]
- 5. Histamine H4 receptor knockout mice display reduced inflammation in a chronic model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Histamine H4 Receptor Antagonists
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of histamine (B1213489) H4 receptor antagonists, a class of bioactive small molecules utilized in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and preventing environmental contamination. The information herein is intended for researchers, scientists, and drug development professionals.
Histamine H4 receptor antagonists are potent immunomodulatory agents. Due to their biological activity and potential toxicity, these compounds must be treated as hazardous chemical waste from the point of generation through to final disposal. Standard laboratory waste streams, such as regular trash or sewer systems, are strictly prohibited for the disposal of these materials.[1][2]
Quantitative Data on a Representative H4 Receptor Antagonist
To provide context for handling and disposal, the following table summarizes key quantitative data for JNJ-7777120, a well-characterized and potent histamine H4 receptor antagonist.
| Property | Value | Source |
| Molecular Weight | 277.8 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Solubility | ||
| DMSO | ~14 mg/mL | --INVALID-LINK-- |
| DMF | ~14 mg/mL | --INVALID-LINK-- |
| Ethanol (B145695) | ~2 mg/mL | --INVALID-LINK-- |
| Aqueous Buffers | Sparingly soluble | --INVALID-LINK-- |
Experimental Protocols: Disposal Procedures
The following protocols outline the necessary steps for the proper disposal of histamine H4 receptor antagonists in various forms. These procedures are based on general best practices for handling solid, biologically active research compounds.
Protocol 1: Disposal of Solid (Neat) Compound
This protocol applies to expired or unwanted pure histamine H4 receptor antagonist compounds.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
-
Chemical fume hood
-
Hazardous waste container (clearly labeled, compatible material, with a secure lid)
-
Spatula or other appropriate transfer tool
-
Sealable plastic bag
Procedure:
-
Preparation: Don all required PPE. Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.
-
Container Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) office. Ensure it is labeled with "Hazardous Waste," the full chemical name ("Histamine H4 Receptor Antagonist Waste" and the specific compound name, e.g., "JNJ-7777120"), and the date of accumulation.
-
Transfer of Waste: Carefully transfer the solid histamine H4 receptor antagonist from its original container into the hazardous waste container.
-
Empty Original Container Management: The original container, now empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The resulting rinsate is considered hazardous and must be collected in a separate, appropriately labeled liquid hazardous waste container. After rinsing, deface the label on the original container and dispose of it as regular laboratory glass or plastic waste.
-
Storage: Securely cap the hazardous waste container. Store it in a designated, secondary containment area within the laboratory, away from incompatible materials.
-
Waste Pickup: Arrange for disposal through your institution's EHS-approved hazardous waste management program.
Protocol 2: Disposal of Contaminated Materials
This protocol applies to items such as pipette tips, gloves, and weighing paper that have come into direct contact with histamine H4 receptor antagonists.
Materials:
-
PPE as described in Protocol 1
-
Sealable, labeled hazardous waste bag or container
Procedure:
-
Segregation: At the point of generation, immediately segregate all contaminated solid waste into a designated, clearly labeled, and sealed container or heavy-duty plastic bag. The label should indicate "Hazardous Waste" and specify the contaminant (e.g., "Solid Waste Contaminated with Histamine H4 Receptor Antagonist").
-
Storage: Store the sealed container in the designated hazardous waste accumulation area.
-
Disposal: Dispose of the container through your institution's hazardous waste program. Do not mix this waste with regular trash or biohazardous waste.
Protocol 3: Disposal of Solutions
This protocol applies to solutions containing dissolved histamine H4 receptor antagonists.
Materials:
-
PPE as described in Protocol 1
-
Chemical fume hood
-
Appropriately labeled liquid hazardous waste container (e.g., glass or compatible plastic)
Procedure:
-
Waste Collection: Collect all solutions containing histamine H4 receptor antagonists in a dedicated, sealed, and clearly labeled liquid hazardous waste container. The label must include "Hazardous Waste," the solvent system (e.g., "DMSO/PBS solution"), and the name and approximate concentration of the histamine H4 receptor antagonist.
-
Prohibition of Sewer Disposal: Under no circumstances should these solutions be poured down the drain.
-
Storage: Store the liquid hazardous waste container in secondary containment within a well-ventilated area, such as a designated cabinet for flammable or corrosive liquids, depending on the solvent.
-
Disposal: Arrange for pickup and disposal via your institution's EHS office.
Mandatory Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of histamine H4 receptor antagonists.
Caption: Decision workflow for classifying and segregating histamine H4 receptor antagonist waste.
Caption: Step-by-step workflow for the disposal of solid histamine H4 receptor antagonist compounds.
References
Essential Safety and Logistics for Handling Histamine H4 Receptor Antagonist-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Histamine H4 Receptor Antagonist-2, a class of potent research compounds. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work. This guidance is based on general best practices for potent pharmaceutical compounds and information available for representative H4 receptor antagonists, such as JNJ-7777120.
Personal Protective Equipment (PPE) and Handling
Given the potent nature of Histamine H4 receptor antagonists, a stringent approach to personal protection is mandatory. All handling of these compounds, especially in solid or powdered form, should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended when handling the pure compound. |
| Body Protection | A lab coat with long sleeves and tight cuffs. A disposable gown is recommended for handling larger quantities or during procedures with a high risk of contamination. |
| Respiratory | For handling powders outside of a contained system (e.g., glove box), a powered air-purifying respirator (PAPR) is recommended. At a minimum, an N95-rated respirator should be used in a chemical fume hood. |
General Handling Precautions:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not ingest or inhale the compound.
-
Wash hands thoroughly after handling.
-
All work with the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.
Operational Plan: Spill Response
A quick and prepared response to a chemical spill is critical to minimizing exposure and environmental contamination. All laboratories handling this compound should have a readily accessible spill kit.
Spill Cleanup Procedure for Solid/Powdered Compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, double nitrile gloves, and safety goggles. For larger spills, a respirator is necessary.
-
Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[1][2]
-
Clean the Area:
-
Carefully scoop the absorbent material and spilled powder into a clearly labeled, sealable hazardous waste container.[1][2]
-
Use wet paper towels or absorbent pads to decontaminate the spill area, working from the outside in.[1][2]
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Decontaminate: Wipe down all equipment and surfaces that may have come into contact with the compound.
-
Dispose of Waste: Seal the hazardous waste container and label it appropriately for disposal.
-
Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused compound, contaminated PPE, and spill cleanup materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the antagonist should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.[3]
Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the antagonist.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Histamine H4 Receptor Signaling Pathway
Histamine H4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4][5] Activation of the H4 receptor by its ligand (histamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] This signaling cascade is involved in various cellular responses, particularly in immune cells.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
